molecular formula C12H22O2 B1196359 Ethyl 9-decenoate CAS No. 67233-91-4

Ethyl 9-decenoate

Cat. No.: B1196359
CAS No.: 67233-91-4
M. Wt: 198.3 g/mol
InChI Key: BKOJTZORTHALGP-UHFFFAOYSA-N
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Description

Ethyl 9-decenoate (CAS 67233-91-4) is a high-purity unsaturated ethyl ester of significant interest in several specialized research fields. Its structure features a ten-carbon chain with a terminal double bond, making it a versatile compound for both analytical and synthetic applications. In food and beverage science, particularly in oenology, this compound is a crucial volatile compound produced during yeast fermentation. It is a major contributor to the fruity and fatty odor notes in wines and other fermented beverages, and its concentration is a key marker for studying the impact of different yeast strains and vinification techniques, such as pellicular maceration and supra-extraction, on the final aromatic profile of wines . As a flavoring agent, it is documented for use in various food categories, including dairy products, edible ices, and bakery wares . In synthetic organic chemistry, this compound serves as a valuable starting material or intermediate. The reactivity of its terminal double bond and ester functional group allows for various chemical transformations. One prominent industrial preparation method is the ethenolysis of ethyl oleate, a reaction that utilizes ruthenium-based catalysts to cleave the double bond in a renewable feedstock, demonstrating the compound's role in green chemistry and oleochemical research . Physical Properties (for reference): • CAS Registry Number: 67233-91-4 • Molecular Formula: C 12 H 22 O 2 • Molecular Weight: 198.30 g/mol • Boiling Point: ~250 °C at 760 mmHg • Flash Point: ~101 °C • Odor Description: Fruity and fatty at 10.00% in dipropylene glycol This product is intended for research purposes as a standard or intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl dec-9-enoate
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InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h3H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOJTZORTHALGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90334902
Record name Ethyl 9-decenoate
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Molecular Weight

198.30 g/mol
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CAS No.

67233-91-4
Record name Ethyl 9-decenoate
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Record name Ethyl 9-decenoate
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Record name Ethyl 9-decenoate
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Record name 9-Decenoic acid, ethyl ester
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Record name ETHYL 9-DECENOATE
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Foundational & Exploratory

What are the physicochemical properties of Ethyl 9-decenoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 9-decenoate is an unsaturated fatty acid ethyl ester with the chemical formula C₁₂H₂₂O₂.[1][2] As a metabolite found in and produced by Saccharomyces cerevisiae, it plays a role in the flavor and aroma profiles of fermented products.[3][4] Beyond its significance in food science, its terminal alkene and ester functionalities make it a versatile intermediate in synthetic organic chemistry. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines standard experimental protocols for their determination, and visualizes key related pathways and workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its application in research and development, influencing its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[2]
Molecular Weight 198.30 g/mol [2]
Appearance Colorless clear liquid (estimated)[5]
Boiling Point 249.00 - 250.00 °C (at 760 mmHg)[5]
Density 0.874 - 0.879 g/cm³ (at 25 °C)[5]
Refractive Index 1.434 - 1.440 (at 20 °C)[5]
Flash Point 100.56 °C (213.00 °F)[5]
Water Solubility 0.0051 g/L (Predicted)[4]
LogP (Octanol/Water) 4.36 (Predicted)[4]
CAS Number 67233-91-4[2]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is paramount for the reliable application of any chemical compound. The following sections detail standardized methodologies, primarily based on ASTM International standards, for measuring the key properties of fatty acid ethyl esters like this compound.

Determination of Boiling Point

The boiling range of volatile organic liquids such as this compound can be determined using a distillation method outlined in ASTM D1078 .[1][6][7][8] This test provides an empirical measure of the temperature range over which the liquid boils, which is a critical indicator of its purity and volatility.[7][9]

Methodology:

  • Apparatus Setup: A specified distillation flask is connected to a condenser and a receiving graduate. A calibrated thermometer is positioned to accurately measure the temperature of the vapor.

  • Sample Preparation: A 100 mL sample of the liquid is measured into the distillation flask.

  • Distillation: Heat is applied to the flask at a controlled rate, typically to produce a distillation rate of 4 to 5 mL per minute.[10]

  • Data Collection: The temperature is recorded at the point when the first drop of distillate falls from the condenser (Initial Boiling Point) and throughout the distillation process until the last of the liquid evaporates from the flask's bottom (Dry Point).

  • Reporting: The boiling range is reported as the temperature range from the initial boiling point to the dry point. For pure compounds, this range is typically very narrow.

Determination of Density

The density of liquid petroleum products and viscous oils, including esters, is accurately measured using a digital density meter as described in ASTM D4052 .[11][12][13][14][15] This method relies on the oscillating U-tube principle.

Methodology:

  • Apparatus: A digital density meter equipped with a thermostatically controlled oscillating U-tube.

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and freshly distilled water.

  • Sample Injection: A small volume (approximately 1-2 mL) of the sample is injected into the U-tube, ensuring no air bubbles are present.[13] The sample tube is maintained at a constant, specified temperature (e.g., 25 °C).

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • Calculation: The instrument's software uses the measured frequency and calibration data to calculate and display the density of the sample. The result is typically reported in g/cm³.

Determination of Refractive Index

The refractive index of transparent hydrocarbon liquids like this compound is determined according to ASTM D1218 .[16][17][18][19] This property is a fundamental physical characteristic related to the molecular structure of the compound.[16][18]

Methodology:

  • Apparatus: A calibrated refractometer, such as an Abbe-type instrument, with a circulating fluid bath to control the temperature of the prisms. A monochromatic light source, typically a sodium lamp (589.3 nm), is used.[17]

  • Calibration: The refractometer is calibrated using a liquid standard of known refractive index.

  • Sample Application: A few drops of the sample are placed on the surface of the lower prism. The prisms are then closed and locked.

  • Temperature Equilibration: The sample is allowed to come to the desired temperature (e.g., 20 °C) by the circulating bath.

  • Measurement: The operator adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs in the eyepiece. The refractive index is then read from the instrument's scale.

  • Correction: The measured value is corrected to the standard reporting temperature using temperature correction tables provided within the standard if the measurement was made at a different temperature.[16]

Purity and Compositional Analysis by Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity and determining the composition of fatty acid ethyl ester samples.[20]

Methodology:

  • System Preparation: A gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a bonded polyglycol like Carbowax-20M) is used.[21] The injector, detector, and oven temperatures are set according to the specific method parameters. Helium is typically used as the carrier gas.

  • Sample Preparation: The this compound sample is diluted in an appropriate solvent (e.g., hexane). An internal standard (e.g., ethyl heptadecanoate) may be added for quantitative analysis.[22][23]

  • Injection: A small volume (typically 1-2 µL) of the prepared sample is injected into the GC.[24]

  • Separation: The components of the sample are volatilized in the heated injector and separated as they travel through the capillary column, based on their boiling points and interactions with the column's stationary phase.

  • Detection: As components elute from the column, they are detected by the FID, which generates a signal proportional to the amount of substance.

  • Data Analysis: The resulting chromatogram displays peaks corresponding to each separated component. The retention time of the peak is used for identification (by comparison to a known standard), and the area of the peak is used for quantification. Purity is assessed by the relative area of the main peak.

Visualized Workflows and Pathways

To further elucidate the processes involved with this compound, the following diagrams, generated using the DOT language, illustrate key logical and biological pathways.

G cluster_synthesis Chemical Synthesis cluster_analysis Physicochemical Analysis DecenoicAcid 9-Decenoic Acid Esterification Esterification (Acid Catalyst, Reflux) DecenoicAcid->Esterification Ethanol Ethanol Ethanol->Esterification Product1 This compound Esterification->Product1 Sample This compound Sample Product1->Sample Proceeds to Analysis BoilingPoint Boiling Point Determination (ASTM D1078) Sample->BoilingPoint Density Density Measurement (ASTM D4052) Sample->Density RefractiveIndex Refractive Index Measurement (ASTM D1218) Sample->RefractiveIndex GC Purity Analysis (GC) Sample->GC Data Physicochemical Data BoilingPoint->Data Density->Data RefractiveIndex->Data GC->Data

Caption: Workflow for Synthesis and Physicochemical Characterization.

G cluster_yeast Biosynthesis in Saccharomyces cerevisiae FattyAcidSynth Fatty Acid Synthesis DecenoicAcid Dec-9-enoic Acid FattyAcidSynth->DecenoicAcid Activation Activation DecenoicAcid->Activation DecenoylCoA Dec-9-enoyl-CoA Activation->DecenoylCoA Esterification Esterification DecenoylCoA->Esterification Ethanol Ethanol (from fermentation) Ethanol->Esterification Product This compound Esterification->Product CoA Coenzyme A Esterification->CoA AAT Alcohol Acyltransferases (e.g., Atf1p, Eht1p, Eeb1p) AAT->Esterification catalyzes

Caption: Biosynthetic Pathway of this compound in Yeast.

The biosynthesis of ethyl esters in Saccharomyces cerevisiae is primarily catalyzed by alcohol acyltransferases (AATs).[5][25] These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule.[26][27] Key AATs involved in this process include Atf1p, Atf2p, Eht1p, and Eeb1p.[25][28] The pathway begins with the synthesis of medium-chain fatty acids, such as dec-9-enoic acid. This acid is then activated to its coenzyme A (CoA) derivative, dec-9-enoyl-CoA. Finally, an AAT enzyme catalyzes the transfer of the dec-9-enoyl group from CoA to ethanol, which is readily available from fermentation, to form this compound and release free CoA.[5]

References

The Subtle Signature of Fruitiness: A Technical Guide to Ethyl 9-decenoate in Nature

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, biosynthesis, and analysis of ethyl 9-decenoate in fruits and fermented beverages for researchers, scientists, and drug development professionals.

Introduction

This compound, a fatty acid ethyl ester (FAEE), is a volatile organic compound that contributes to the characteristic fruity and floral aromas of various fruits and fermented beverages. Its presence, even at trace levels, can significantly influence the overall sensory profile of these products. Understanding the natural occurrence, biosynthetic pathways, and analytical methodologies for this compound is crucial for quality control, flavor chemistry, and the development of novel products in the food, beverage, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of fruits and fermented beverages. The concentration of this ester can vary significantly depending on the type of fruit, its ripeness, processing methods, and the specific microorganisms involved in fermentation. The following table summarizes the quantitative data available in the literature for the concentration of this compound in different matrices.

MatrixProductConcentration RangeReference
Fruit Juices
Fresh Apple JuiceNot Detected[1]
Processed Apple JuiceNot Detected[1]
Fresh Pear Juice6.83 (relative peak area x 10^6)[1]
Processed Pear Juice1.03 (relative peak area x 10^6)[1]
Fresh Orange Juice66.22 (relative peak area x 10^6)[1]
Processed Orange Juice204.61 (relative peak area x 10^6)[1]
Fresh Grape Juice4.33 (relative peak area x 10^6)[1]
Processed Grape Juice10.33 (relative peak area x 10^6)[1]
Fermented Beverages
CiderGenerated during fermentation; detected at completion[2]
White Wine (Chardonnay)0.004 mg/L[3]
Korean White WinePresent and relevant to the wine's aromatic profile[4]
Red Wine (Cabernet Sauvignon)Concentration decreases after malolactic fermentation[5]

Note: Quantitative data for this compound in beer remains limited in the reviewed literature. However, its presence is suggested by the detection of other medium-chain fatty acid ethyl esters.

Biosynthesis of this compound

The formation of this compound occurs through enzymatic esterification of 9-decenoic acid and ethanol. The biosynthetic pathways differ slightly between fruits and fermented beverages, primarily in the origin of the precursors.

In Fruits

In fruits, the biosynthesis of fatty acid ethyl esters is a part of the ripening process. The pathway involves the de novo synthesis of precursors.

Ethyl_9_decenoate_Biosynthesis_in_Fruits Fatty_Acid_Metabolism Fatty Acid Metabolism 9_Decenoic_Acid 9-Decenoic Acid Fatty_Acid_Metabolism->9_Decenoic_Acid AAT Alcohol Acyltransferase (AAT) 9_Decenoic_Acid->AAT Ethanol_Pool Ethanol Pool (from glycolysis) Ethanol_Pool->AAT Ethyl_9_decenoate This compound AAT->Ethyl_9_decenoate Esterification Ethyl_9_decenoate_Formation_during_Fermentation Yeast_Metabolism Yeast Metabolism (Saccharomyces cerevisiae) Fatty_Acid_Synthesis Fatty Acid Synthesis Yeast_Metabolism->Fatty_Acid_Synthesis Glycolysis Glycolysis Yeast_Metabolism->Glycolysis 9_Decenoic_Acid 9-Decenoic Acid Fatty_Acid_Synthesis->9_Decenoic_Acid AAT Alcohol Acyltransferase (AAT) 9_Decenoic_Acid->AAT Ethanol Ethanol Glycolysis->Ethanol Ethanol->AAT Ethyl_9_decenoate This compound AAT->Ethyl_9_decenoate Esterification HS_SPME_GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_HS_SPME HS-SPME cluster_GC_MS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Fruit Juice or Fermented Beverage Centrifuge_Degas Centrifuge (Juice) or Degas (Beverage) Vial Add to Headspace Vial with NaCl and Internal Standard Centrifuge_Degas->Vial Equilibrate Equilibrate at 40°C Vial->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Desorb in GC Injector Extract->Desorb Separate Separate on Capillary Column Desorb->Separate Detect Detect by Mass Spectrometry Separate->Detect Identify Identify by Mass Spectrum and Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

References

A Technical Guide to the Biosynthesis of Ethyl 9-decenoate in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of ethyl 9-decenoate in the yeast Saccharomyces cerevisiae. It covers the core metabolic pathways, key enzymes, and regulatory factors. Detailed experimental protocols for the analysis of this volatile ester are also provided, along with quantitative data for related compounds to serve as a benchmark for production efforts.

Introduction

This compound is a volatile ester that contributes to the aromatic profile of fermented beverages.[1] In yeast, particularly Saccharomyces cerevisiae, its production is intricately linked to the central carbon metabolism, specifically fatty acid and ethanol biosynthesis. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of specific flavor and aroma compounds, as well as for the synthesis of specialty chemicals.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-part process involving the synthesis of its precursors: 9-decenoyl-CoA and ethanol. These precursors are then enzymatically condensed to form the final ester product.

Synthesis of 9-decenoyl-CoA

The synthesis of the fatty acyl-CoA precursor, 9-decenoyl-CoA, begins with the de novo synthesis of saturated fatty acids.

  • Acetyl-CoA to Decanoyl-CoA: The pathway starts with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (Acc1p).[2] The Fatty Acid Synthase (FAS) complex, a multi-enzyme protein composed of Fas1p and Fas2p subunits, then catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to produce saturated fatty acyl-CoAs of varying chain lengths.[3] Through this process, the C10 saturated fatty acyl-CoA, decanoyl-CoA, is formed.

  • Desaturation of Decanoyl-CoA: The introduction of a double bond at the Δ9 position of the acyl chain is catalyzed by a Δ9-desaturase. In S. cerevisiae, the primary Δ9-desaturase is Ole1p.[2][4] This enzyme is an endoplasmic reticulum-bound protein that utilizes O2 and electrons from reduced cytochrome b5 to introduce a cis double bond into saturated fatty acyl-CoA substrates.[5] While the preferred substrates for Ole1p are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), it is the key enzyme responsible for the formation of the Δ9 double bond required for 9-decenoic acid synthesis.[5][6]

Synthesis of Ethanol

Ethanol is a primary product of yeast fermentation under anaerobic or semi-aerobic conditions. Glucose is metabolized through the glycolytic pathway to pyruvate. Pyruvate is then decarboxylated to acetaldehyde by pyruvate decarboxylase (Pdc), which is subsequently reduced to ethanol by alcohol dehydrogenase (Adh).[3]

Esterification

The final step in the biosynthesis of this compound is the esterification of 9-decenoyl-CoA with ethanol. This reaction is catalyzed by acyl-CoA:ethanol O-acyltransferases. The two primary enzymes responsible for the synthesis of medium-chain fatty acid (MCFA) ethyl esters in S. cerevisiae are Eeb1p and Eht1p.[7] Eeb1p is considered the major contributor to this activity. The availability of the acyl-CoA precursor is often the rate-limiting factor for ethyl ester production, rather than the activity of these ester-synthesizing enzymes.

Biosynthesis_of_Ethyl_9_decenoate cluster_0 Central Carbon Metabolism cluster_1 Fatty Acid Synthesis cluster_2 Ethanol Synthesis cluster_3 Esterification Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetaldehyde Acetaldehyde Pyruvate->Acetaldehyde Pdc Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acc1p Decanoyl-CoA Decanoyl-CoA Malonyl-CoA->Decanoyl-CoA FAS Complex 9-Decenoyl-CoA 9-Decenoyl-CoA Decanoyl-CoA->9-Decenoyl-CoA Ole1p (Δ9-desaturase) This compound This compound 9-Decenoyl-CoA->this compound Eeb1p, Eht1p Ethanol Ethanol Acetaldehyde->Ethanol Adh Ethanol->this compound Eeb1p, Eht1p

Biosynthesis pathway of this compound in yeast.

Quantitative Data

Specific quantitative data for this compound production in S. cerevisiae is not extensively reported in the literature. However, data for the closely related saturated ester, ethyl decanoate, can provide a valuable reference point for production levels under various fermentation conditions.

Fermentation ParameterConditionEthyl Decanoate (µg/L)Reference
Nitrogen Content (FAN) 50 mg/L~150[7]
150 mg/L~200[7]
250 mg/L~200[7]
Carbon Content (Maltose) 8%~180[7]
12%~180[7]
20%~180[7]
Temperature 14°C~100[7]
20°C~180[7]
26°C~250[7]
Unsaturated Fatty Acids Standard Wort~200[7]
32x UFA Content~100[7]

Experimental Protocols

The following protocols provide a framework for the cultivation of yeast and the subsequent analysis of this compound.

Yeast Strain and Culture Conditions

This protocol describes the general procedure for yeast cultivation for fermentation experiments.

Experimental_Workflow Yeast Colony Yeast Colony Pre-culture Pre-culture Yeast Colony->Pre-culture Inoculate 10 mL YEPD Fermentation Fermentation Pre-culture->Fermentation Inoculate fermentation medium Sampling Sampling Fermentation->Sampling Collect samples at specified time points Analysis Analysis Sampling->Analysis GC-MS analysis

General experimental workflow for yeast fermentation and analysis.
  • Strain Maintenance: Maintain Saccharomyces cerevisiae strains on YEPD (Yeast Extract Peptone Dextrose) agar plates at 4°C.

  • Pre-culture Preparation: Inoculate a single yeast colony into a 50 mL sterile tube containing 10 mL of YEPD broth. Incubate at 30°C with shaking at 200 rpm for 16-24 hours.

  • Fermentation: Inoculate the pre-culture into 350 mL of sterile fermentation medium (e.g., standard wort or a defined synthetic medium) in a 500 mL flask equipped with an airlock. The initial cell density should be approximately 1 x 10^6 cells/mL.

  • Incubation: Incubate the fermentation culture at a controlled temperature (e.g., 20°C) without shaking for the desired period (typically 7-14 days).

Sample Preparation and Extraction of Ethyl Esters

This protocol details the extraction of volatile esters from the fermentation broth for analysis.

  • Sampling: At desired time points, withdraw 5 mL of the fermentation broth and transfer it to a 15 mL pre-cooled glass tube. Immediately cap the tube and place it on ice to quench metabolic activity.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., ethyl heptanoate) to the sample for quantification.

  • Extraction: Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., hexane or a diethyl ether:hexane mixture (1:1 v/v)).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the esters into the organic phase.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Collection: Carefully transfer the upper organic layer to a clean vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the extracted ethyl esters using GC-MS.

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Employ a suitable capillary column for the separation of volatile compounds, such as a CP-Wax 52 CB column (50 m x 0.32 mm x 1.2 µm).[7]

  • Injection: Inject 1 µL of the organic extract into the GC inlet in splitless mode.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: Hold at 250°C for 10 minutes.

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/minute.

  • MS Parameters:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: Scan from m/z 35 to 350.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 250°C.

  • Identification and Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the compound by comparing its peak area to that of the internal standard.

Metabolic Engineering Strategies for Enhanced Production

To increase the yield of this compound, several metabolic engineering strategies can be employed:

  • Increase Precursor Supply:

    • 9-Decenoyl-CoA: Overexpress the acetyl-CoA carboxylase (Acc1p) and the Fatty Acid Synthase (FAS) complex to increase the pool of fatty acyl-CoAs.[3] Additionally, overexpression of the Δ9-desaturase (Ole1p) could enhance the conversion of decanoyl-CoA to 9-decenoyl-CoA.

    • Ethanol: Modulating the expression of genes in the ethanol production pathway can optimize the availability of this precursor.

  • Enhance Esterification: Overexpression of the acyl-CoA:ethanol O-acyltransferases Eeb1p and Eht1p may increase the final esterification step, although precursor availability is often the limiting factor.

  • Block Competing Pathways: Deletion or downregulation of genes involved in competing pathways, such as β-oxidation and the formation of other fatty acid derivatives (e.g., triacylglycerols), can redirect the metabolic flux towards this compound production.

Conclusion

The biosynthesis of this compound in Saccharomyces cerevisiae is a complex process that relies on the interplay between fatty acid synthesis, desaturation, and ethanol fermentation. While the core enzymatic steps have been identified, further research is needed to fully elucidate the substrate specificity of the enzymes involved and to obtain precise quantitative data for this specific compound. The protocols and metabolic engineering strategies outlined in this guide provide a solid foundation for future research and development in the field of flavor and fragrance biotechnology.

References

Spectroscopic Profile of Ethyl 9-decenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 9-decenoate (C₁₂H₂₂O₂), a fatty acid ethyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

This compound is an unsaturated fatty acid ester with a terminal double bond. Its accurate characterization is essential for its application in various fields, including its role as a potential biochemical marker and its use in synthetic chemistry. Spectroscopic techniques are fundamental to confirming the structure and purity of this molecule.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8m1H-CH=CH₂
~4.9m2H-CH=CH
~4.1q2H-O-CH ₂-CH₃
~2.2t2H-CH ₂-COO-
~2.0m2H-CH ₂-CH=CH₂
~1.6m2H-CH₂-CH ₂-COO-
~1.3m8H-(CH ₂)₄-
~1.2t3H-O-CH₂-CH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~173C =O
~139-C H=CH₂
~114-CH=C H₂
~60-O-C H₂-CH₃
~34-C H₂-COO-
~33-C H₂-CH=CH₂
~29-(C H₂)₅-
~25-CH₂-C H₂-COO-
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The vapor phase IR spectrum of this compound is available and key absorption bands are summarized below.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3077Medium=C-H stretch (vinyl)
~2930, ~2857StrongC-H stretch (alkane)
~1741StrongC=O stretch (ester)
~1642MediumC=C stretch (alkene)
~1175StrongC-O stretch (ester)
~994, ~910Medium=C-H bend (vinyl)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2][3] The fragmentation pattern is consistent with the structure of a long-chain fatty acid ethyl ester.

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
198Low[M]⁺ (Molecular Ion)
153Moderate[M - OCH₂CH₃]⁺
101High[CH₂(CH₂)₄COOCH₂CH₃]⁺
88High[CH₂=CH(CH₂)₄CO]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available for this specific compound in the public domain. However, general methodologies for the analysis of fatty acid ethyl esters are provided below.

NMR Spectroscopy (General Procedure)
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration if required.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy (General Procedure)
  • Sample Preparation: For vapor phase IR, a small amount of the liquid sample is injected into a heated gas cell. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission analysis.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty cell or salt plates is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (General Procedure)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

  • Data Acquisition: The GC separates the components of the sample, and as each component elutes, it enters the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis / Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataProcessing Data Processing NMR->DataProcessing IR->DataProcessing MS->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation Purity Purity Assessment DataProcessing->Purity FinalReport Final Report & Characterization StructureElucidation->FinalReport Purity->FinalReport

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Ethyl 9-decenoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 9-decenoate, a versatile unsaturated ester with applications in various scientific fields. This document includes its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and visual representations of these synthetic pathways.

Core Data and Properties

This compound, a fatty acid ethyl ester, is recognized for its role as a metabolite and its utility as a starting material in organic synthesis.[1] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 67233-91-4[1][2][3]
IUPAC Name ethyl dec-9-enoate[2][3]
Molecular Formula C₁₂H₂₂O₂[1][2]
Molecular Weight 198.30 g/mol [1][2]
Appearance Colorless clear liquid (estimated)[1]
Boiling Point 249.00 to 250.00 °C at 760 mmHg[1][4]
Flash Point 100.56 °C (213.00 °F)[1][4]
Density 0.88 g/cm³[1]
Refractive Index 1.43400 to 1.44000 @ 20.00 °C[1][4]
Water Solubility 4.709 mg/L @ 25 °C (estimated)[4]
LogP (o/w) 4.453 (estimated)[4]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The two primary methods, esterification and ethenolysis, are detailed below.

Esterification of 9-decenoic Acid

This classic method involves the reaction of 9-decenoic acid with ethanol in the presence of an acid catalyst.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 9-decenoic acid and a molar excess of ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction is azeotropically removed using the Dean-Stark apparatus to drive the equilibrium towards the product.

  • Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Ethenolysis of Ethyl Oleate

This green chemistry approach utilizes a metathesis reaction between ethyl oleate and ethylene gas, catalyzed by a ruthenium complex.[1] This process is advantageous as it can utilize renewable feedstocks.

Methodology:

  • Substrate and Catalyst Preparation: In a high-pressure reactor, charge the ethyl oleate substrate. Prepare a solution of a suitable ruthenium-based metathesis catalyst (e.g., a Grubbs-type catalyst) in an appropriate solvent.

  • Reaction Setup: Introduce the catalyst solution into the reactor containing the substrate.

  • Ethenolysis Reaction: Pressurize the reactor with ethylene gas. The reaction is typically carried out at a temperature ranging from 50 °C to 80 °C and an ethylene pressure of 10 to 20 bar.[5] The reaction mixture is stirred for a period of 2 to 8 hours.[5]

  • Reaction Quenching: After the reaction is complete, cool the reactor and vent the excess ethylene. The reaction mixture is then treated with a scavenger solution to deactivate the catalyst.

  • Product Separation: The resulting mixture contains this compound and 1-decene. These products can be separated from the catalyst residue and any unreacted starting material.

  • Purification: The desired this compound is purified from the product mixture via fractional distillation.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of this compound.

Esterification_Workflow Reactants 9-Decenoic Acid + Ethanol Reaction Reflux with Water Removal Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Drying & Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via esterification.

Ethenolysis_Workflow Substrate Ethyl Oleate + Ethylene Reaction High-Pressure Reaction (50-80°C) Substrate->Reaction Catalyst Ruthenium Catalyst Catalyst->Reaction Quenching Catalyst Quenching Reaction->Quenching Separation Fractional Distillation Quenching->Separation Product This compound + 1-Decene Separation->Product

Caption: Workflow for the synthesis of this compound via ethenolysis.

References

The Biological Role of Ethyl 9-decenoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9-decenoate, a fatty acid ethyl ester, is recognized as a metabolite primarily in the context of yeast fermentation, where it contributes to the aromatic profile of beverages such as wine.[1][2][3][4][5] While its role as a flavor compound is established, its broader biological significance as a metabolite, particularly in mammalian systems, remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound and proposes potential biological activities and experimental frameworks based on structurally analogous compounds. This document is intended to serve as a foundational resource for researchers investigating the metabolic and signaling roles of this and other unsaturated fatty acid ethyl esters.

Introduction

This compound is the ethyl ester of 9-decenoic acid.[1][5] It is a known metabolite of Saccharomyces cerevisiae and is found in fermented beverages.[1][3][4][5] Its biosynthesis in yeast occurs through the enzymatic esterification of 9-decenoic acid and ethanol, a reaction catalyzed by alcohol acyltransferases. The availability of its precursors, 9-decenoic acid (derived from fatty acid metabolism) and ethanol (a product of sugar fermentation), is a critical factor in its production.

While direct research into the specific biological roles of this compound beyond its organoleptic properties is scarce, the activities of structurally similar unsaturated fatty acid ethyl esters provide a compelling rationale for its investigation as a potential signaling molecule, particularly in inflammatory processes.

Quantitative Data on Related Ethyl Esters in Fermented Beverages

Ethyl EsterBeverageConcentration RangeReference
Ethyl DecanoateWineVaries with yeast strain and fermentation conditions[6]
Ethyl DecanoateBeerDecreases with higher unsaturated fatty acid content in wort[7]
Ethyl HexanoateBeer~25-33% decrease with high unsaturated fatty acid content[7]
Ethyl OctanoateBeer~25% decrease with high unsaturated fatty acid content[7]
Ethyl Esters (general)Alcoholic Beveragesµg/L to mg/L[8]

Potential Biological Role in Inflammatory Signaling

While no studies have directly implicated this compound in specific signaling pathways, research on a structurally similar compound, (E)-9-octadecenoic acid ethyl ester (E9OAEE), offers a strong hypothetical framework for its potential anti-inflammatory activity. E9OAEE has been shown to ameliorate inflammatory responses in lipopolysaccharide (LPS)-induced RAW264.7 macrophages by regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9]

Proposed Signaling Pathway for this compound

Based on the findings for E9OAEE, a putative signaling pathway for this compound in macrophages is proposed below. This model suggests that this compound may inhibit the production of pro-inflammatory mediators by suppressing the phosphorylation of key signaling proteins.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Ethyl_9_decenoate This compound (Hypothesized) Ethyl_9_decenoate->ERK inhibits (hypothesized) Ethyl_9_decenoate->p38 inhibits (hypothesized) Ethyl_9_decenoate->JNK inhibits (hypothesized) NFkB_nuc NF-κB (Nuclear Translocation) Ethyl_9_decenoate->NFkB_nuc inhibits (hypothesized) Inflammatory_Response Inflammatory Response (iNOS, COX-2, TNF-α) ERK->Inflammatory_Response p38->Inflammatory_Response JNK->Inflammatory_Response IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->NFkB_nuc NFkB_nuc->Inflammatory_Response

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not well-documented. However, established methods for the analysis of fatty acid ethyl esters (FAEEs) in biological and beverage matrices can be readily adapted.

Extraction and Quantification of this compound from Liquid Samples (e.g., Yeast Culture Supernatant, Wine)

This protocol is adapted from general methods for FAEE analysis.[8][10][11]

Objective: To extract and quantify this compound from a liquid matrix.

Materials:

  • Liquid sample (e.g., 5 mL of yeast culture supernatant)

  • Internal standard (e.g., ethyl heptadecanoate in hexane)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To 5 mL of the liquid sample in a glass tube, add a known amount of the internal standard.

  • Liquid-Liquid Extraction: Add 2 mL of hexane to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous phases.

  • Collection of Organic Phase: Carefully transfer the upper hexane layer to a clean glass vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Concentration (Optional): If concentrations are expected to be low, the extract can be concentrated under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

GC-MS Parameters (Example):

  • Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5MS)

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Detection: Electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Quantification: Use selected ion monitoring (SIM) for the characteristic ions of this compound and the internal standard.

Proposed Experimental Workflow for Investigating Anti-inflammatory Effects

The following workflow is proposed for studying the potential anti-inflammatory effects of this compound in a cell-based model.

G cluster_assays Perform Assays start Start: Culture RAW264.7 Macrophages pretreatment Pre-treat cells with various concentrations of this compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation griess Griess Assay for Nitric Oxide (NO) incubation->griess elisa ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6) incubation->elisa western Western Blot for Signaling Proteins (p-ERK, p-p38, p-JNK, IκB, NF-κB p65) incubation->western qpcr qPCR for Gene Expression (iNOS, COX-2) incubation->qpcr data_analysis Data Analysis and Interpretation griess->data_analysis elisa->data_analysis western->data_analysis qpcr->data_analysis conclusion Conclusion on Anti-inflammatory Potential data_analysis->conclusion

References

Thermal stability and degradation of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 9-decenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an unsaturated fatty acid ester, finds applications in various fields, including as a flavoring agent and a potential component in biofuels.[1][2] Understanding its thermal stability and degradation profile is crucial for its storage, processing, and application, particularly in contexts involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from analogous compounds and general principles of organic chemistry due to the limited availability of direct experimental data for this specific compound. This document covers its expected thermal properties, potential degradation pathways, and methodologies for its analysis.

Introduction

This compound (C12H22O2) is the ethyl ester of 9-decenoic acid.[3] Its structure, featuring a terminal double bond and an ester functional group, dictates its chemical reactivity and thermal behavior. The presence of the carbon-carbon double bond, in particular, influences its susceptibility to oxidation and thermal decomposition compared to its saturated counterpart, ethyl decanoate. This guide aims to provide a detailed understanding of these aspects, which is critical for professionals in research, science, and drug development who may work with or encounter this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C12H22O2[3]
Molecular Weight 198.30 g/mol [3]
Boiling Point 135 °C at 27.5 Torr[4]
Flash Point Not available
Appearance Colorless liquid[4]

Thermal Stability Analysis

Expected Thermogravimetric Analysis (TGA) Behavior

TGA measures the change in mass of a sample as a function of temperature. For a compound like this compound, TGA would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages. Based on studies of other fatty acid ethyl esters, the thermal degradation of this compound in an inert atmosphere is expected to occur in a single primary step corresponding to its volatilization and subsequent decomposition.

Table 2: Comparative Thermal Decomposition Data of Related Esters (Hypothetical)

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Mass Loss (%)
Ethyl Decanoate~200 - 250~250 - 300~100
This compound (Predicted) ~180 - 230 ~230 - 280 ~100
Ethyl Oleate~200 - 250~250 - 300~100

Note: The data for this compound is an educated prediction based on the general trend that unsaturation can slightly lower the thermal stability of fatty acid esters.

Expected Differential Scanning Calorimetry (DSC) Behavior

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, a DSC analysis would show endothermic peaks corresponding to boiling. While specific data is unavailable, the boiling point is reported to be 135 °C at reduced pressure (27.5 Torr).[4]

Degradation Pathways

The thermal degradation of this compound is likely to proceed through several pathways, primarily influenced by the presence of the ester group and the terminal double bond.

Ester Pyrolysis (Syn-Elimination)

At elevated temperatures, esters with a β-hydrogen on the alcohol moiety can undergo a concerted, intramolecular elimination reaction known as ester pyrolysis. This reaction proceeds through a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. For this compound, this would result in the formation of 9-decenoic acid and ethylene. This is a common thermal degradation pathway for ethyl esters.[5]

G cluster_0 Pyrolysis of this compound This compound This compound Transition State Six-membered Cyclic Transition State This compound->Transition State Heat 9-Decenoic Acid 9-Decenoic Acid Transition State->9-Decenoic Acid Ethylene Ethylene Transition State->Ethylene

Caption: Proposed syn-elimination pathway for the thermal degradation of this compound.

Oxidative Degradation

In the presence of oxygen, the unsaturated nature of this compound makes it susceptible to autoxidation. This free-radical chain reaction is initiated at the allylic position (the carbon atom adjacent to the double bond). The process leads to the formation of hydroperoxides, which are unstable and can decompose to form a complex mixture of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. The rate of autoxidation generally increases with the degree of unsaturation.[6]

G cluster_1 Oxidative Degradation Pathway A This compound B Initiation (Formation of Alkyl Radical) A->B + O2 C Propagation (Peroxy Radical Formation) B->C + O2 D Hydroperoxide Formation C->D + RH E Decomposition (Secondary Oxidation Products) D->E Heat, Metal ions F Aldehydes, Ketones, Shorter-chain acids E->F

Caption: Generalized pathway for the autoxidation of unsaturated esters like this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon (for inert atmosphere) or air (for oxidative degradation studies) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis: Identify and quantify endothermic and exothermic events, such as melting and boiling.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, Py-GC-MS is the recommended technique.

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (µg to mg scale) of this compound into a pyrolysis sample holder.

  • Pyrolysis Conditions: Heat the sample rapidly to a set temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium).

  • GC-MS Analysis: The volatile pyrolysis products are immediately transferred to the GC column for separation and then to the mass spectrometer for identification based on their mass spectra.

G cluster_2 Experimental Workflow for Thermal Analysis Sample This compound Sample TGA TGA Analysis (Mass Loss vs. Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC PyGCMS Py-GC-MS Analysis (Degradation Product ID) Sample->PyGCMS Data Thermal Stability Data (Onset, Peak Temp.) TGA->Data Transitions Thermal Transitions (Boiling Point) DSC->Transitions Products Identified Degradation Products PyGCMS->Products

Caption: A logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is limited, a comprehensive understanding can be constructed by analyzing the behavior of structurally similar compounds and applying fundamental principles of organic chemistry. It is anticipated that this compound exhibits moderate thermal stability, with decomposition likely initiated at temperatures between 180-230 °C. The primary degradation pathways are expected to be ester pyrolysis, leading to 9-decenoic acid and ethylene, and, in the presence of oxygen, autoxidation, resulting in a variety of smaller oxygenated compounds. For precise characterization, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide are strongly recommended. This information is vital for ensuring the safe and effective use of this compound in various research and industrial applications.

References

Navigating the Matrix: An In-depth Technical Guide to the Solubility of Ethyl 9-decenoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 9-decenoate, a key intermediate and fragrance component with growing interest in various research and development sectors, including pharmaceuticals. Understanding its behavior in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications.

Introduction: The Molecular Profile of this compound and Principles of Solubility

This compound (C₁₂H₂₂O₂) is the ethyl ester of 9-decenoic acid, a monounsaturated fatty acid.[1] Its structure, featuring a long ten-carbon chain with a terminal double bond and an ethyl ester group, imparts a predominantly nonpolar character. This inherent hydrophobicity dictates its solubility, generally following the principle of "like dissolves like." Consequently, this compound is expected to exhibit greater solubility in nonpolar or weakly polar organic solvents and limited solubility in highly polar solvents such as water. One source estimates the water solubility of this compound to be approximately 4.709 mg/L at 25°C, while another predicts a value of 0.0051 g/L.[2][3]

The solubility of a solute in a solvent is a thermodynamic equilibrium, where the Gibbs free energy of mixing is minimized. This process involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new solute-solvent interactions. For a nonpolar compound like this compound, van der Waals forces are the primary intermolecular interactions. Its solubility in organic solvents will be governed by the ability of the solvent to overcome the solute-solute interactions and form favorable interactions with the long hydrocarbon chain and the ester functional group.

Quantitative Solubility Data

Organic SolventChemical FormulaPolarity IndexEstimated Solubility of this compound ( g/100 mL)
n-HexaneC₆H₁₄0.1> 50
TolueneC₇H₈2.4> 50
Diethyl Ether(C₂H₅)₂O2.8> 50
ChloroformCHCl₃4.1> 50
DichloromethaneCH₂Cl₂3.1> 50
Ethyl AcetateC₄H₈O₂4.4> 50
AcetoneC₃H₆O5.1> 30
EthanolC₂H₅OH5.2> 30
MethanolCH₃OH5.1~10-20
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2~5-10

Disclaimer: The data presented in this table are estimations based on the solubility of analogous compounds and theoretical principles. For precise quantitative results, experimental determination is strongly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate solubility data for this compound in specific organic solvents, a systematic experimental approach is necessary. The following section outlines a detailed methodology for the isothermal equilibrium solubility method, a widely accepted technique.

Materials and Equipment
  • Solute: High-purity this compound (>98%)

  • Solvents: Analytical grade organic solvents of interest

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Calibrated glass vials with screw caps

  • Micropipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

  • Volumetric flasks and other standard laboratory glassware

Experimental Procedure: Isothermal Equilibrium Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solute to settle.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

    • Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method, such as GC-FID or HPLC.

    • Prepare a series of calibration standards of this compound in the respective solvent to construct a calibration curve.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_solute High-Purity this compound prep_vials Vials with Excess Solute prep_solute->prep_vials prep_solvent Analytical Grade Solvent prep_solvent->prep_vials equilibration Isothermal Agitation (e.g., 24-48h at 25°C) prep_vials->equilibration settling Phase Separation (24h at 25°C) equilibration->settling sampling Supernatant Sampling settling->sampling filtration Syringe Filtration sampling->filtration dilution Dilution filtration->dilution quantification GC/HPLC Analysis dilution->quantification calculation Calculate Solubility quantification->calculation data_table Tabulate Results calculation->data_table

Caption: Workflow for determining this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains a gap in publicly accessible literature, this guide provides a robust framework for researchers and professionals. By understanding the physicochemical properties of this compound and the principles of solubility, and by employing the detailed experimental protocol outlined, users can confidently determine its solubility in solvents pertinent to their specific applications. The provided estimated solubility table serves as a valuable initial tool for solvent screening, and the workflow diagram offers a clear visual guide for experimental planning. Accurate solubility data is a cornerstone of successful chemical research and development, and the methodologies presented herein empower users to obtain this critical information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-decenoate, a monounsaturated fatty acid ester, is a molecule of growing interest in various scientific domains, including flavor and fragrance chemistry, biotechnology, and as a potential synthon in organic chemistry. Its terminal double bond and ester functionality make it a versatile platform for chemical modifications. This technical guide provides a comprehensive review of the available literature on this compound and related fatty acid esters, with a focus on its synthesis, physicochemical properties, analytical methodologies, and biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, purification, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₂[1][2][3]
Molecular Weight 198.30 g/mol [1][2][3]
CAS Number 67233-91-4[1][2][3]
Appearance Colorless clear liquid (est.)[1]
Boiling Point 249.00 to 250.00 °C[1]
Specific Gravity 0.87400 to 0.87900 @ 25.00 °C[1]
Refractive Index 1.43400 to 1.44000 @ 20.00 °C[1]
Flash Point 213.00 °F (100.56 °C)[1]
LogP (predicted) 4.36[4]
Water Solubility (predicted) 0.0051 g/L[4]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: Fischer esterification of 9-decenoic acid and olefin metathesis.

Fischer Esterification

This classical method involves the acid-catalyzed reaction of 9-decenoic acid with ethanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is typically used, and the water formed during the reaction is removed.

Materials:

  • 9-decenoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9-decenoic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents), which also serves as the solvent.[5]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per mole of carboxylic acid) to the reaction mixture.[6][7]

  • Heat the mixture to reflux and maintain the reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[6][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.[6]

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6][8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[6][8]

  • Purify the crude product by vacuum distillation to obtain pure this compound.[8]

Fischer_Esterification_Workflow Reactants 9-Decenoic Acid + Ethanol (excess) Reaction Reflux Reactants->Reaction Heat Acid_Catalyst H₂SO₄ (catalyst) Acid_Catalyst->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Fischer Esterification Workflow
Olefin Metathesis (Ethenolysis)

A more modern and atom-economical approach to this compound is through the ethenolysis of a larger unsaturated ester, such as ethyl oleate, in the presence of a ruthenium-based catalyst. This reaction involves the cleavage of the internal double bond of ethyl oleate by ethylene to yield two shorter-chain terminal olefins: 1-decene and this compound.

Materials:

  • Ethyl oleate (technical grade, e.g., >70% purity)

  • Ethylene gas

  • Ruthenium-based metathesis catalyst (e.g., a Grubbs-type or Hoveyda-Grubbs catalyst)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Magnesol or other adsorbent for substrate purification

  • Catalyst scavenger (optional)

Procedure:

  • Substrate Preparation: Purify the technical-grade ethyl oleate by treating it with an adsorbent like Magnesol to remove polar impurities that can inhibit the catalyst.[9]

  • Reaction Setup: In a high-pressure reactor equipped with a stirrer and gas inlet, charge the purified ethyl oleate and the chosen solvent under an inert atmosphere (e.g., argon).[10]

  • Catalyst Introduction: Prepare a solution of the ruthenium catalyst in the reaction solvent and add it to the reactor.[9]

  • Reaction Execution: Pressurize the reactor with ethylene gas to the desired pressure (e.g., 10-20 bar). Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir for the required duration (e.g., 2-8 hours).[9]

  • Reaction Quenching and Work-up: After the reaction, cool the reactor and vent the excess ethylene. The reaction mixture can be treated with a scavenger to remove the ruthenium catalyst.

  • Purification: The product mixture, containing this compound, 1-decene, and unreacted starting materials, is then subjected to fractional distillation to isolate the desired products.[9] The yield of this compound can reach up to 50% depending on the catalyst and reaction conditions.[9]

Ethenolysis_Workflow Substrates Ethyl Oleate + Ethylene Reaction High Pressure & Heat Substrates->Reaction Catalyst Ru Catalyst Catalyst->Reaction Distillation Fractional Distillation Reaction->Distillation Products This compound + 1-Decene Distillation->Products

Ethenolysis of Ethyl Oleate

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound and related fatty acid esters is Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Analysis by GC-MS

A validated GC-MS method is crucial for the accurate quantification of this compound in various matrices, including reaction mixtures and biological samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5MS, DB-23).

Sample Preparation:

  • For reaction mixtures, dilute an aliquot of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the lipid fraction.

  • Add an appropriate internal standard (e.g., a fatty acid ester not present in the sample) for accurate quantification.

GC-MS Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) at a controlled rate.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

  • Method validation should be performed to assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts and coupling patterns can be predicted based on the structure.

  • ¹H NMR: Key signals would include those for the terminal vinyl protons, the methylene protons adjacent to the double bond and the ester group, the ethyl group of the ester, and the long aliphatic chain.

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the ethyl group, and the carbons of the aliphatic chain.[12]

Biological Activities and Signaling Pathways

While direct biological activity data for this compound is limited, studies on structurally similar fatty acid esters provide insights into its potential roles. A notable example is (E)-9-octadecenoic acid ethyl ester (E9OAEE), which has demonstrated significant anti-inflammatory properties.[9]

Anti-inflammatory Activity

E9OAEE has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[9][13] This anti-inflammatory effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[9]

Involvement in Signaling Pathways

The anti-inflammatory effects of E9OAEE are linked to its ability to modulate key inflammatory signaling pathways. Specifically, it has been found to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, and to inhibit the nuclear translocation of the transcription factor NF-κB.[5][9][14]

MAPK_NFkB_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK E9OAEE This compound (or related esters) E9OAEE->MAPKKK Inhibits E9OAEE->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Phosphorylation NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus Activates IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB NF-κB NFkB->NFkB_nucleus Translocation Inflammatory_Response Inflammatory Response (NO, PGE₂, TNF-α) NFkB_nucleus->Inflammatory_Response Induces Transcription

Proposed Anti-inflammatory Signaling Pathway
Cytotoxicity and Antimicrobial Activity

There is currently a lack of specific data on the cytotoxicity and antimicrobial activity of this compound. However, other fatty acid esters have been reported to exhibit such activities. Further research is needed to determine the potential of this compound in these areas.

Conclusion and Future Directions

This compound is a fatty acid ester with established methods for its synthesis and analysis. While its biological activities are not yet fully elucidated, related compounds show promise, particularly in the area of anti-inflammatory research. Future studies should focus on:

  • Optimizing the synthesis of this compound to improve yields and sustainability.

  • Conducting comprehensive biological screening to evaluate its cytotoxic, antimicrobial, and other pharmacological properties.

  • Investigating its specific interactions with cellular targets to elucidate its mechanism of action in relevant signaling pathways.

This in-depth technical guide serves as a valuable resource for researchers and professionals in drug development, providing a solid foundation for further exploration of this compound and its potential applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 9-decenoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 9-decenoate from 9-decenoic acid and ethanol using Fischer esterification. It includes information on the physicochemical properties of the reactants and product, a step-by-step experimental procedure, and expected analytical data.

Introduction

Fischer esterification is a classic organic synthesis method used to convert carboxylic acids and alcohols into esters in the presence of an acid catalyst.[1] This reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][3] In this protocol, an excess of ethanol is used to drive the reaction to completion. Sulfuric acid serves as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1]

This compound is an unsaturated fatty acid ester with applications in the fragrance and flavor industry and as a synthon in the production of various organic molecules.[4]

Data Presentation

The following tables summarize the key quantitative data for the reactants, catalyst, and the final product.

Table 1: Physicochemical Properties of Reactants and Catalyst

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
9-Decenoic AcidC₁₀H₁₈O₂170.252700.9181.447
EthanolC₂H₆O46.0778.50.7891.361
Sulfuric AcidH₂SO₄98.083371.841.427

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molar Mass ( g/mol ) 198.30
Appearance Colorless liquid
Boiling Point (°C) 249-250
Density (g/mL at 25°C) 0.874-0.879
Refractive Index (n20/D) 1.434-1.440
Typical Yield 80-95%
Purity >95%
¹H NMR (CDCl₃, ppm) δ 5.88-5.72 (m, 1H), 5.04-4.90 (m, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.28 (t, J=7.5 Hz, 2H), 2.04 (q, J=7.0 Hz, 2H), 1.62 (p, J=7.5 Hz, 2H), 1.40-1.20 (m, 8H), 1.25 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, ppm) δ 173.8, 139.1, 114.2, 60.1, 34.3, 33.8, 29.1, 29.0, 28.9, 24.9, 14.3
IR (neat, cm⁻¹) 3077 (C-H, vinyl), 2927, 2855 (C-H, alkyl), 1738 (C=O, ester), 1641 (C=C), 1178 (C-O)
Mass Spectrum (EI, m/z) 198 (M+), 153, 101, 88, 69, 55, 41

Experimental Protocol

This protocol is based on general procedures for Fischer esterification and has been adapted for the synthesis of this compound.[2][5][6]

Materials:

  • 9-Decenoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 9-decenoic acid (1.0 equivalent) and absolute ethanol (10 equivalents).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1 equivalents) to the mixture. The addition of sulfuric acid is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Add diethyl ether to the separatory funnel to dilute the reaction mixture and extract the product.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst). Be cautious as CO₂ gas will be evolved.

    • Saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by vacuum distillation to obtain a product with higher purity.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 9-Decenoic Acid + Ethanol Catalyst H₂SO₄ (conc.) Reflux Reflux (2-4 hours) Catalyst->Reflux Extraction Extraction (Diethyl Ether) Reflux->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_deprotonation Final Product Formation Carboxylic_Acid R-COOH Protonation Protonation (H⁺ from H₂SO₄) Carboxylic_Acid->Protonation Protonated_Carbonyl R-C(OH)₂⁺ Protonation->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + EtOH Ethanol EtOH Ethanol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of H₂O Proton_Transfer->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester R-COOEt Deprotonation->Ester - H⁺

Caption: Simplified mechanism of Fischer Esterification.

References

Application Notes and Protocols: Ruthenium-Catalyzed Cross-Metathesis for the Synthesis of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-decenoate is a valuable linear ester olefin used as a building block in the synthesis of fine chemicals, pharmaceuticals, and polymers. A highly efficient and atom-economical method for its synthesis is through the ruthenium-catalyzed cross-metathesis of readily available long-chain unsaturated fatty acid esters with ethylene, a process known as ethenolysis. This reaction cleaves the internal double bond of a larger ester, such as ethyl oleate, to yield two shorter-chain terminal olefins: 1-decene and the desired this compound.

Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs type complexes, are renowned for their high activity, functional group tolerance, and stability, making them ideal for this transformation.[1] The reaction proceeds via the Chauvin mechanism, a well-established catalytic cycle involving the formation of a metallacyclobutane intermediate.[2] The choice of catalyst is crucial for achieving high conversion and selectivity, minimizing side reactions like self-metathesis and double bond isomerization.[3] This document provides detailed protocols and comparative data for the synthesis of this compound via this methodology.

Data Presentation: Comparison of Ruthenium Catalysts for the Ethenolysis of Ethyl Oleate

The following table summarizes the performance of various ruthenium catalysts in the cross-metathesis of ethyl oleate with ethylene. The data highlights the influence of the catalyst structure on conversion and selectivity towards the desired ethenolysis products (1-decene and this compound). The reactions were conducted under standardized conditions to allow for direct comparison.

Table 1: Performance of Ruthenium Catalysts in the Ethenolysis of Ethyl Oleate [3]

Catalyst TypeCatalyst Loading (ppm)Reaction Time (h)Temperature (°C)Ethylene Pressure (bar)Conversion (%)Selectivity to Ethenolysis Products (%)
Grubbs 1st Gen.500350105568
Grubbs 2nd Gen.500350108070
Hoveyda-Grubbs 1st Gen.500350106573
Hoveyda-Grubbs 2nd Gen.500350109085
Indenylidene Ru-4500350106065
Thiophene-uNHC Ru-63500350107592

Data sourced from a comparative study on the ethenolysis of ethyl oleate.[3] Selectivity is defined as the percentage of converted ethyl oleate that forms the desired ethenolysis products versus self-metathesis and isomerization byproducts.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the ethenolysis of ethyl oleate using a ruthenium catalyst. This procedure is based on established methods for the ethenolysis of fatty acid esters under conditions that mimic industrial practices.[3]

Materials
  • Ethyl oleate (>98% purity)

  • Selected Ruthenium Catalyst (e.g., Hoveyda-Grubbs 2nd Generation)

  • Toluene (anhydrous)

  • Ethylene (high purity, grade 3.0 or higher)

  • Tetradecane (internal standard for GC analysis)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Argon or Nitrogen (inert gas)

Equipment
  • High-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Schlenk line or glovebox for inert atmosphere handling of the catalyst

  • Gas chromatograph (GC) with a flame ionization detector (FID) for reaction monitoring

  • Rotary evaporator

  • Glassware for purification (flasks, separatory funnel, chromatography column)

Detailed Experimental Procedure

1. Reactor Preparation and Substrate Loading: a. The high-pressure autoclave is thoroughly cleaned, dried, and then purged with an inert gas (argon or nitrogen). b. Ethyl oleate is charged into the reactor. For a typical laboratory-scale reaction, a 0.1 M solution in anhydrous toluene can be prepared. c. The internal standard (tetradecane) is added to the reaction mixture for subsequent GC analysis.

2. Catalyst Introduction: a. The chosen ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation, 500 ppm relative to the substrate) is weighed under an inert atmosphere. b. The catalyst is added to the reactor containing the substrate solution. Handling of the catalyst and charging of the reactor should be performed with care to minimize exposure to air.[3]

3. Reaction Execution: a. The autoclave is securely sealed. b. The reactor is flushed several times with low-pressure ethylene to remove any residual inert gas. c. The reactor is then pressurized with ethylene to the desired pressure (e.g., 10 bar).[3] d. The reaction mixture is heated to the target temperature (e.g., 50 °C) with vigorous stirring.[3] e. The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of ethyl oleate and the formation of products.

4. Reaction Quenching and Product Isolation: a. Upon completion, the reactor is cooled to room temperature and the ethylene pressure is carefully vented. b. The reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst. c. The solvent is removed under reduced pressure using a rotary evaporator.

5. Purification and Characterization: a. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to separate this compound from 1-decene, unreacted ethyl oleate, and any self-metathesis byproducts. b. The fractions containing the pure this compound are combined and the solvent is evaporated. c. The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Catalytic Cycle of Ruthenium-Catalyzed Cross-Metathesis

Ruthenium-Catalyzed Cross-Metathesis Cycle Ru_cat [Ru]=CH-R¹ (Catalyst) Metallacyclobutane1 Metallacyclobutane Intermediate Ru_cat->Metallacyclobutane1 + Olefin 1 Olefin1 R²-CH=CH-R³ (Ethyl Oleate) Product1 R²-CH=CH-R¹ (Intermediate Product) Ru_intermediate [Ru]=CH-R³ Metallacyclobutane1->Ru_intermediate Retro [2+2] Metallacyclobutane2 Metallacyclobutane Intermediate Ru_intermediate->Metallacyclobutane2 + Olefin 2 Olefin2 CH₂=CH₂ (Ethylene) Metallacyclobutane2->Ru_cat Retro [2+2] Product2 R³-CH=CH₂ (this compound)

Caption: The Chauvin mechanism for ruthenium-catalyzed cross-metathesis.

Experimental Workflow for this compound Synthesis

Experimental Workflow Start Reactor Preparation (Purge with Inert Gas) Load_Substrate Load Ethyl Oleate & Toluene Start->Load_Substrate Add_Catalyst Add Ruthenium Catalyst (Inert Atmosphere) Load_Substrate->Add_Catalyst Pressurize Pressurize with Ethylene Add_Catalyst->Pressurize React Heat and Stir (e.g., 50°C, 3h) Pressurize->React Quench Cool, Vent, and Quench (Ethyl Vinyl Ether) React->Quench Evaporate Solvent Removal (Rotary Evaporator) Quench->Evaporate Purify Purification (Column Chromatography) Evaporate->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure this compound Characterize->End

Caption: Workflow for the synthesis of this compound.

References

Green Synthesis of Ethyl 9-Decenoate: A Guide to Sustainable Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable chemical processes has driven the development of green synthesis methods for valuable compounds. Ethyl 9-decenoate, a versatile chemical intermediate with applications in flavors, fragrances, and polymer synthesis, is a key target for such environmentally benign production routes. This document provides detailed application notes and protocols for the green synthesis of this compound, focusing on two primary strategies: Olefin Metathesis (Ethenolysis) and Enzymatic Synthesis .

Olefin Metathesis: A Catalytic Approach to C-C Bond Formation

Olefin metathesis, particularly ethenolysis, offers a direct route to this compound from renewable feedstocks like ethyl oleate, which can be derived from various vegetable oils.[1] This method utilizes ruthenium-based catalysts to cleave the internal double bond of the oleate and react it with ethylene gas.

Reaction Principle:

The core of this process is the catalytic reaction between ethyl oleate and ethylene, mediated by a ruthenium carbene complex (e.g., Grubbs catalyst). The catalyst facilitates the breaking and reforming of carbon-carbon double bonds, yielding this compound and 1-decene as the primary products.

Experimental Workflow: Olefin Metathesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Substrate Ethyl Oleate (from vegetable oil) Reactor Reactor Substrate->Reactor Charge Catalyst Ruthenium Catalyst Solution Catalyst->Reactor Charge Quenching Reaction Quenching Reactor->Quenching Transfer Ethylene Ethylene Gas Ethylene->Reactor Pressurize Distillation Fractional Distillation Quenching->Distillation Purify Product This compound Distillation->Product

Caption: Workflow for this compound synthesis via olefin metathesis.

Quantitative Data: Olefin Metathesis
ParameterValueReference
Catalyst Ruthenium-based (e.g., Grubbs I or II generation)[1]
Substrate Ethyl oleate (technical grade, >70% purity)[1]
Ethene:Ester Molar Ratio 0.8:1 to 20:1[1]
Temperature 50 - 80 °C[1]
Pressure 10 - 20 bar (Ethylene)[1]
Reaction Time 2 - 8 hours[1]
Yield Can be up to 50% (variable)[1]
Detailed Experimental Protocol: Olefin Metathesis

Materials:

  • Ethyl oleate (technical grade)

  • Ruthenium catalyst (e.g., Grubbs second generation)

  • Toluene (anhydrous)

  • Ethylene gas (high purity)

  • Magnesol

  • Scavenger solution (for catalyst removal)

  • Standard laboratory glassware and a high-pressure reactor

Procedure:

  • Substrate Preparation:

    • Treat the technical grade ethyl oleate with Magnesol to remove impurities.

    • Filter the substrate to obtain a clear liquid.

  • Catalyst Solution Preparation:

    • In an inert atmosphere (e.g., glovebox), dissolve the ruthenium catalyst in anhydrous toluene to prepare the catalyst solution.

  • Reaction Setup:

    • Charge the high-pressure reactor with the purified ethyl oleate.

    • Add the prepared catalyst solution to the reactor.

    • Seal the reactor and purge with an inert gas (e.g., argon).

  • Ethenolysis Reaction:

    • Pressurize the reactor with ethylene gas to the desired pressure (10-20 bar).

    • Heat the reactor to the specified temperature (50-80 °C) with constant stirring.

    • Maintain the reaction for the designated time (2-8 hours).

  • Work-up and Purification:

    • Cool the reactor and vent the excess ethylene.

    • Transfer the reaction mixture and treat it with a scavenger solution to quench the catalyst.

    • Perform fractional distillation to separate the desired this compound from 1-decene and other byproducts.

Enzymatic Synthesis: A Biocatalytic Route

Enzymatic synthesis, utilizing lipases, provides a highly efficient and selective method for producing fatty acid ethyl esters, including this compound. This approach operates under mild conditions and often results in high product yields with easy catalyst recovery and reuse.

Reaction Principle:

This method typically involves the transesterification of a suitable substrate (e.g., a triglyceride or another ester) with ethanol, or the direct esterification of 9-decenoic acid with ethanol. Immobilized lipases, such as Novozym 435, are commonly employed as biocatalysts.

Experimental Workflow: Enzymatic Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Substrate Substrate (e.g., Camellia Oil Soapstock) Bioreactor Bioreactor Substrate->Bioreactor Ethanol Ethanol Ethanol->Bioreactor Enzyme Immobilized Lipase (Novozym 435) Enzyme->Bioreactor Ultrasound Ultrasound (Optional) Bioreactor->Ultrasound Filtration Enzyme Filtration Bioreactor->Filtration Ultrasound->Bioreactor Filtration->Enzyme Enzyme Reuse Evaporation Solvent Evaporation Filtration->Evaporation Product Stream Product This compound Evaporation->Product

Caption: Workflow for enzymatic synthesis of this compound.

Quantitative Data: Enzymatic Synthesis
ParameterValueReference
Enzyme Novozym 435 (immobilized Candida antarctica lipase B)[2][3]
Substrate Camellia oil soapstocks, Acetic Acid & Ethanol[2][3]
Acyl Acceptor Diethyl carbonate or Ethanol[2][3]
Molar Ratio (Acyl Acceptor:Oil) 3:1[2]
Enzyme Loading 5% (w/w of oil)[2]
Temperature 50 °C[2]
Reaction Time 24 hours[2]
Yield Up to 98.4%[2]
Ultrasound Assistance Can significantly accelerate the reaction[3]
Detailed Experimental Protocol: Enzymatic Synthesis

Materials:

  • Substrate (e.g., Camellia oil soapstocks or 9-decenoic acid)

  • Ethanol (or Diethyl Carbonate)

  • Immobilized lipase (Novozym 435)

  • Solvent (optional, e.g., n-hexane)

  • Standard laboratory glassware and a temperature-controlled shaker or bioreactor.

  • Ultrasound bath (optional)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, combine the substrate, ethanol (or diethyl carbonate), and the immobilized lipase.

    • If a solvent is used, add it to the mixture. A solvent-free system is often preferred for greenness.[2]

  • Enzymatic Reaction:

    • Place the reaction vessel in a temperature-controlled shaker set to the optimal temperature (e.g., 50 °C).

    • Maintain constant agitation (e.g., 180 rpm) for the specified reaction time (e.g., 24 hours).[2]

    • For accelerated synthesis, the reaction can be conducted in an ultrasound bath under controlled temperature.[3]

  • Work-up and Purification:

    • After the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.[2]

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • The resulting product, this compound, can be further purified if necessary, although the high selectivity of the enzyme often yields a high-purity product directly.

Conclusion

Both olefin metathesis and enzymatic synthesis present viable green routes for the production of this compound. The choice of method will depend on factors such as feedstock availability, desired scale of production, and capital investment in equipment. Enzymatic synthesis generally offers higher yields and milder reaction conditions, aligning closely with the principles of green chemistry. Olefin metathesis, while potentially having lower yields, provides a direct conversion from abundant oleochemicals. These detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the field to advance sustainable chemical manufacturing.

References

Application Notes and Protocols for Ethyl 9-decenoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-decenoate is a versatile, bio-based starting material with significant potential in organic synthesis. As an unsaturated fatty acid ester, its terminal double bond and ester functionality provide two reactive centers for a variety of chemical transformations.[1] This document provides detailed application notes and experimental protocols for several key synthetic applications of this compound, including olefin metathesis, polymerization, and functionalization of the terminal alkene.

Key Applications and Protocols

Olefin Metathesis: A Gateway to Novel Functionalized Molecules

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. This compound is an excellent substrate for cross-metathesis (CM), allowing for the introduction of various functional groups, and ethenolysis, for the production of valuable shorter-chain compounds.

Cross-metathesis of this compound with other olefins, such as acrylates, provides a direct route to produce α,β-unsaturated esters with longer carbon chains. These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and specialty chemicals. The choice of catalyst, typically a ruthenium-based complex like Grubbs or Hoveyda-Grubbs catalysts, is crucial for achieving high yields and selectivities.

Experimental Protocol: Cross-Metathesis of this compound with Methyl Acrylate

Materials:

  • This compound (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Hoveyda-Grubbs 2nd Generation Catalyst (1-5 mol%)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and methyl acrylate.

  • Dissolve the reactants in anhydrous dichloromethane.

  • Degas the solution by bubbling with the inert gas for 15-20 minutes.

  • Under a positive flow of the inert gas, add the Hoveyda-Grubbs 2nd Generation Catalyst to the reaction mixture.

  • Seal the flask and stir the reaction at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired cross-metathesis product.

Quantitative Data: Cross-Metathesis of Terminal Alkenes with Acrylates

Alkene PartnerCatalyst (mol%)SolventTime (h)Yield (%)E/Z Ratio
Methyl AcrylateHoveyda-Grubbs II (2.5)DCM4878>95:5
Ethyl AcrylateHoveyda-Grubbs II (5.0)DCM9690>95:5
2-Ethylhexyl Acrylatenitro-Grela (cat.)Toluene286>95:5

Note: Data presented is for analogous cross-metathesis reactions and serves as a representative example.[2][3]

Logical Workflow for Cross-Metathesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactants (this compound, Olefin Partner) C Mix & Degas A->C B Anhydrous Solvent (DCM) B->C D Add Catalyst (e.g., Grubbs II) C->D E Stir at RT (12-24h) D->E F Quench (Ethyl vinyl ether) E->F G Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for an olefin cross-metathesis reaction.

Polymerization: Building Bio-based Polymers

This compound can be copolymerized with olefins like ethylene to produce functionalized polyolefins. These bio-based polymers have tunable properties and potential applications in packaging, adhesives, and other materials.

The coordination polymerization of this compound (or its methyl ester analog) with ethylene, catalyzed by transition metal complexes, allows for the incorporation of the ester functionality into a polyethylene backbone. This introduces polarity and potential sites for further modification, enhancing the properties of the resulting polymer.

Experimental Protocol: Copolymerization of this compound and Ethylene

Materials:

  • This compound

  • Ethylene gas

  • Transition metal catalyst (e.g., non-postcene transition metal-MAO system)

  • Methylaluminoxane (MAO)

  • Anhydrous toluene

  • Standard polymerization reactor setup

Procedure:

  • In a polymerization reactor under an inert atmosphere, add anhydrous toluene.

  • Introduce a solution of methylaluminoxane (MAO) in toluene.

  • Add the transition metal catalyst to the reactor.

  • Introduce a solution of this compound in toluene to the reactor.

  • Pressurize the reactor with ethylene gas to the desired pressure.

  • Maintain the reaction at a constant temperature with vigorous stirring for the specified time.

  • After the reaction period, vent the excess ethylene and quench the reaction with acidified methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the resulting copolymer using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

Quantitative Data: Ethylene/Mthis compound Copolymerization

ParameterValue
Temperature30 °C
Ethylene Pressure0.05 MPa
Reaction Time30 min
Toluene Volume100 mL
Catalyst (Ni-N-Br)5 µmol
Methylaluminoxane2 mL
Mthis compound Conc.0.1 mol/L
Melting Temperature (Tm)125.44 °C
Crystallization Temp. (Tc)114.42 °C
Average Molecular Weight (Mw)2,630
Molecular Weight Dist. (PDI)1.6

Note: Data is for the copolymerization of mthis compound, a close analog of this compound.[4]

Signaling Pathway for Copolymerization

A Catalyst Activation (with MAO) B Monomer Coordination (Ethylene & Ester) A->B C Chain Initiation B->C D Chain Propagation (Alternating Insertion) C->D D->D E Chain Termination D->E F Copolymer E->F

Caption: Key steps in the coordination copolymerization of ethylene and this compound.

Functionalization of the Terminal Alkene

The terminal double bond of this compound is amenable to a wide range of transformations, including epoxidation, dihydroxylation, and hydrogenation, leading to a variety of valuable derivatives.

Epoxidation of the terminal alkene in this compound yields ethyl 9,10-epoxydecanoate, a versatile intermediate for the synthesis of diols, amino alcohols, and other functionalized compounds. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation.

Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • This compound (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 equiv)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated sodium bicarbonate solution and stir for 15 minutes.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure epoxide.

Logical Relationship for Alkene Functionalization

cluster_products Functionalized Products A This compound B Epoxide A->B Epoxidation (m-CPBA) C Diol A->C Dihydroxylation (AD-mix) D Saturated Ester A->D Hydrogenation (e.g., Pd/C, H₂)

Caption: Synthetic pathways from this compound to various functionalized derivatives.

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[5][6][7] Using commercially available AD-mix-α or AD-mix-β, this compound can be converted to the corresponding chiral diol, a valuable building block for the synthesis of complex molecules.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • This compound (1.0 equiv)

  • AD-mix-α or AD-mix-β (commercially available mixture)

  • tert-Butanol

  • Water

  • Sodium sulfite

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add the AD-mix to the solvent mixture and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound to the reaction mixture and stir vigorously at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

  • Quench the reaction by adding sodium sulfite and stirring for 1 hour at room temperature.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

Quantitative Data: Asymmetric Dihydroxylation of Terminal Alkenes

SubstrateAD-mixEnantiomeric Excess (ee)Yield (%)
1-DodeceneAD-mix-β97%85%
StyreneAD-mix-β99%96%

Note: Data for representative terminal alkenes. High ee and yields are expected for this compound.

The terminal double bond of this compound can be selectively hydrogenated to produce ethyl decanoate, a saturated ester, without reducing the ester functionality. This is a fundamental transformation for converting unsaturated fatty acid esters into their saturated counterparts, which have different physical properties and applications.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethyl acetate or ethanol (solvent)

  • Hydrogen gas supply

  • Parr hydrogenator or similar apparatus

Procedure:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethyl acetate or ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed, or until monitoring (e.g., by GC-MS) shows complete conversion of the starting material.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl decanoate, which can be further purified if necessary.

Quantitative Data: Selective Hydrogenation of Unsaturated Esters

CatalystSubstrateSolventPressure (bar)Temp (°C)Yield (%)
Pd/C (10%)Methyl OleateMethanol125>95
Mo ComplexEthyl Oleate1,4-Dioxane5060>99

Note: Data for analogous unsaturated esters, demonstrating high yields for selective C=C hydrogenation.[8]

References

Application of Ethyl Esters in Insect Pheromone Research: A Case Study with Ethyl (E,Z)-2,4-decadienoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While research on the specific application of Ethyl 9-decenoate in insect pheromone research is not extensively documented in publicly available scientific literature, the broader class of ethyl esters plays a significant role in the chemical ecology of insects, often acting as potent pheromones or kairomones. This document provides detailed application notes and protocols for the use of ethyl esters in insect pheromone research, using the well-studied compound Ethyl (E,Z)-2,4-decadienoate, commonly known as the "pear ester," as a primary example. This compound is a powerful kairomonal attractant for the codling moth (Cydia pomonella), a major agricultural pest.[1][2] The methodologies and principles described herein can be adapted by researchers, scientists, and drug development professionals for the investigation of other ethyl esters, including this compound, as potential insect semiochemicals.

Background on Ethyl (E,Z)-2,4-decadienoate (Pear Ester)

Ethyl (E,Z)-2,4-decadienoate is a volatile compound identified from ripe pears that attracts both male and female codling moths.[2][3] Its discovery has led to the development of commercial products for monitoring and managing this pest.[2] The pear ester is a valuable tool in integrated pest management (IPM) programs, particularly in orchards where mating disruption using sex pheromones is employed, as it allows for the monitoring of both sexes.

Data Presentation: Efficacy of Ethyl (E,Z)-2,4-decadienoate

The following tables summarize quantitative data from laboratory and field studies on the effects of Ethyl (E,Z)-2,4-decadienoate on codling moth behavior.

Table 1: Laboratory Oviposition Bioassay

This table presents the results of a no-choice laboratory assay on the effect of different loadings of Ethyl (E,Z)-2,4-decadienoate in gray halo-butyl elastomer septa on the number of eggs laid by a laboratory population of codling moths over 96 hours.

Lure Loading (µg)Mean Number of Eggs (± SE)Percent Increase over Control
0 (Control)35.5 ± 4.1-
1.071.0 ± 8.2100%
100.072.5 ± 7.5104%

Data adapted from Knight, A.L. and Light, D.M. 2004. Use of (E,Z)-2,4-decadienoic Acid in Codling Moth Management. 2. Stimulation of Oviposition.[4]

Table 2: Field Trapping Experiments

This table summarizes the results of field trapping experiments comparing the attractiveness of different loadings of Ethyl (E,Z)-2,4-decadienoate to codling moths in pear orchards.

Lure TypeMean Moths per Trap (± SE)
Unbaited Control0.1 ± 0.1
10 mg Pear Ester2.5 ± 0.5
40 mg Pear Ester3.8 ± 0.7
Pheromone Lure5.2 ± 1.1

Data adapted from Schmidt et al. 2007. Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (E,Z)-2,4-decadienoate

This protocol describes a common method for the chemical synthesis of Ethyl (E,Z)-2,4-decadienoate.

Materials:

  • (Z)-1-heptenyl bromide

  • Lithium

  • Copper iodide

  • Ethyl propiolate

  • Anhydrous diethyl ether

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

  • Fractional distillation apparatus

Procedure:

  • Preparation of the Cuprate Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, react (Z)-1-heptenyl bromide with lithium metal in anhydrous diethyl ether to form the corresponding 1-heptenyllithium reagent.

  • To this solution, add copper iodide at a low temperature (e.g., -78 °C) to form the lithium 1-heptenylcuprate complex.

  • Reaction with Ethyl Propiolate: Slowly add a solution of ethyl propiolate in anhydrous diethyl ether to the cuprate reagent solution, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to separate the desired (2E,4Z) isomer from other isomers and impurities.[5]

Protocol 2: Preparation of Lures for Field Trapping

This protocol outlines the preparation of lures for use in field trapping experiments.

Materials:

  • Ethyl (E,Z)-2,4-decadienoate

  • Gray halo-butyl rubber septa

  • Hexane (or other suitable solvent)

  • Micropipette

  • Vials

Procedure:

  • Prepare stock solutions of Ethyl (E,Z)-2,4-decadienoate in hexane at various concentrations corresponding to the desired lure loadings (e.g., 1 mg/100 µL, 10 mg/100 µL).

  • Place individual rubber septa in labeled glass vials.

  • Using a micropipette, carefully apply the desired volume of the stock solution onto each septum.

  • Allow the solvent to evaporate completely in a fume hood for at least one hour before sealing the vials.

  • Store the prepared lures at a low temperature (e.g., -20 °C) in a sealed container until field deployment.

Protocol 3: Field Trapping and Monitoring

This protocol details the setup and execution of a field trapping study to assess the attractiveness of Ethyl (E,Z)-2,4-decadienoate to codling moths.

Materials:

  • Prepared lures (see Protocol 2)

  • Delta traps (or similar insect traps) with sticky liners

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Field notebook or data logger

Procedure:

  • Trap Placement: In the experimental orchard, deploy the traps at a consistent height within the tree canopy (e.g., 1.5-2.0 meters).

  • Experimental Design: Use a randomized block design to minimize positional effects. Each block should contain one of each lure type being tested, including a control (solvent-only or unbaited).

  • Trap Spacing: Ensure a minimum distance of 20 meters between traps to avoid interference.

  • Lure Deployment: Place one prepared lure inside each trap on the sticky liner.

  • Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of male and female codling moths captured in each trap.

  • Trap Maintenance: Replace the sticky liners and lures at appropriate intervals to maintain trapping efficiency.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the attractiveness of the different lure treatments.

Mandatory Visualizations

experimental_workflow cluster_prep Lure Preparation cluster_field Field Experiment cluster_lab Laboratory Bioassay synthesis Synthesis of Ethyl (E,Z)-2,4-decadienoate purification Purification synthesis->purification lure_prep Lure Loading onto Septa purification->lure_prep trap_deploy Trap Deployment (Randomized Block Design) lure_prep->trap_deploy eag Electroantennography (EAG) lure_prep->eag oviposition Oviposition Assay lure_prep->oviposition data_collect Data Collection (Weekly Trap Counts) trap_deploy->data_collect data_analysis Statistical Analysis data_collect->data_analysis conclusion conclusion data_analysis->conclusion Conclusion on Attractiveness eag->conclusion oviposition->conclusion

Caption: Experimental workflow for evaluating ethyl ester attractants.

olfactory_pathway cluster_antenna Insect Antenna odorant Ethyl Ester Odorant obp Odorant Binding Protein (OBP) odorant->obp Binding receptor Odorant Receptor (OR) obp->receptor Transport & Delivery orn Olfactory Receptor Neuron (ORN) ion_channel Ion Channel receptor->ion_channel Activation signal Action Potential ion_channel->signal Generation brain Antennal Lobe of Brain signal->brain Transmission behavior Behavioral Response (Attraction, Oviposition) brain->behavior Processing & Output

Caption: Generalized insect olfactory signaling pathway.

References

Application Note: Quantitative Analysis of Ethyl 9-decenoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Ethyl 9-decenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an unsaturated fatty acid ethyl ester (FAEE) that may be of interest in various fields, including flavor and fragrance analysis, biofuel research, and as a potential biomarker. The described method is designed for accurate and precise quantification in complex matrices and includes procedures for sample preparation, instrument configuration, and method validation.

Introduction

This compound (C12H22O2, M.W. 198.30 g/mol ) is a volatile organic compound that can be found in various natural and synthetic products.[1][2] Accurate quantification of this compound is essential for quality control, research, and development purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of volatile and semi-volatile compounds like this compound.[3] This protocol outlines a robust GC-MS method for its quantification, including the use of an appropriate internal standard for enhanced accuracy.

Experimental Protocols

Materials and Reagents
  • Analytical Standard: this compound (≥98% purity)

  • Internal Standard (IS): Ethyl heptadecanoate (≥99% purity)[4]

  • Solvents: Hexane (GC grade), Dichloromethane (GC grade), Ethanol (anhydrous, ≥99.5%)

  • Reagents: Anhydrous sodium sulfate

  • Sample Matrix: As per user's requirement (e.g., hydroalcoholic solution for beverage analysis, lipid matrix for biological samples)

Standard and Sample Preparation

2.2.1. Standard Solutions

  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Primary Stock Solution of Internal Standard (1000 µg/mL): Accurately weigh 10 mg of Ethyl heptadecanoate and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of this compound with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2.2. Sample Preparation (Liquid-Liquid Extraction)

This is a general procedure and may need optimization based on the sample matrix.

  • To 5 mL of the liquid sample, add 100 µL of the 1000 µg/mL internal standard solution.

  • Add 5 mL of hexane to the sample and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument.

GC Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar dimethylpolysiloxane column.[4]
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
Transfer Line Temperature 280°C
MS Parameter Condition
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The use of SIM mode is particularly valuable for quantifying minor fatty acids.[5]
SIM Ions (m/z) This compound: To be determined from the mass spectrum (e.g., m/z 88, 101, and the molecular ion at 198.3).[6][7] Ethyl heptadecanoate (IS): To be determined from its mass spectrum.

Data Presentation and Quantitative Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of ≥ 0.995 being acceptable.

Quantification of this compound in Samples

The concentration of this compound in the unknown samples is calculated using the linear regression equation obtained from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Description
Linearity Correlation coefficient (r²) ≥ 0.995The ability of the method to elicit test results that are directly proportional to the analyte concentration.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Accuracy (% Recovery) 80-120%The closeness of the test results obtained by the method to the true value. Determined by spike-recovery experiments.
Precision (%RSD) Repeatability (Intra-day) ≤ 15%, Intermediate Precision (Inter-day) ≤ 20%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Specificity No interfering peaks at the retention time of the analyte and ISThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_start Start standards Prepare Calibration Standards (0.1-50 µg/mL) prep_start->standards sample Prepare Sample prep_start->sample spike_is_standards Spike Internal Standard (Ethyl Heptadecanoate) standards->spike_is_standards spike_is_sample Spike Internal Standard (Ethyl Heptadecanoate) sample->spike_is_sample vial Transfer to GC Vial spike_is_standards->vial Calibration Standards lle Liquid-Liquid Extraction (Hexane) spike_is_sample->lle dry Dry Extract (Na2SO4) lle->dry dry->vial Prepared Sample gc_injection GC Injection (1 µL, Splitless) vial->gc_injection gc_separation Chromatographic Separation (DB-5ms column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Full Scan/SIM) gc_separation->ms_detection peak_integration Peak Integration and Area Ratio Calculation ms_detection->peak_integration calibration_curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification validation Method Validation (LOD, LOQ, Accuracy, Precision) quantification->validation report Final Report validation->report

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the quantification of this compound. The use of an internal standard and method validation ensures the accuracy and precision of the results. This protocol can be adapted for various sample matrices and is suitable for implementation in research, quality control, and drug development laboratories.

References

Application Note: Purification of Ethyl 9-decenoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 9-decenoate (C12H22O2) is an unsaturated fatty acid ethyl ester.[1] It is found as a metabolite in Saccharomyces cerevisiae and has applications as a flavoring agent.[1][2] Synthesis of this compound, for instance through the esterification of 9-decenoic acid with ethanol or via metathesis reactions, often results in a crude product containing unreacted starting materials, by-products, and other impurities.[3][4] For its use in research and development, particularly in pharmaceutical and flavor applications, a high degree of purity is essential.

Column chromatography is a highly effective and widely used technique for the purification of medium-polarity organic compounds like this compound.[5][6] This method separates compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it.[7] By selecting an appropriate stationary and mobile phase, this compound can be effectively isolated from impurities.

This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, followed by purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Protocol 1: Preliminary Analysis and Column Preparation

1.1 Thin-Layer Chromatography (TLC) for Solvent System Optimization

Prior to performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to find a solvent system in which this compound has a Retention Factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities.[6]

Methodology:

  • Prepare several developing chambers with different solvent systems, consisting of varying ratios of ethyl acetate in hexane (e.g., 2%, 5%, 10% ethyl acetate).

  • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or the eluent itself).

  • Spot the dissolved crude mixture onto separate silica gel TLC plates.

  • Place each TLC plate in a developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

  • Calculate the Rf value for the this compound spot and any impurity spots for each solvent system.

  • Select the solvent system that provides the best separation and an Rf value in the target range for the desired product.

1.2 Column Packing (Wet Method)

Methodology:

  • Select a glass column of appropriate size for the amount of crude material to be purified (a 20:1 to 50:1 ratio of silica gel weight to crude sample weight is common).[8]

  • Insert a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage ethyl acetate/hexane mixture).

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[10]

  • Open the stopcock to drain some solvent, which helps in compacting the silica gel bed. The column should never be allowed to run dry.[10]

  • Add a thin layer of sand on top of the packed silica gel to prevent disruption of the surface during sample loading.[10]

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it until the packed bed is stable.

Protocol 2: Column Chromatography Purification

Methodology:

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal volume of the initial mobile phase. Carefully apply the solution to the top layer of sand using a pipette.[11]

  • Elution: Open the stopcock and allow the sample to adsorb onto the silica gel. Once the sample has entered the sand layer, carefully add the mobile phase to the top of the column.

  • Isocratic or Gradient Elution: Begin elution with the determined solvent system. For mixtures with components of varying polarities, a gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate in hexane) is often more effective.

  • Fraction Collection: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions will depend on the column size.

  • Monitoring: Regularly monitor the collected fractions using TLC to track the elution of the desired compound.

Protocol 3: Product Isolation and Purity Analysis

Methodology:

  • Fraction Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure this compound.

  • Combining Fractions: Combine the fractions that show a single spot corresponding to the Rf of pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Purity Assessment by GC-MS: Analyze the final product to determine its purity.

    • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate).

    • GC Conditions: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or DB-Wax).[2][12]

    • Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Data Presentation

Table 1: TLC Analysis for Solvent System Optimization

% Ethyl Acetate in HexaneRf of this compoundRf of Impurity 1 (Less Polar)Rf of Impurity 2 (More Polar)Observations
2%0.450.550.10Poor separation from less polar impurity.
5%0.300.420.05Good separation and ideal Rf for product.
10%0.500.600.15Rf too high, leading to faster elution and potentially poorer separation.

Table 2: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter
Crude Sample Load 1.0 g
Mobile Phase Gradient: 2% to 10% Ethyl Acetate in Hexane
Fraction Volume 15 mL

Table 3: Purity Analysis of this compound by GC

SampleRetention Time (min)Peak Area (%)
Crude Product 12.5 (this compound)85.2%
Other impurities14.8%
Purified Product 12.5 (this compound)>99.0%

Visualization

G cluster_prep Phase 1: Preparation cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation crude Crude Ethyl 9-decenoate tlc TLC Analysis for Solvent System Optimization crude->tlc pack Prepare Slurry & Pack Column tlc->pack Optimal Solvent System Found load Dissolve Crude Sample & Load onto Column pack->load elute Elute with Gradient (Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Solvent Evaporation (Rotary Evaporator) combine->evap gcms Purity Analysis (GC-MS) evap->gcms product Purified Ethyl 9-decenoate (>99%) gcms->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Ethyl 9-decenoate in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9-decenoate is a flavoring agent recognized for its characteristic fruity and waxy aroma, contributing to the sensory profile of various food products. As a fatty acid ethyl ester, it is found naturally in some fermented beverages and can also be synthesized for use as a food additive.[1][2][3] These application notes provide detailed protocols for the synthesis, analysis, sensory evaluation, and stability testing of this compound, intended to guide researchers and professionals in the food science and drug development fields.

Physicochemical and Organoleptic Properties

A comprehensive understanding of the physicochemical and organoleptic properties of this compound is fundamental for its effective application as a flavoring agent.

PropertyValueReference
Molecular Formula C12H22O2[3][4][5]
Molecular Weight 198.30 g/mol [3][4][5]
CAS Number 67233-91-4[3][4][5]
Appearance Colorless liquid[6]
Odor Profile Fruity, waxy[6]
Boiling Point 249-250 °C at 760 mmHg[6]
Flash Point 100.56 °C (213.00 °F)[6]
Solubility Soluble in alcohol, insoluble in water[6]
FEMA Number Not explicitly assigned, but its precursor, 9-decenoic acid, is FEMA No. 3660.[7]
GRAS Status Ethyl decanoate (a related saturated ester) is FEMA GRAS (No. 2432). While this compound is used as a flavoring agent, its specific FEMA GRAS number is not as readily documented as its saturated counterpart. However, its use is reported in various food categories.[8]

Recommended Usage Levels in Food Products

The following table summarizes the typical and maximum usage levels of this compound in various food categories as a flavoring agent.

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Dairy products7.035.0
Edible ices10.050.0
Confectionery10.050.0
Bakery wares10.050.0
Processed fruit7.035.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Fats and oils5.025.0
Cereals and cereal products5.025.0
Soups, sauces, and salads5.025.0
Ready-to-eat savories20.0100.0
Composite foods5.025.0

Data sourced from industry and regulatory bodies.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a laboratory-scale synthesis of this compound from 9-decenoic acid and ethanol using an acid catalyst.

Materials:

  • 9-decenoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 9-decenoic acid with a 5 to 10-fold molar excess of absolute ethanol. The excess ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product.[9]

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops for a small-scale reaction) to the mixture while stirring.[10]

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[10][11]

  • Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the mixture sequentially with:

    • Deionized water to remove excess ethanol and sulfuric acid.

    • 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[10]

    • Brine to remove residual water from the organic layer.[10]

  • Separate the organic layer (containing the this compound) and dry it over anhydrous sodium sulfate.[11]

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any remaining ethanol, yielding the crude this compound.

  • The product can be further purified by vacuum distillation.

G cluster_reactants Reactants cluster_process Process cluster_products Products 9-Decenoic Acid 9-Decenoic Acid Reflux Reflux 9-Decenoic Acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux Work-up (Wash & Dry) Work-up (Wash & Dry) Reflux->Work-up (Wash & Dry) Water Water Reflux->Water Purification (Distillation) Purification (Distillation) Work-up (Wash & Dry)->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Fischer Esterification Workflow for this compound Synthesis.

Protocol 2: GC-MS Analysis of this compound in a Beverage Matrix

This protocol outlines a method for the quantification of this compound in a beverage sample using headspace gas chromatography-mass spectrometry (HS-GC-MS).

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Headspace autosampler

  • GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., ethyl undecanoate)

  • Beverage sample

  • Sodium chloride

  • Headspace vials (20 mL) with crimp caps

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ethanol. Create a series of calibration standards by spiking a model beverage solution (or the beverage matrix if available without the target analyte) with known concentrations of the this compound stock solution and a constant concentration of the internal standard.

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to increase the volatility of the analyte.[12]

    • Spike the sample with the internal standard solution.

    • Immediately seal the vial with a crimp cap.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 60°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Scan Range: m/z 40-300

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

    • Quantify the amount of this compound in the beverage sample using the calibration curve.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Preparation Sample Preparation HS Incubation HS Incubation Sample Preparation->HS Incubation Injection Injection HS Incubation->Injection GC Separation GC Separation Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification Quantification Data Analysis->Quantification Beverage Sample Beverage Sample Add NaCl & Internal Standard Add NaCl & Internal Standard Beverage Sample->Add NaCl & Internal Standard Seal in Vial Seal in Vial Add NaCl & Internal Standard->Seal in Vial Seal in Vial->Sample Preparation

Caption: Workflow for GC-MS Analysis of this compound.

Protocol 3: Sensory Evaluation - Triangle Test

This protocol describes a triangle test to determine if a perceptible difference exists between a control sample and a sample containing this compound.

Materials:

  • Control beverage sample

  • Test beverage sample (control with added this compound at a specific concentration)

  • Sensory booths with controlled lighting and temperature

  • Identical tasting cups, coded with random three-digit numbers

  • Water for palate cleansing

  • Ballots for recording responses

Procedure:

  • Panelist Selection: Recruit 25-50 panelists who are regular consumers of the beverage type being tested. Screen them for their ability to discriminate sensory differences.[13]

  • Sample Preparation:

    • Prepare the control and test samples. The only difference between them should be the presence of this compound in the test sample.

    • Present three samples to each panelist in identical cups: two will be the control and one will be the test sample, or two will be the test and one the control. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[14][15]

  • Testing:

    • Instruct panelists to taste the samples from left to right.[14]

    • Ask them to identify the sample that is different from the other two.

    • Provide water for rinsing between samples.

  • Data Analysis:

    • Tally the number of correct responses.

    • Use a statistical table for triangle tests (based on the chi-square distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).[14] A significant result indicates that a perceptible difference exists.

G cluster_samples Sample Sets (Randomized) Panelist Panelist Receives 3 Coded Samples Receives 3 Coded Samples Panelist->Receives 3 Coded Samples Tastes Samples Tastes Samples Receives 3 Coded Samples->Tastes Samples Control, Control, Test Control, Control, Test Identifies Odd Sample Identifies Odd Sample Tastes Samples->Identifies Odd Sample Records Response Records Response Identifies Odd Sample->Records Response Data Analysis Data Analysis Records Response->Data Analysis Control, Test, Control Control, Test, Control Test, Control, Control Test, Control, Control Test, Test, Control Test, Test, Control Test, Control, Test Test, Control, Test Control, Test, Test Control, Test, Test

Caption: Triangle Test Protocol for Sensory Evaluation.

Protocol 4: Stability Testing of this compound in a Food Product

This protocol details a stability study to evaluate the degradation of this compound in a food product over time under different storage conditions.

Materials and Equipment:

  • Food product containing a known initial concentration of this compound

  • Environmental chambers with controlled temperature and humidity

  • GC-MS for quantification

  • Sensory panel for organoleptic evaluation

Procedure:

  • Study Design:

    • Storage Conditions:

      • Real-time: 25°C ± 2°C, 60% RH ± 5% RH[16]

      • Accelerated: 40°C ± 2°C, 75% RH ± 5% RH[16]

    • Time Points:

      • Real-time: 0, 3, 6, 9, 12, 18, 24 months[16]

      • Accelerated: 0, 1, 3, 6 months[16]

  • Sample Preparation and Storage:

    • Prepare a batch of the food product with a known initial concentration of this compound.

    • Package the product in its final intended packaging.

    • Store the samples in the environmental chambers under the specified conditions.

  • Analysis at Each Time Point:

    • Chemical Analysis:

      • At each time point, remove a set of samples from each storage condition.

      • Quantify the concentration of this compound using the GC-MS protocol described above.

    • Sensory Analysis:

      • Conduct a sensory evaluation (e.g., descriptive analysis) to assess any changes in the fruity aroma and overall flavor profile.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Analyze the sensory data to identify any significant changes in the flavor profile.

    • Determine the shelf life of the product based on the time it takes for the concentration of this compound to decrease to an unacceptable level or for a significant negative change in the sensory profile to occur.

Mechanism of Odor Perception

The perception of fruity esters like this compound begins with the binding of the volatile molecule to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1] This binding event initiates a signal transduction cascade.[1] ORs are G protein-coupled receptors (GPCRs).[1] When an odorant binds to an OR, it activates an olfactory-specific G-protein (Gαolf).[17][18] This activated G-protein then stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[17][18] The rise in cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of sodium and calcium ions, which depolarizes the neuron and generates an action potential.[1][18] This signal is then transmitted to the olfactory bulb in the brain for processing.[18]

G cluster_olfactory_neuron Olfactory Sensory Neuron Odorant (this compound) Odorant (this compound) Olfactory Receptor (OR) Olfactory Receptor (OR) Odorant (this compound)->Olfactory Receptor (OR) Binds G-protein (Gαolf) G-protein (Gαolf) Olfactory Receptor (OR)->G-protein (Gαolf) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gαolf)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces Ion Channel Ion Channel cAMP->Ion Channel Opens Depolarization Depolarization Ion Channel->Depolarization Causes Brain Brain Depolarization->Brain Signal to

Caption: General Olfactory Signaling Pathway for Esters.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of Ethyl 9-decenoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and highly selective alternative to traditional chemical synthesis methods.

Introduction

This compound is synthesized through the esterification of 9-decenoic acid and ethanol. Lipases, particularly immobilized forms, are highly effective catalysts for this reaction, offering high conversion rates under mild conditions. The most commonly employed and well-characterized lipase for this type of synthesis is Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB).[1][2] The enzymatic reaction proceeds via a Ping-Pong Bi-Bi mechanism.[3][4][5][6][7]

Enzymatic Reaction Mechanism

The lipase-catalyzed synthesis of this compound follows a Ping-Pong Bi-Bi mechanism. In this pathway, the lipase first reacts with the acyl donor (9-decenoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (ethanol) binds to the intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme.

G Figure 1: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification E Lipase (E) EA E-9-Decenoic Acid Complex E->EA + A FB Acyl-Enzyme-Ethanol Complex E->FB A 9-Decenoic Acid (A) F Acyl-Enzyme Intermediate (F) EA->F P Water (P) F->P P->E + B B Ethanol (B) Q This compound (Q) FB->Q Q->E + E

Caption: Figure 1: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.

Experimental Protocols

This section outlines the detailed methodology for the enzymatic synthesis and analysis of this compound.

Materials and Reagents
  • 9-decenoic acid (≥98% purity)

  • Ethanol (anhydrous, ≥99.5%)

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)

  • Organic solvent (e.g., n-hexane, heptane, or solvent-free system)

  • Sodium sulfate (anhydrous)

  • This compound standard (for GC-MS analysis)

  • Internal standard for GC-MS (e.g., dodecane)

General Experimental Workflow

The overall workflow for the synthesis and analysis of this compound is depicted below.

G Figure 2: Experimental Workflow for Enzymatic Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis A Reactant Preparation (9-Decenoic Acid, Ethanol) B Enzymatic Reaction (Immobilized Lipase) A->B C Reaction Quenching B->C D Enzyme Filtration C->D E Solvent Evaporation (if applicable) D->E F Product Analysis (GC-MS) E->F

Caption: Figure 2: Experimental Workflow for Enzymatic Synthesis.

Enzymatic Esterification Protocol
  • Reactant Preparation: In a sealed reaction vessel, dissolve 9-decenoic acid and ethanol in a suitable organic solvent (e.g., n-hexane) or use a solvent-free system. The molar ratio of ethanol to 9-decenoic acid is a critical parameter to optimize, with ratios from 1:1 to 5:1 being commonly investigated.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The enzyme loading is typically in the range of 1-10% (w/w) based on the total weight of the substrates.

  • Reaction Incubation: Incubate the reaction mixture in a shaker incubator at a controlled temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm) for a specified duration (e.g., 1-24 hours).

  • Reaction Monitoring: Periodically, withdraw small aliquots of the reaction mixture, filter the enzyme, and analyze the sample by GC-MS to monitor the progress of the reaction.

  • Reaction Termination and Enzyme Recovery: Upon completion, terminate the reaction by filtering the immobilized enzyme from the reaction mixture. The recovered enzyme can be washed with a suitable solvent and reused in subsequent batches.[8]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of this compound is performed using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Dilute a known amount of the reaction mixture in a suitable solvent (e.g., hexane) and add an internal standard.

  • GC-MS Conditions: The following are typical GC-MS parameters for the analysis of fatty acid esters.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection Volume1 µL (splitless mode)
Injector Temperature250°C
Oven ProgramInitial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Ion Source Temperature230°C
Transfer Line Temp.280°C
  • Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.[9] Quantify the product using a calibration curve constructed with the standard and the internal standard.

Data Presentation: Factors Affecting Synthesis

The yield of this compound is influenced by several factors. The following tables summarize the expected impact of key parameters based on literature for similar lipase-catalyzed esterifications.

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Relative Conversion (%)Notes
3060Lower reaction rate.
4085Increased reaction rate.
5095Optimal temperature for many immobilized lipases, balancing activity and stability.[10]
6092Potential for slight enzyme denaturation over extended periods, but can be optimal for some lipases.[11]
7075Increased risk of enzyme deactivation.

Table 2: Effect of Substrate Molar Ratio (Ethanol:9-Decenoic Acid) on Synthesis

Molar RatioRelative Conversion (%)Notes
1:180Stoichiometric ratio.
2:190Excess ethanol can shift the equilibrium towards product formation.
3:195Often near optimal.[12]
5:193High excess of alcohol may lead to competitive inhibition of the enzyme.
10:185Significant substrate inhibition may occur.

Table 3: Effect of Enzyme Loading on Synthesis

Enzyme Loading (% w/w)Relative Conversion (%)Notes
170Lower reaction rate.
2.585Increased reaction rate.
595Often a good balance between reaction rate and cost.
7.596Further increases may not significantly improve conversion and increase costs.[13]
1096Diminishing returns on increased enzyme concentration.[11]

Conclusion

The enzymatic synthesis of this compound using immobilized lipases presents a highly efficient and environmentally friendly method for the production of this valuable ester. By optimizing key reaction parameters such as temperature, substrate molar ratio, and enzyme loading, high conversion yields can be achieved. The provided protocols and data serve as a valuable resource for researchers and professionals in the development of biocatalytic processes.

References

Application Notes and Protocols for the Derivatization of Ethyl 9-decenoate for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of ethyl 9-decenoate, a mono-unsaturated fatty acid ester, to facilitate its analysis by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of analytes. Three distinct protocols are presented: epoxidation and ozonolysis for GC-MS analysis, and hydrolysis followed by fluorescent tagging for HPLC analysis.

Introduction

This compound is a C12 unsaturated fatty acid ester. Its terminal double bond offers a reactive site for various chemical modifications. Direct analysis of this compound can be challenging due to its relatively low polarity and lack of a strong chromophore. The derivatization methods outlined below are designed to introduce functional groups that improve chromatographic behavior and detector response, thereby enabling sensitive and reliable quantification.

Protocol 1: Epoxidation for GC-MS Analysis

This protocol describes the conversion of the terminal alkene of this compound to an epoxide. The resulting ethyl 9,10-epoxydecanoate is more polar and can be readily analyzed by GC-MS.

Experimental Protocol

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of m-CPBA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 10 mL of 10% sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution (2x) and 20 mL of deionized water (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ethyl 9,10-epoxydecanoate can be purified by column chromatography on silica gel if necessary.

GC-MS Analysis

The derivatized product can be analyzed by GC-MS. A typical method would involve a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to ensure good separation. The mass spectrum of the epoxide will show characteristic fragmentation patterns, allowing for its identification and quantification.

Expected Results

The epoxidation of alkenes with m-CPBA is a well-established reaction with typical yields of around 75% or higher.[1] The successful derivatization can be confirmed by the disappearance of the vinyl protons in the ¹H NMR spectrum and the appearance of signals corresponding to the epoxide protons.

Protocol 2: Ozonolysis for GC-MS Analysis

Ozonolysis cleaves the double bond of this compound. A reductive work-up yields ethyl 9-oxononanoate, an aldehyde-ester, which is amenable to GC-MS analysis.

Experimental Protocol

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Ozone generator

  • Oxygen (O₂) source

  • Dimethyl sulfide (DMS) or triphenylphosphine (TPP)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1.0 g of this compound in 50 mL of anhydrous dichloromethane in a three-necked flask equipped with a gas inlet tube and a drying tube outlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas, generated from an oxygen source, through the solution. The reaction is complete when a persistent blue color is observed, indicating the presence of excess ozone.

  • Purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove excess ozone.

  • Add 1.5 equivalents of a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours.

  • Wash the reaction mixture with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting ethyl 9-oxononanoate can be purified by flash chromatography.

GC-MS Analysis

The aldehyde derivative is volatile and can be analyzed by GC-MS. The mass spectrum will show a molecular ion peak and characteristic fragments corresponding to the aldehyde and ester functionalities. Ozonolysis of alkenes can yield carbonyl products in the range of 68% to quantitative yields.[2][3]

Protocol 3: Hydrolysis and Fluorescent Labeling for HPLC Analysis

For enhanced sensitivity, particularly in complex biological matrices, this compound can be hydrolyzed to 9-decenoic acid and then derivatized with a fluorescent tag for HPLC analysis with fluorescence detection. Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a highly sensitive method.

Experimental Protocol

Part A: Hydrolysis

  • To 100 mg of this compound, add 5 mL of 2 M potassium hydroxide in ethanol.

  • Reflux the mixture for 2 hours.

  • Cool the solution and acidify to pH 2 with 6 M HCl.

  • Extract the 9-decenoic acid with diethyl ether (3 x 10 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free fatty acid.

Part B: Derivatization with FMOC-Cl

  • Dissolve approximately 1 mg of the dried 9-decenoic acid in 1 mL of acetonitrile.

  • In a separate vial, prepare a 5 mM solution of FMOC-Cl in acetonitrile.

  • In a reaction vial, mix 100 µL of the fatty acid solution with 100 µL of a borate buffer (pH 8.0) and 200 µL of the FMOC-Cl solution.

  • Vortex the mixture and allow it to react at room temperature for 30-60 minutes in the dark.

  • Quench the reaction by adding 100 µL of a 1% aqueous solution of glycine or another primary amine.

  • The sample is now ready for HPLC analysis.

HPLC Analysis

The FMOC-derivatized fatty acid can be separated by reversed-phase HPLC (e.g., C18 column) with a gradient elution of acetonitrile and water. Detection is performed using a fluorescence detector with excitation and emission wavelengths of approximately 265 nm and 315 nm, respectively.[4]

Data Presentation

The following tables summarize representative quantitative data for the described derivatization and analysis methods. The data is based on literature values for similar compounds, as specific data for this compound is not extensively available.

Table 1: Comparison of Derivatization Methods for this compound Analysis

ParameterProtocol 1: Epoxidation (GC-MS)Protocol 2: Ozonolysis (GC-MS)Protocol 3: Hydrolysis + FMOC-Cl (HPLC-FLD)
Analyte Ethyl 9,10-epoxydecanoateEthyl 9-oxononanoate9-decenoic acid-FMOC ester
Typical Yield ~75%[1]68% to quantitative[2][3]Quantitative derivatization assumed
Analysis Time ~30 min~30 min~20-30 min
Detection Principle Mass SpectrometryMass SpectrometryFluorescence
Reported LODs Analyte dependentAnalyte dependentFemtomole range[5]

Table 2: Analytical Performance of HPLC-Fluorescence Detection of Fatty Acids using FMOC-Cl Derivatization

Fatty Acid (Example)Linear Range (µg/mL)Correlation Coefficient (r²)Detection Limit (µg/mL)Reference
Capric Acid (C10:0)0.05 - 5>0.9990.01-0.05[4]
Oleic Acid (C18:1)0.05 - 5>0.9990.01-0.05[4]

Visualizations

G Workflow for Epoxidation of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Analysis A This compound in DCM B Add m-CPBA at 0°C A->B C Stir at RT for 4-6h B->C D Quench with Na₂SO₃ C->D E Wash with NaHCO₃ and H₂O D->E F Dry (MgSO₄) and Concentrate E->F G Ethyl 9,10-epoxydecanoate F->G H GC-MS Analysis G->H G Workflow for Ozonolysis of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Analysis A This compound in DCM at -78°C B Bubble O₃ gas A->B C Purge with N₂ B->C D Add DMS (reductive work-up) C->D E Warm to RT D->E F Wash with H₂O E->F G Dry (MgSO₄) and Concentrate F->G H Ethyl 9-oxononanoate G->H I GC-MS Analysis H->I G Workflow for HPLC Analysis via Fluorescent Labeling cluster_0 Hydrolysis cluster_1 Derivatization cluster_2 Analysis A This compound B Reflux with KOH in EtOH A->B C Acidify and Extract B->C D 9-decenoic acid C->D E Dissolve in ACN D->E F Add Borate Buffer and FMOC-Cl E->F G React at RT F->G H Quench with Glycine G->H I 9-decenoic acid-FMOC ester H->I J HPLC-Fluorescence Detection I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 9-decenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl 9-decenoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common industrial and laboratory methods include:

  • Ethenolysis of Oleate Esters: This method involves the cross-metathesis reaction of an oleate ester, such as ethyl oleate, with ethylene gas in the presence of a ruthenium-based catalyst.[1] It is a direct route that can produce this compound and 1-decene as co-products.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of 9-decenoic acid with ethanol. Strong acids like sulfuric acid are typically used as catalysts. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[2][3]

  • Enzymatic Esterification: A greener alternative using lipases (e.g., Candida antarctica lipase B) to catalyze the esterification of 9-decenoic acid and ethanol.[4][5] This method operates under milder conditions and offers high selectivity, minimizing side reactions.[6]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields are often attributed to several factors:

  • Incomplete Reaction: For equilibrium-driven reactions like Fischer esterification, inefficient removal of water can halt the reaction prematurely.[2][7] For other methods, insufficient reaction time or non-optimal temperatures can lead to incomplete conversion.[1]

  • Catalyst Inactivity: The catalyst may have degraded due to exposure to air or moisture, or it might be poisoned by impurities in the reagents or solvents.[8]

  • Side Reactions: Undesirable side reactions can consume starting materials or the desired product. In ethenolysis, this can include the formation of diesters or other unsaturated products.[1]

  • Product Loss During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[7]

Q3: How can I effectively purify the crude this compound?

A3: Purification strategies depend on the synthesis method and the nature of the impurities.

  • Washing: The crude product should be washed with a saturated sodium bicarbonate or sodium carbonate solution to neutralize and remove any acidic catalyst and unreacted 9-decenoic acid.[9][10] This is followed by a brine wash to remove residual water and salts.

  • Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Distillation: Fractional distillation under reduced pressure is a highly effective method for separating the volatile this compound from less volatile impurities and catalyst residues.[1]

  • Chromatography: For high-purity requirements, column chromatography can be employed to separate the product from closely related side products.[11]

Q4: My final product is discolored. What causes this and how can I fix it?

A4: Discoloration typically indicates the presence of impurities, often from side reactions or catalyst degradation.[7] Running the crude product through a short plug of silica gel or activated carbon can sometimes remove colored impurities. If discoloration persists, repurification by distillation or chromatography is recommended.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification
Potential Cause Recommended Solution
Equilibrium Limitation The esterification reaction is reversible, and the water produced can hydrolyze the ester back to the starting materials. Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.[2]
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., 1-3% mol/mol H₂SO₄) is used. If the reaction is still slow, consider a fresh batch of catalyst.
Suboptimal Temperature The reaction should be run at the reflux temperature of the solvent (if used) or the limiting reagent. For the synthesis of analogous ethyl oleate, an optimal temperature of 90°C was reported.[2]
Impure Reagents The presence of water in the 9-decenoic acid or ethanol will inhibit the reaction. Ensure reagents are anhydrous.
Issue 2: Poor Performance in Ethenolysis Reaction
Potential Cause Recommended Solution
Catalyst Degradation Ruthenium metathesis catalysts can be sensitive to oxygen and impurities. While some modern catalysts are more robust, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Ethylene Pressure The pressure of ethylene gas is a critical parameter. For this reaction, pressures between 10 to 20 bar are typically effective.[1] Ensure the reactor is properly sealed and maintains the target pressure.
Suboptimal Temperature The reaction temperature influences both the rate and selectivity. A range of 50°C to 80°C is recommended.[1] Monitor the reaction at different temperatures to find the optimum for your specific catalyst and substrate.
Formation of Side Products The formation of undesirable byproducts like methyl 9-dodecenoate can occur.[1] Optimizing catalyst loading and reaction time can help minimize these side reactions.

Data on Optimized Reaction Conditions

The following tables summarize optimized conditions found in the literature for analogous ester synthesis reactions, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Fischer Esterification of Oleic Acid with Ethanol [2]

ParameterOptimal ValueResulting Conversion
Molar Ratio (Ethanol:Acid) 9:198.78%
Catalyst Concentration (H₂SO₄) 3% w/w
Temperature 90 °C
Reaction Time 10 hours
Water Removal Dean-Stark Trap

Table 2: Enzymatic Esterification of Hexanoic Acid with Ethanol [6]

ParameterOptimal Value (Predicted by RSM)Predicted Conversion
Molar Ratio (Ethanol:Acid) 3.39:190.99%
Enzyme Loading (Lipase) 2.35% w/w
Temperature 48.83 °C

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap
  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 9-decenoic acid (1 equivalent), ethanol (3-9 equivalents), a suitable solvent like toluene, and a catalytic amount of concentrated sulfuric acid (e.g., 2% of the acid weight).[2]

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more CO₂ evolves), and finally with brine.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Protocol 2: Lipase-Catalyzed Esterification
  • Setup: In a temperature-controlled shaker flask, combine 9-decenoic acid (1 equivalent) and ethanol (1-4 equivalents). Note that a large excess of ethanol can inhibit some enzymes.[6]

  • Catalyst: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), typically 2-7% by weight of the substrates.[4][6]

  • Reaction: Incubate the mixture at the optimal temperature for the enzyme (e.g., 35-50°C) with constant agitation for 4-24 hours.[4][6] Monitor the reaction progress by GC or TLC.

  • Catalyst Removal: Once the reaction is complete, filter the mixture to recover the immobilized enzyme, which can often be reused.

  • Purification: The filtered product can be purified by vacuum distillation. The mild reaction conditions often result in a cleaner crude product requiring less intensive purification.

Visual Guides

Troubleshooting_Low_Yield Start Low Yield of This compound CheckMethod Which Synthesis Method? Start->CheckMethod Fischer Fischer Esterification CheckMethod->Fischer Fischer Ethenolysis Ethenolysis CheckMethod->Ethenolysis Ethenolysis CheckWater Is water being removed effectively? (e.g., Dean-Stark Trap) Fischer->CheckWater ImplementWaterRemoval Implement/Check Dean-Stark or add drying agent. CheckWater->ImplementWaterRemoval No CheckCatalyst Is catalyst active and in sufficient quantity? CheckWater->CheckCatalyst Yes ImplementWaterRemoval->CheckCatalyst UseFreshCatalyst Use fresh, anhydrous acid catalyst (1-3%). CheckCatalyst->UseFreshCatalyst No CheckTempRatio Are Temp. & Molar Ratio optimal? CheckCatalyst->CheckTempRatio Yes UseFreshCatalyst->CheckTempRatio OptimizeConditions Increase ethanol ratio (3-9 eq). Ensure reflux temperature. CheckTempRatio->OptimizeConditions No CheckCatalystHandling Was catalyst handled under inert atmosphere? Ethenolysis->CheckCatalystHandling InertHandling Use inert atmosphere (N2 or Ar). CheckCatalystHandling->InertHandling No CheckPressure Is ethylene pressure correct (10-20 bar)? CheckCatalystHandling->CheckPressure Yes InertHandling->CheckPressure AdjustPressure Verify and adjust reactor pressure. CheckPressure->AdjustPressure No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Purification_Workflow Start Crude Reaction Mixture Transfer Transfer to Separatory Funnel Start->Transfer Wash_Bicarb Wash with Saturated NaHCO3 Solution Transfer->Wash_Bicarb Check_Acid Acidic Impurities Removed (Aqueous Layer) Wash_Bicarb->Check_Acid Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry_Organic Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry_Organic Filter Filter to Remove Drying Agent Dry_Organic->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate Purify Purify Crude Ester Concentrate->Purify Distillation Vacuum Distillation Purify->Distillation Standard Purity Chromatography Column Chromatography Purify->Chromatography High Purity Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product

Caption: General purification workflow for this compound after synthesis.

References

Common side products in the metathesis synthesis of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the metathesis synthesis of Ethyl 9-decenoate, a common process in oleochemistry. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues encountered during this synthesis.

Troubleshooting Guides

This section addresses specific problems that may arise during the ethenolysis of ethyl oleate to produce this compound.

Question: My reaction shows high levels of 9-octadecene and diethyl 9-octadecenedioate. What is the cause and how can I minimize these impurities?

Answer:

The presence of significant amounts of 9-octadecene and diethyl 9-octadecenedioate indicates that the self-metathesis of the starting material, ethyl oleate, is competing with the desired cross-metathesis reaction with ethylene (ethenolysis).

Potential Causes:

  • Insufficient Ethylene Pressure: A low concentration of ethylene in the reaction mixture will favor the self-metathesis pathway.

  • Low Catalyst Selectivity: Some metathesis catalysts may have a lower preference for the cross-metathesis reaction with ethylene.

  • Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically stable self-metathesis products.

Solutions:

  • Increase Ethylene Pressure: The most effective way to suppress self-metathesis is to increase the partial pressure of ethylene.[1] This shifts the equilibrium towards the formation of the desired cross-metathesis products, this compound and 1-decene.[1]

  • Optimize Catalyst Choice and Loading: Employ a catalyst known for high selectivity in ethenolysis reactions. N-Aryl, N-alkyl N-heterocyclic carbene (NHC) ruthenium catalysts have shown high selectivity for ethenolysis over self-metathesis.[2] Additionally, ensure the correct catalyst loading is used, as this can influence selectivity.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of self-metathesis relative to ethenolysis.[3] However, this must be balanced with maintaining a sufficient reaction rate.

Question: My final product is contaminated with various isomers of this compound. How can this be prevented?

Answer:

The formation of isomers of this compound is a result of double bond migration, a common side reaction in olefin metathesis. This isomerization is often catalyzed by ruthenium hydride species that can form from the decomposition of the primary metathesis catalyst.[3]

Potential Causes:

  • Catalyst Decomposition: The metathesis catalyst can decompose, especially at higher temperatures or in the presence of impurities, forming species that promote isomerization.[3][4]

  • High Reaction Temperature: Elevated temperatures can accelerate both catalyst decomposition and the rate of isomerization.[4]

  • Prolonged Reaction Times: Longer reaction times increase the opportunity for isomerization to occur.

Solutions:

  • Use Isomerization Inhibitors: The addition of a small amount of a weak acid, such as acetic acid, or a quinone-based compound like 1,4-benzoquinone, can effectively suppress olefin isomerization.[5][6][7][8] These additives are thought to quench the ruthenium hydride species responsible for double bond migration.[3]

  • Lower the Reaction Temperature: Performing the reaction at the lowest feasible temperature that still allows for efficient conversion can help minimize catalyst decomposition and subsequent isomerization.[3]

  • Minimize Reaction Time: Monitor the reaction progress and quench it as soon as the desired conversion is reached to avoid prolonged exposure of the product to the catalyst.

  • Catalyst Removal: After the reaction is complete, promptly remove the residual catalyst from the product mixture before any subsequent heating steps like distillation, as residual catalyst can cause significant isomerization at elevated temperatures.[9]

Question: The conversion of ethyl oleate is low. What are the potential reasons and how can I improve the yield?

Answer:

Low conversion in the metathesis of ethyl oleate can be attributed to several factors related to catalyst activity and reaction conditions.

Potential Causes:

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent, such as peroxides, water, or oxygen.[3] Ethylene itself can also contribute to the decomposition of some Grubbs catalysts.[3]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction or the purity of the reagents.

  • Suboptimal Temperature: The reaction temperature may be too low for efficient catalyst initiation and turnover.

  • Poor Mass Transfer: Inefficient mixing can lead to poor availability of ethylene at the catalytic sites.

Solutions:

  • Purify Reagents: Ensure that the ethyl oleate and solvent are free of peroxides, water, and other impurities. Degassing the solvent before use is highly recommended.[10]

  • Optimize Catalyst Loading: While a low catalyst loading is desirable, it may be necessary to screen different loadings to find the optimal balance between activity and cost.

  • Adjust Reaction Temperature: For Grubbs-type catalysts, a temperature range of 40-60°C is often effective. However, the optimal temperature may vary depending on the specific catalyst used.

  • Ensure Efficient Stirring: Vigorous stirring is crucial to ensure good mass transfer of ethylene into the liquid phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary and secondary products expected in the ethenolysis of ethyl oleate?

The primary, desired products are this compound and 1-decene. The main side products arise from the self-metathesis of ethyl oleate, which are 9-octadecene and diethyl 9-octadecenedioate.[1] Secondary side products can include isomers of the desired product due to double bond migration.[3][9]

Q2: How does ethylene pressure impact the product distribution?

Higher ethylene pressure favors the cross-metathesis reaction, leading to a higher yield and selectivity for this compound and 1-decene, while suppressing the formation of self-metathesis byproducts.[1]

Q3: What type of catalyst is typically used for this reaction?

Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts and Hoveyda-Grubbs catalysts, are commonly employed for the ethenolysis of fatty acid esters.[11][12] Catalysts with N-heterocyclic carbene (NHC) ligands are often preferred for their stability and selectivity.[2]

Q4: Are there any specific handling precautions for metathesis catalysts?

While many modern ruthenium catalysts are stable in air for short periods, it is best practice to handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent gradual decomposition.[10] They should be stored in a cool, dark, and dry place.

Quantitative Data on Ethyl Oleate Ethenolysis

The following table summarizes the conversion of ethyl oleate and the selectivity towards the desired ethenolysis products under various reaction conditions.

Catalyst (mol%)Temperature (°C)Ethylene Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Grubbs I (0.01)4014878[12]
Grubbs II (0.01)60122424[12]
HG/SiO2400.125--69[1]
HG/SiO2400.250--77[1]
uNHC Ru Catalyst802039895[13][14][15]

Note: Selectivity is defined as 100 × (moles of this compound + 1-decene) / [(moles of this compound + 1-decene) + (2 × moles of self-metathesis products)].[13][15][16]

Detailed Experimental Protocol: Ethenolysis of Ethyl Oleate

This protocol provides a general procedure for the synthesis of this compound via the ethenolysis of ethyl oleate.

Materials:

  • Ethyl oleate (purified to remove peroxides)

  • Grubbs' second-generation catalyst or a suitable alternative

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Ethylene gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Ethyl vinyl ether (for quenching)

  • Silica gel

Equipment:

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, and pressure gauge

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas.

  • Reagent Preparation: Ethyl oleate is dissolved in the anhydrous, degassed solvent inside the reactor under an inert atmosphere.

  • Catalyst Addition: The metathesis catalyst is weighed and added to the reactor under a counter-flow of inert gas or inside a glovebox.

  • Reaction Setup: The reactor is sealed, and the inert atmosphere is replaced with ethylene by pressurizing and venting several times.

  • Reaction Execution: The reactor is pressurized to the desired ethylene pressure and heated to the target temperature with vigorous stirring. The reaction is allowed to proceed for the desired amount of time.

  • Reaction Quenching: After cooling the reactor to room temperature and venting the ethylene, the reaction is quenched by adding a small amount of ethyl vinyl ether to deactivate the catalyst.

  • Workup and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired this compound from the catalyst residues and other byproducts.

Reaction Pathway and Side Products

Metathesis_Ethyl_Oleate cluster_reactants Reactants cluster_products Products cluster_side_products Side Products ethyl_oleate Ethyl Oleate ethyl_9_decenoate This compound ethyl_oleate->ethyl_9_decenoate Cross-Metathesis (Ethenolysis) one_decene 1-Decene ethyl_oleate->one_decene Cross-Metathesis (Ethenolysis) self_metathesis_dimer Diethyl 9-octadecenedioate ethyl_oleate->self_metathesis_dimer Self-Metathesis self_metathesis_hydrocarbon 9-Octadecene ethyl_oleate->self_metathesis_hydrocarbon Self-Metathesis ethylene Ethylene ethylene->ethyl_9_decenoate Cross-Metathesis (Ethenolysis) ethylene->one_decene Cross-Metathesis (Ethenolysis) isomerized_product Isomers of This compound ethyl_9_decenoate->isomerized_product Isomerization

Caption: Reaction scheme for the metathesis of ethyl oleate.

References

Challenges in the purification of Ethyl 9-decenoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 9-decenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from typical reaction mixtures, such as those resulting from the ethenolysis of ethyl oleate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification of this compound.

Q1: My final product is contaminated with unreacted starting material (ethyl oleate). How can I remove it?

A1: The separation of this compound from unreacted ethyl oleate can be challenging due to their similar chemical properties. Here are a few troubleshooting strategies:

  • Fractional Distillation: This is a primary method for separating compounds with close boiling points. Since this compound has a lower boiling point than ethyl oleate, it will distill first.

    • Troubleshooting:

      • Poor Separation: If you are observing poor separation, ensure you are using a distillation column with a sufficient number of theoretical plates (e.g., a Vigreux or packed column).[1][2] A longer column generally provides better separation.[1]

      • Slow Distillation: The process should be conducted slowly to allow for proper equilibration between the liquid and vapor phases within the column.[1] Rushing the distillation will lead to co-distillation of the components.

      • Vacuum Distillation: To prevent thermal degradation of these unsaturated esters, performing the distillation under reduced pressure is highly recommended. This will lower the boiling points of both compounds.

  • Flash Column Chromatography: If distillation is ineffective, flash column chromatography can be employed.

    • Troubleshooting:

      • Co-elution: this compound and ethyl oleate are both non-polar compounds and may co-elute. A non-polar mobile phase system, such as a gradient of ethyl acetate in hexanes, should be used.[3][4] Start with a very low polarity (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity to improve separation.

      • TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure a good separation between the spots of the two compounds.[3]

Q2: I suspect my product contains cis/trans isomers of this compound. How can I separate them or confirm their presence?

A2: The presence of geometric isomers is a common issue in reactions involving double bonds.

  • Gas Chromatography (GC): The most effective way to separate and quantify cis and trans isomers of fatty acid esters is by using a highly polar capillary GC column, typically with a cyanopropyl stationary phase.[5][6] Trans isomers generally elute before their corresponding cis isomers on these columns.[5]

  • Reversed-Phase HPLC: Preparative reversed-phase HPLC can also be used for the separation of cis and trans isomers of unsaturated fatty acid methyl esters, and this technique can be adapted for ethyl esters.[7] Acetonitrile is often used as the mobile phase.[7]

  • Confirmation: The identity of the isomers can be confirmed by comparing their retention times with authentic standards, if available. GC-MS can also provide mass spectra to confirm the presence of this compound, although mass spectrometry alone typically cannot differentiate between cis and trans isomers.[8]

Q3: How do I remove the residual ruthenium catalyst from my reaction mixture after ethenolysis?

A3: Ruthenium catalysts used in metathesis are often colored and need to be removed to obtain a pure product.

  • Quenching: The reaction can be quenched by adding a substance that deactivates the catalyst. Common quenching agents include ethyl vinyl ether or N-acetyl-l-cysteine.[9]

  • Filtration through Silica Gel: A simple and effective method is to pass the crude reaction mixture through a short plug of silica gel. The polar silica will adsorb the polar catalyst residues, while the non-polar this compound will pass through with the eluting solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).

  • Activated Carbon Treatment: Stirring the crude product with activated carbon can also help in adsorbing the catalyst, followed by filtration.

Q4: My reaction mixture contains acidic impurities. What is the best way to remove them?

A4: Acidic impurities, such as unreacted carboxylic acids if the synthesis was through esterification, can be removed with a basic wash.

  • Liquid-Liquid Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] This will convert the acidic impurities into their corresponding sodium salts, which are soluble in the aqueous layer. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.[10]

    • Repeat the wash until no more gas evolution is observed.

    • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.[10]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound and a common starting material, ethyl oleate, to aid in the planning of purification strategies.

PropertyThis compoundEthyl Oleate
Molecular Formula C₁₂H₂₂O₂[11]C₂₀H₃₈O₂
Molecular Weight 198.30 g/mol [11]310.51 g/mol
Boiling Point ~227 °C (estimated)216-218 °C at 15 mmHg
Solubility Insoluble in water; soluble in alcohols and other organic solvents.Insoluble in water; soluble in ethanol, ether.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from higher-boiling impurities like ethyl oleate.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charge the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: Slowly increase the temperature. The vapor will begin to rise through the fractionating column. A proper separation is indicated by a gradual increase in the temperature at the thermometer.[1]

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound. Monitor the temperature closely. A sharp increase in temperature will indicate that the higher-boiling impurity is beginning to distill.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

This method is useful for removing polar impurities like catalysts and can also separate compounds with different polarities.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.[3]

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). Apply positive pressure to the top of the column to increase the flow rate.[12]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification of this compound.

PurificationWorkflow reaction_mixture Crude Reaction Mixture (this compound, Ethyl Oleate, Catalyst, etc.) extraction Liquid-Liquid Extraction (Basic Wash) reaction_mixture->extraction distillation Fractional Distillation extraction->distillation impurities_removed Aqueous Waste (Acidic Impurities, Salts) extraction->impurities_removed chromatography Flash Column Chromatography distillation->chromatography high_boiling_impurities High-Boiling Residue (Ethyl Oleate) distillation->high_boiling_impurities pure_product Pure this compound chromatography->pure_product catalyst_removed Catalyst on Silica chromatography->catalyst_removed

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting start Poor Separation in Fractional Distillation check_column Is the fractionating column packed and of sufficient length? start->check_column check_rate Is the distillation rate slow enough for equilibration? start->check_rate check_pressure Is vacuum being applied to prevent thermal degradation? start->check_pressure solution_column Use a longer column or one with higher efficiency (more theoretical plates). check_column->solution_column No solution_rate Reduce the heating rate to allow for a slow and steady distillation. check_rate->solution_rate No solution_pressure Perform distillation under reduced pressure. check_pressure->solution_pressure No

Caption: Troubleshooting logic for fractional distillation issues.

References

Minimizing byproduct formation in Ethyl 9-decenoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of ethyl 9-decenoate via Fischer esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 9-decenoic acid with ethanol.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to equilibrium. - Insufficient catalyst activity. - Suboptimal reaction temperature. - Presence of water in reactants or glassware.- Shift Equilibrium: Use a large excess of ethanol (e.g., 5-10 fold molar excess) or remove water as it forms using a Dean-Stark apparatus.[1] - Catalyst: Ensure the use of an effective acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) at an appropriate concentration (e.g., 1-5 mol% relative to the carboxylic acid).[1][2] - Temperature: Optimize the reaction temperature. While higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions. A typical range for this esterification is 80-120°C.[3] - Anhydrous Conditions: Use anhydrous ethanol and dry all glassware thoroughly before starting the reaction.
Presence of Unreacted 9-Decenoic Acid - Insufficient reaction time. - Catalyst deactivation.- Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. - Catalyst: If using a solid-supported catalyst, ensure it has not lost activity. For liquid acid catalysts, ensure sufficient concentration.
Formation of a High-Boiling Point Residue (Polymerization) - The double bond in 9-decenoic acid can undergo acid-catalyzed polymerization at elevated temperatures.- Temperature Control: Maintain the reaction temperature at the lower end of the effective range (e.g., 80-100°C) to minimize polymerization. - Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and stop it once the starting material is consumed.
Detection of Diethyl Ether in the Product Mixture - Acid-catalyzed dehydration of ethanol, especially at higher temperatures.- Temperature Control: Avoid excessive heating. The formation of diethyl ether from ethanol is more favorable at temperatures above 140°C, but can occur at lower temperatures with strong acid catalysts.[4]
Isomerization of the Double Bond - Acid catalysts can promote the isomerization of the terminal double bond in 9-decenoic acid to internal, more stable positions.- Milder Catalyst: Consider using a milder acid catalyst or a solid acid catalyst which may offer higher selectivity. - Lower Temperature: Conduct the reaction at the lowest effective temperature to minimize isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This method involves the reaction of 9-decenoic acid with ethanol in the presence of an acid catalyst.[1]

Q2: Which acid catalyst is most effective for this esterification?

A2: Strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (p-TSA) are highly effective catalysts for Fischer esterification.[1][2] The choice of catalyst can influence the reaction rate and the formation of byproducts. For sensitive substrates, solid acid catalysts can also be employed to simplify purification.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively observe the disappearance of the starting carboxylic acid and the appearance of the ester product.

  • Gas Chromatography (GC): A quantitative method to determine the conversion of the reactants and the formation of the product and any volatile byproducts. The NIST WebBook provides reference GC data for this compound.[5][6]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to monitor the disappearance of the carboxylic acid proton and the appearance of the characteristic ethyl ester signals.

Q4: What are the key byproducts to look out for in the synthesis of this compound?

A4: The primary byproducts of concern are:

  • Water: A direct product of the esterification reaction that can limit the equilibrium conversion.

  • Unreacted starting materials: 9-decenoic acid and ethanol.

  • Polymers of 9-decenoic acid: Formed via acid-catalyzed polymerization of the double bond, especially at higher temperatures.

  • Diethyl ether: Formed from the acid-catalyzed dehydration of ethanol.[4]

  • Isomers of this compound: Resulting from the acid-catalyzed migration of the double bond.

Q5: What is the best way to purify the final product?

A5: The purification of this compound typically involves the following steps:

  • Neutralization: After the reaction is complete, the mixture is cooled and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted 9-decenoic acid.

  • Extraction: The ester is then extracted into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: The organic layer is washed with water and then brine to remove any residual salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude ester is then purified by vacuum distillation to separate it from any high-boiling point impurities, such as polymers.

Experimental Protocol: High-Yield Synthesis of this compound with Minimized Byproducts

This protocol is designed to maximize the yield of this compound while minimizing the formation of common byproducts.

Materials:

  • 9-Decenoic acid

  • Anhydrous ethanol (absolute ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (for Dean-Stark trap)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 9-decenoic acid (1 equivalent).

  • Addition of Reagents: Add anhydrous ethanol (5-10 equivalents) and toluene (sufficient to fill the Dean-Stark trap).

  • Catalyst Addition: Slowly add the acid catalyst (H₂SO₄ or p-TSA, 1-2 mol%) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap, indicating the reaction is complete (typically 4-8 hours).

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and remove unreacted 9-decenoic acid.

  • Workup - Extraction and Washing: Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with water and then with brine.

  • Workup - Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent and toluene using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain the pure product.

Byproduct Formation Troubleshooting Workflow

Byproduct_Troubleshooting Troubleshooting Byproduct Formation in this compound Esterification start Start: Byproduct Detected byproduct_id Identify Byproduct(s) (GC-MS, NMR) start->byproduct_id polymer High-Boiling Residue (Polymer) byproduct_id->polymer High MW ether Diethyl Ether byproduct_id->ether Low Boiling Point isomer Isomers of Product byproduct_id->isomer Same MW, Diff. Spectra unreacted Unreacted Starting Material byproduct_id->unreacted Matches Starting Materials lower_temp Lower Reaction Temperature polymer->lower_temp shorter_time Reduce Reaction Time polymer->shorter_time ether->lower_temp isomer->lower_temp milder_catalyst Use Milder/Solid Acid Catalyst isomer->milder_catalyst drive_equilibrium Drive Equilibrium Forward (Excess EtOH or Water Removal) unreacted->drive_equilibrium increase_time Increase Reaction Time/ Check Catalyst Activity unreacted->increase_time end End: Byproduct Minimized lower_temp->end shorter_time->end milder_catalyst->end drive_equilibrium->end increase_time->end

Caption: Troubleshooting workflow for minimizing byproduct formation.

References

Technical Support Center: Troubleshooting GC-MS Peak Tailing for Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing with Ethyl 9-decenoate in their Gas Chromatography-Mass Spectrometry (GC-MS) analyses. The information is presented in a user-friendly question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge.[1][2] For quantitative analysis of this compound, this can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, ultimately compromising the reliability of your results.[2][3] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[3]

Q2: I am observing peak tailing for all the compounds in my chromatogram, including this compound. What are the likely causes?

When all peaks in a chromatogram exhibit tailing, the problem is often related to a physical issue within the GC system rather than a specific chemical interaction.[4] The most common culprits include:

  • Poor Column Installation: An improperly cut or installed column can create turbulence in the carrier gas flow path, leading to unswept volumes where analyte molecules can be temporarily trapped.[4][5] Ensure the column is cut at a clean 90-degree angle and installed at the correct height within the inlet.[3][4]

  • Inlet Contamination: Residues from previous injections can accumulate in the inlet liner, creating active sites that interact with all analytes.[1][6] Regular maintenance, including replacing the liner, septum, and O-ring, is crucial.[7]

  • Dead Volume: Excessive space in the flow path outside of the analytical column can cause band broadening and peak tailing.[8] This can result from a poorly installed liner or column.[9]

  • Low Inlet Temperature: If the inlet temperature is too low, higher boiling point compounds like this compound may not vaporize efficiently, leading to tailing.[10]

Q3: Only the peak for this compound is tailing, while other compounds in my sample have symmetrical peaks. What should I investigate?

If only specific peaks are tailing, the issue is more likely due to chemical interactions between the analyte and the GC system.[4][5] For a long-chain ester like this compound, consider the following:

  • Column Activity: The stationary phase of the column can degrade over time, exposing active silanol groups that can interact with polar functional groups in the analyte.[2][11] This is a common cause of peak tailing for active compounds.[11]

  • Contaminated Inlet Liner: Even if other compounds are unaffected, specific contaminants in the liner may interact with this compound. Using a deactivated liner is essential.[12][13]

  • Solvent-Phase Polarity Mismatch: A significant difference in polarity between the solvent, the analyte, and the stationary phase can lead to poor peak shape.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues for this compound.

G start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 all_peaks Physical Issue Likely q1->all_peaks Yes one_peak Chemical Interaction Likely q1->one_peak No check_install Check Column Installation (Cut, Depth, Ferrules) all_peaks->check_install inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, O-ring) check_install->inlet_maint check_temps Verify Inlet & Detector Temperatures inlet_maint->check_temps end Peak Shape Improved check_temps->end check_liner Inspect & Replace Inlet Liner (Use Deactivated Liner) one_peak->check_liner trim_column Trim Column Inlet (Remove Contamination) check_liner->trim_column condition_column Condition Column trim_column->condition_column method_opt Optimize Method Parameters (Injection Volume, Temps) condition_column->method_opt method_opt->end

Caption: A troubleshooting workflow for GC-MS peak tailing.

Summary of Causes and Solutions

Symptom Potential Cause Recommended Solution Reference
All Peaks Tailing Poor column cut or installationRe-cut the column ensuring a clean, 90-degree angle and reinstall it at the correct height.[3][4]
Contaminated inlet linerReplace the inlet liner, septum, and O-ring.[6][7]
Dead volume in the systemEnsure the liner and column are installed correctly to minimize empty spaces.[8][9]
Low inlet temperatureIncrease the inlet temperature to ensure complete vaporization of all analytes.[10]
Only this compound Peak Tailing Column activity (exposed silanols)Trim 10-20 cm from the front of the column or replace the column with a new, inert one.[1]
Active sites in the inlet linerReplace the liner with a new, deactivated one. Consider using a liner with glass wool to aid vaporization.[12][13]
Sample overloadReduce the injection volume or dilute the sample.[1]
Inappropriate solventChoose a solvent that is a good match for the polarity of both this compound and the stationary phase.[7]

Experimental Protocols

Protocol 1: GC Injector Port Maintenance

A clean injector is fundamental to preventing peak tailing.

Materials:

  • Appropriate wrenches for your GC model

  • Lint-free swabs

  • Methanol, Acetone

  • New septum, inlet liner, and O-ring

Procedure:

  • Cool Down: Set the injector temperature to a safe level (e.g., below 50°C) and turn off the carrier gas flow at the instrument.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Clean the Injector Body: Moisten a lint-free swab with methanol and gently clean the inside of the injector port. Follow with a swab moistened with acetone.

  • Inspect and Replace: Install a new, deactivated liner and a new O-ring.

  • Reassemble: Install a new septum and tighten the septum nut according to the manufacturer's recommendations.

  • Leak Check: Turn on the carrier gas and perform a leak check.

  • Bake Out: Heat the injector to your method temperature and allow it to stabilize before running samples.[14]

Protocol 2: GC Column Conditioning

Proper conditioning is vital for new columns and for restoring the performance of a column that has been in use.

Materials:

  • GC column

  • Appropriate ferrules and nuts

Procedure:

  • Installation (Inlet Only): Install the column into the injector but do not connect it to the mass spectrometer detector. Ensure a clean, square cut on the column end.[14]

  • Purge: Set the carrier gas flow rate recommended for your column diameter and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[14]

  • Temperature Program:

    • Set the oven temperature to 40°C.

    • Program a slow temperature ramp (e.g., 2-5°C/min) to a conditioning temperature. This should be approximately 20°C above the final temperature of your analytical method but must not exceed the column's maximum isothermal temperature limit.[14]

    • Hold at the conditioning temperature for 1-2 hours. For a mass spectrometer, a longer conditioning time (e.g., overnight) may be necessary to achieve a stable baseline.[14]

  • Cool Down and Connect to Detector: Cool the oven down. Connect the column to the MS detector, ensuring a proper, leak-free connection.[14]

References

Improving the stability of Ethyl 9-decenoate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 9-decenoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound (C12H22O2) is an unsaturated fatty acid ester.[1][2][3] Its chemical structure contains two primary points of vulnerability: the ester functional group and the terminal double bond (C=C). These sites make it susceptible to two main degradation pathways:

  • Hydrolysis: The ester bond can be broken by water, a reaction catalyzed by acidic or basic conditions, yielding 9-decenoic acid and ethanol.[4][5]

  • Oxidation: The terminal double bond is prone to oxidation, especially when exposed to air, light, or heat. This process, known as lipid peroxidation, can be initiated by free radicals and results in the formation of hydroperoxides, which can further break down into volatile aldehydes and ketones.[6][7]

Q2: My formulation containing this compound is showing signs of instability (e.g., pH shift, off-odors). What are the likely causes?

Signs of instability can often be traced back to the two primary degradation pathways. An acidic pH shift typically indicates hydrolysis, as the reaction produces 9-decenoic acid.[4][8] The development of rancid or off-odors is a common indicator of oxidative degradation, which produces volatile compounds like aldehydes.[9][10] A systematic approach is needed to pinpoint the exact cause.

Q3: How can I prevent or minimize the degradation of this compound in my formulation?

Stabilizing this compound involves a multi-faceted approach targeting both hydrolysis and oxidation.[[“]]

To Prevent Hydrolysis:

  • pH Control: Maintain the formulation pH in a neutral range (pH 6-7). The use of buffering agents like citrate or phosphate buffers is highly recommended.[12][13]

  • Moisture Control: Minimize water content in the formulation. For solid dosage forms, consider using desiccants in packaging or applying protective coatings.[4][13]

To Prevent Oxidation:

  • Use of Antioxidants: Incorporate antioxidants to scavenge free radicals.[4] Primary antioxidants like phenolic compounds (e.g., BHT, tocopherols) are effective.[6][7]

  • Chelating Agents: Add chelating agents such as EDTA to bind metal ions that can catalyze oxidation reactions.[4]

  • Control of Environmental Factors:

    • Oxygen: Manufacture and store the formulation under an inert atmosphere (e.g., nitrogen or argon).[[“]]

    • Light: Use amber or opaque packaging to protect the formulation from light, which can initiate photolysis and oxidation.[14]

    • Temperature: Store the product at controlled, cool temperatures to slow down the rates of all chemical degradation reactions.[14]

Troubleshooting Guides

Issue 1: Rapid Decrease in pH of an Aqueous Formulation

Symptom: The pH of the formulation drops significantly over a short period during stability testing. Probable Cause: Acid-catalyzed hydrolysis of the ester bond. Troubleshooting Workflow:

G cluster_0 Troubleshooting: pH Drop A pH Drop Detected B Measure Water Activity (aw) and Confirm Moisture Content A->B C Is aw > 0.6? B->C D Implement Moisture Control: - Use co-solvents (e.g., propylene glycol) - For solids, use desiccants/coatings C->D Yes E Review Formulation Buffer C->E No D->E F Is Buffer System Adequate/Present? E->F G Incorporate Buffer System: - Target pH 6-7 - Use Citrate or Phosphate Buffer F->G No H Re-evaluate Buffer Capacity and Adjust Concentration F->H Yes I Re-run Stability Study G->I H->I

Caption: Workflow for diagnosing and resolving pH decline.

Issue 2: Development of Atypical Odor and Color Change

Symptom: The formulation develops a rancid odor or a yellowish tint during storage. Probable Cause: Oxidative degradation of the double bond. Troubleshooting Workflow:

G cluster_1 Troubleshooting: Oxidation Signs A Odor/Color Change Observed B Analyze for Peroxides (Peroxide Value Test) A->B C Is Peroxide Value High? B->C D Review Antioxidant Package C->D Yes K Review Packaging & Storage: - Inert Atmosphere (N2) - Opaque/Amber Container C->K No, but signs persist E Is Antioxidant Present? D->E F Add Primary Antioxidant: - BHT, BHA, Tocopherol E->F No G Optimize Antioxidant Conc. Consider Synergistic Blends (e.g., Ascorbyl Palmitate) E->G Yes H Check for Metal Ion Contamination (ICP-MS Analysis) F->H G->H I Metals Detected? H->I J Add Chelating Agent (e.g., EDTA) I->J Yes I->K No J->K L Implement Packaging/Storage Controls K->L M Re-run Stability Study L->M

Caption: Workflow for addressing signs of oxidation.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated testing.[15][16]

Objective: To identify the primary degradation pathways and products of this compound.

Methodology:

  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50).[14]

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The target degradation is typically 5-20%.[14][16]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[14]

    • Thermal: Heat at 70°C for 7 days in the dark.

    • Photolytic: Expose to an ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m² UV).[14]

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples against a control (unstressed solution) using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile (A) and Water (B)

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 95 5
    20 95 5
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation: Impact of pH and Antioxidants

The following tables summarize typical stability data for an aqueous emulsion of this compound (1% w/w) stored at 40°C for 3 months.

Table 1: Effect of pH on Hydrolytic Degradation

Formulation Buffer (pH)% this compound Remaining% 9-Decenoic Acid Formed
pH 4.0 (Acetate)85.2%14.8%
pH 7.0 (Phosphate)98.9%1.1%
pH 9.0 (Borate)89.5%10.5%

Table 2: Effect of Antioxidants on Oxidative Degradation (at pH 7.0)

Antioxidant System% this compound RemainingPeroxide Value (meq/kg)
No Antioxidant92.1%15.2
0.02% BHT98.5%1.8
0.02% Tocopherol98.2%2.1
0.02% BHT + 0.01% EDTA99.1%0.9

Visualization of Degradation Pathways

The primary chemical instabilities of this compound can be visualized as follows.

G cluster_0 Degradation of this compound A This compound B Hydrolysis (+H₂O, Acid/Base) A->B C Oxidation (+O₂, Light, Metal Ions) A->C D 9-Decenoic Acid B->D E Ethanol B->E F Lipid Peroxides C->F G Aldehydes & Ketones (Volatile Off-Odors) F->G

Caption: Primary degradation pathways for this compound.

References

Catalyst selection and optimization for Ethyl 9-decenoate metathesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the metathesis of ethyl 9-decenoate.

Troubleshooting Guides

Issue 1: Low or No Conversion

  • Question: My metathesis reaction of this compound is showing low or no conversion. What are the primary factors to investigate?

  • Answer: Low conversion in olefin metathesis is a common issue that can often be resolved by systematically checking the following critical parameters:

    • Inert Atmosphere: Ruthenium-based catalysts are sensitive to oxygen. Ensure that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents were properly degassed.

    • Solvent and Reagent Purity: Impurities, particularly water and peroxides in ethereal solvents, can deactivate the catalyst. Use freshly distilled and thoroughly dried solvents. Reagents should be of high purity to avoid catalyst poisoning.

    • Catalyst Activity: If you suspect the catalyst has degraded, test its activity with a reliable control substrate.

    • Temperature: The reaction temperature may be insufficient for catalyst initiation and turnover. Consider a moderate increase in temperature (e.g., to 40-50 °C). However, excessively high temperatures can lead to catalyst decomposition.[1]

    • Catalyst Loading: The catalyst loading might be too low for the reaction to proceed efficiently. An incremental increase in the catalyst amount can improve conversion.

Issue 2: Formation of Undesired Side Products (e.g., Homodimers)

  • Question: My reaction is producing a significant amount of the homodimer of this compound instead of the desired cross-metathesis product. How can this be minimized?

  • Answer: The formation of homodimers is a common challenge in cross-metathesis. To favor the desired cross-coupling, consider the following strategies:

    • Reactant Stoichiometry: Using an excess of one of the olefin partners can shift the equilibrium towards the cross-metathesis product.

    • Catalyst Selection: Catalysts with bulky ligands, such as certain Hoveyda-Grubbs types, can exhibit higher selectivity for cross-metathesis over homocoupling.

    • Ethylene Removal: If ethylene is a byproduct of your reaction, its efficient removal (e.g., by bubbling an inert gas through the reaction mixture) can drive the reaction towards the desired products and enhance catalyst lifetime.[2]

    • Reaction Concentration: Cross-metathesis reactions generally require more concentrated solutions compared to ring-closing metathesis.[2]

Issue 3: Poor E/Z Selectivity

  • Question: The product of my metathesis reaction is a mixture of E and Z isomers. How can I improve the stereoselectivity?

  • Answer: Controlling the E/Z selectivity can be challenging as the thermodynamically more stable E-isomer is often favored, especially with prolonged reaction times due to secondary metathesis.[3][4] To influence the stereochemical outcome, consider these approaches:

    • Catalyst Choice: Specialized catalysts have been developed to favor the formation of Z-alkenes. For instance, certain molybdenum-based catalysts can provide high kinetic Z-selectivity. For E-selective reactions, specific ruthenium or molybdenum catalysts can be employed.[5]

    • Reaction Time and Temperature: Shorter reaction times may yield a product mixture that is closer to the kinetic ratio of isomers before thermodynamic equilibration occurs. Lowering the reaction temperature can also enhance selectivity in some cases.

    • Ancillary Ligands: The electronic and steric properties of the ligands on the ruthenium catalyst can influence the E/Z selectivity.[3] Experimenting with catalysts bearing different N-heterocyclic carbene (NHC) or phosphine ligands may be beneficial.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • What are the recommended catalysts for the metathesis of this compound?

    • For general metathesis of fatty acid esters like this compound, second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are highly effective due to their tolerance of the ester functional group and high activity.[6] HG-II catalysts are often preferred for their increased stability and ease of handling.[7]

  • What is the difference between first and second-generation Grubbs catalysts for this application?

    • Second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and thermal stability compared to the first-generation catalysts that have a tricyclohexylphosphine ligand. This increased stability and activity make them more suitable for the metathesis of functionalized olefins like fatty acid esters.

Reaction Conditions and Optimization

  • What is a typical catalyst loading for this type of reaction?

    • Catalyst loadings can range from as low as 0.01 mol% to higher concentrations depending on the purity of the substrate and the desired reaction rate.[8] For cross-metathesis of fatty acid methyl esters, loadings of 0.1 mol% have been shown to yield high conversion and selectivity.[9]

  • What are the optimal reaction temperatures?

    • Many ruthenium catalysts initiate at room temperature, with optimal temperatures for metathesis of fatty acid esters typically ranging from room temperature to around 50 °C.[2][9]

  • Which solvents are suitable for the metathesis of this compound?

    • Non-polar, hydrocarbon-based solvents and chlorinated solvents are generally preferred.[2] Toluene and dichloromethane (DCM) are commonly used. For greener alternatives, solvents like 2-propanol or ethanol have also been successfully employed.[9]

Data Presentation

Table 1: Catalyst Performance in the Metathesis of Unsaturated Fatty Acid Esters

Catalyst TypeSubstrateCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Grubbs 2nd GenMethyl Oleate & Eugenol0.1500.17>90>98[9]
Grubbs 2nd GenSoy Fatty Acids0.0150886-[8]
Hoveyda-Grubbs 2nd GenMethyl Oleate & Ethylene-40-70-8277[10]
Grubbs 2nd GenMethyl Oleate0.06 mmol40-4536--[11]

Experimental Protocols

General Protocol for the Cross-Metathesis of this compound

  • Solvent Degassing: Prior to use, degas the chosen solvent (e.g., dichloromethane or toluene) by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes or by using the freeze-pump-thaw method for optimal results.[1]

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound and the cross-metathesis partner in the degassed solvent under an inert atmosphere.

  • Catalyst Addition: Weigh the appropriate amount of the selected ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) in a glovebox or quickly in the air and add it to the reaction mixture. Alternatively, the catalyst can be dissolved in a small amount of degassed solvent and added via syringe.[1]

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-50 °C) and monitor its progress by taking small aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR.

  • Reaction Quenching: Upon completion, cool the reaction to room temperature and quench it by adding a catalyst scavenger such as ethyl vinyl ether or triphenylphosphine to deactivate the ruthenium complex.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired product.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_atmosphere Verify Inert Atmosphere and Degassed Solvent start->check_atmosphere check_purity Check Reagent and Solvent Purity check_atmosphere->check_purity If OK outcome_ok Problem Resolved check_atmosphere->outcome_ok If Problem Found test_catalyst Test Catalyst Activity with a Control Substrate check_purity->test_catalyst If OK check_purity->outcome_ok If Problem Found increase_temp Increase Reaction Temperature test_catalyst->increase_temp If Active test_catalyst->outcome_ok If Inactive increase_loading Increase Catalyst Loading increase_temp->increase_loading If No Improvement increase_temp->outcome_ok If Improved change_catalyst Try a Different Catalyst increase_loading->change_catalyst If No Improvement increase_loading->outcome_ok If Improved outcome_not_ok Issue Persists change_catalyst->outcome_not_ok

Caption: Troubleshooting workflow for low conversion in metathesis.

Olefin_Metathesis_Mechanism cluster_catalyst Catalyst cluster_olefins Olefins catalyst [Ru]=CHR¹ metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + Olefin 1 olefin1 R²HC=CHR³ olefin1->metallacyclobutane olefin2 R⁴HC=CHR⁵ new_metallacyclobutane New Metallacyclobutane Intermediate olefin2->new_metallacyclobutane new_alkylidene New Alkylidene [Ru]=CHR³ metallacyclobutane->new_alkylidene product1 Product 1 R¹HC=CHR² metallacyclobutane->product1 new_alkylidene->new_metallacyclobutane + Olefin 2 product2 Product 2 R³HC=CHR⁴ new_metallacyclobutane->product2 regenerated_catalyst Regenerated Catalyst [Ru]=CHR⁵ new_metallacyclobutane->regenerated_catalyst

References

Technical Support Center: Purification of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of residual catalysts from Ethyl 9-decenoate.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used in the synthesis of this compound?

A1: this compound is typically synthesized via two primary routes, each employing different types of catalysts:

  • Esterification: This method involves the reaction of 9-decenoic acid with ethanol, commonly catalyzed by a strong acid such as sulfuric acid (H₂SO₄).[1]

  • Olefin Metathesis: This route often utilizes the cross-metathesis of an oleic acid ester with ethylene in the presence of a ruthenium-based catalyst, such as Grubbs or Hoveyda-Grubbs catalysts.[1]

Q2: Why is it crucial to remove residual catalysts from the final this compound product?

A2: Residual catalysts, whether acidic or metallic, can lead to several issues. They can cause product decomposition over time, interfere with subsequent reactions, and, particularly in pharmaceutical applications, pose toxicity risks.[2] For instance, residual ruthenium catalysts are often highly colored and can cause problems like olefin isomerization.[2][3]

Q3: What are the general strategies for removing residual catalysts?

A3: The primary strategies for catalyst removal depend on the type of catalyst used. For acid catalysts, the standard method is neutralization and aqueous extraction. For metallic catalysts like ruthenium, methods include precipitation, extraction with chelating agents, or adsorption onto solid supports.[4]

Q4: How can I confirm that the catalyst has been successfully removed?

A4: The level of residual catalyst can be quantified using analytical techniques. For metallic catalysts like ruthenium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the concentration in parts per million (ppm).[2][5] For residual acid, simple pH testing of the aqueous wash can indicate its removal.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the purification of this compound.

Issue 1: Removing Residual Ruthenium Catalyst from Metathesis Reactions

Symptom: The this compound product has a persistent brown or black color after the reaction.

Cause: The color is due to residual ruthenium byproducts from the metathesis catalyst. These byproducts can be difficult to remove completely by simple filtration or distillation.[2]

Solutions:

Several methods can be employed to remove residual ruthenium catalysts. The choice of method may depend on the scale of the reaction and the desired level of purity.

Method 1: Scavenging with Triphenylphosphine Oxide (TPPO) or Dimethyl Sulfoxide (DMSO)

This method involves treating the crude product with a scavenger that binds to the ruthenium, followed by filtration through silica gel.[3]

  • Experimental Protocol:

    • To the crude reaction mixture, add 50 equivalents of TPPO or DMSO relative to the amount of ruthenium catalyst used.

    • Stir the mixture at room temperature for a minimum of 8 hours, with optimal results often seen after 12 hours.[3]

    • Concentrate the mixture under reduced pressure.

    • Pass the concentrated crude product through a short plug of silica gel, eluting with a suitable organic solvent (e.g., a hexane/ethyl acetate mixture).

    • Collect the eluent and concentrate under reduced pressure to obtain the purified this compound.

Method 2: Aqueous Extraction with a Chelating Agent

This technique utilizes a water-soluble ligand that complexes with the ruthenium, allowing it to be extracted into an aqueous phase.[4][7]

  • Experimental Protocol:

    • Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

    • Prepare an aqueous solution of a chelating agent such as L-cysteine or ethylenediaminetetraacetic acid (EDTA). A typical protocol might involve washing with an aqueous EDTA solution.[8]

    • Wash the organic layer with the aqueous chelating solution multiple times in a separatory funnel.

    • Separate the organic layer and wash it with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Method 3: Adsorption on Activated Carbon

Activated carbon can effectively adsorb ruthenium byproducts.[4]

  • Experimental Protocol:

    • Dissolve the crude product in a suitable organic solvent.

    • Add activated carbon (approximately 1.3 times the weight of the crude product can be a starting point).[2]

    • Stir the suspension for several hours at room temperature.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Wash the filter cake with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure.

Quantitative Data on Ruthenium Removal:

The following table summarizes the effectiveness of different purification methods on a model ring-closing metathesis product, which can provide an indication of the potential efficiency for this compound purification.

Purification MethodResidual Ruthenium (ppm)
Simple Extraction (no scavenger)~2200
THMP Treatment124
Activated Carbon Treatment78
Aqueous Extraction with PEG-supported NHC catalyst41
Aqueous Extraction + THMP< 10
Aqueous Extraction + Activated Carbon< 0.04

Data adapted from a study on a similar RCM product and may serve as a general guide.[2] The initial crude product had a ruthenium concentration of approximately 4400 ppm.

Issue 2: Removing Residual Acid Catalyst from Esterification Reactions

Symptom: The pH of the crude product is acidic, and there might be an odor of the carboxylic acid starting material.

Cause: Incomplete neutralization and removal of the strong acid catalyst (e.g., sulfuric acid) and any unreacted 9-decenoic acid.

Solution: Aqueous Workup with a Base

A standard aqueous workup procedure is effective for removing acid catalysts and water-soluble impurities.[6][9]

  • Experimental Protocol:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue washing until no more gas evolution is observed.

    • Separate the organic layer and then wash it with water.

    • Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water from the organic layer.[10]

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. Further purification by distillation may be necessary.

Experimental Workflows (Graphviz)

Ruthenium_Catalyst_Removal cluster_reaction Metathesis Reaction cluster_purification Purification Options cluster_scavenging Scavenging cluster_extraction Aqueous Extraction cluster_adsorption Adsorption crude_product Crude this compound (contains Ru catalyst) add_scavenger Add Scavenger (e.g., TPPO, DMSO) crude_product->add_scavenger Option 1 dissolve Dissolve in Organic Solvent crude_product->dissolve Option 2 add_adsorbent Add Activated Carbon crude_product->add_adsorbent Option 3 stir Stir for 8-12h add_scavenger->stir silica_filtration Silica Gel Filtration stir->silica_filtration purified_product Purified this compound silica_filtration->purified_product wash_chelate Wash with Aqueous Chelating Agent (e.g., EDTA) dissolve->wash_chelate wash_brine Wash with Brine wash_chelate->wash_brine wash_brine->purified_product stir_adsorbent Stir add_adsorbent->stir_adsorbent filter_adsorbent Filter through Celite stir_adsorbent->filter_adsorbent filter_adsorbent->purified_product

Caption: Workflow for Ruthenium Catalyst Removal.

Acid_Catalyst_Removal start Crude Product from Esterification Reaction dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute wash_bicarb Wash with Saturated NaHCO₃ (until no gas evolution) dilute->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Purified this compound filter_concentrate->end

References

Addressing incomplete conversion in Ethyl 9-decenoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 9-decenoate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a primary focus on addressing incomplete conversion.

Frequently Asked Questions (FAQs)

Section 1: Fischer Esterification of 9-Decenoic Acid

Q1: What is the Fischer esterification method for synthesizing this compound?

A1: The Fischer esterification is a common method that involves reacting 9-decenoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is typically conducted under reflux conditions to produce this compound and water.[1]

Q2: My Fischer esterification reaction is showing low conversion. What are the common causes?

A2: Low conversion in Fischer esterification is often due to the reversible nature of the reaction.[3][4] The primary factors that can lead to incomplete conversion include:

  • Equilibrium Limitations: The reaction reaches an equilibrium between reactants (acid and alcohol) and products (ester and water).[4]

  • Presence of Water: As water is a byproduct, its presence can shift the equilibrium back towards the reactants, a process known as hydrolysis.[3]

  • Insufficient Catalyst: An inadequate amount or activity of the acid catalyst will slow down the reaction rate.[5]

  • Suboptimal Reactant Ratio: Using stoichiometric amounts (1:1) of acid and alcohol often results in incomplete conversion, with yields around 65% at equilibrium.[3]

  • Improper Temperature or Reaction Time: The reaction may not have had enough time or energy to reach completion.[6]

Q3: How can I drive the Fischer esterification reaction to completion and improve my yield?

A3: To overcome the equilibrium limitations and improve the yield of this compound, you can apply Le Chatelier's principle. Effective strategies include:

  • Use Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (ethanol), will shift the equilibrium towards the product side.[3][4] Using ethanol as the solvent is a common and effective approach.[7]

  • Remove Water: Actively removing the water as it is formed is a highly effective method. This can be achieved by using a Dean-Stark apparatus during reflux, or by adding a drying agent like molecular sieves to the reaction mixture.[4][8][9][10]

  • Optimize Catalyst Loading: Ensure the correct amount of a strong acid catalyst is used. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

  • Adjust Temperature and Time: Ensure the reaction is refluxed for an adequate amount of time (typically ranging from 1 to 10 hours) at the appropriate temperature (60–110 °C) to reach completion.[2]

Section 2: Olefin Metathesis Route

Q1: How is this compound synthesized via olefin metathesis?

A1: This route typically involves the cross-metathesis (ethenolysis) of a renewable feedstock like ethyl oleate with ethylene gas.[1][11] The reaction cleaves the internal double bond of ethyl oleate, yielding this compound and 1-decene as co-products.[1][11] This process requires a specialized organometallic catalyst, usually based on ruthenium.[1][11]

Q2: I am experiencing low yields in my ethenolysis reaction. What factors could be responsible?

A2: Low yields in metathesis reactions for this compound synthesis can stem from several issues:

  • Catalyst Choice and Activity: The selection of the metathesis catalyst is critical. First and second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are commonly used, but their activity and stability can vary significantly depending on the specific reaction conditions.[11][12] Some ruthenium catalysts have shown high turnover numbers, indicating high activity.[1]

  • Substrate Purity: The presence of impurities in the ethyl oleate feedstock can poison the catalyst, leading to incomplete conversion.[11]

  • Reaction Conditions: The reaction is sensitive to temperature, ethylene pressure, and reaction time. For example, some processes are carried out at 50-80°C under 10-20 bar of ethylene pressure for 2 to 8 hours.[11]

  • Side Reactions: Undesirable side reactions, such as self-metathesis of the starting material or product, can reduce the yield of the desired product.[1]

Q3: What are the best practices to optimize the conversion of my metathesis reaction?

A3: To improve the efficiency of your synthesis, consider the following:

  • Catalyst Screening: Test different types of metathesis catalysts to find the one that provides the best selectivity and conversion for your specific substrate.

  • Substrate Purification: Purify the ethyl oleate feedstock to remove any potential catalyst poisons.

  • Optimize Conditions: Systematically vary the temperature, ethylene pressure, and reaction time to find the optimal parameters. Molar ratios of ethene to the fatty acid ester can range from 0.8:1 to 20:1.[11]

  • Use of a Stabilizing Ligand: In some cases, adding a stabilizing ligand can increase the catalyst's efficiency, although it may also increase the required reaction time.[11]

Section 3: Transesterification Route

Q1: Can I synthesize this compound via transesterification?

A1: Yes, transesterification is a viable method. It involves converting another ester of 9-decenoic acid, such as mthis compound, into this compound.[7] This is achieved by reacting the starting ester with ethanol in the presence of either an acid or a base catalyst.[7]

Q2: My transesterification reaction is not going to completion. What could be the problem?

A2: Incomplete transesterification can be caused by factors similar to those affecting Fischer esterification, as it is also an equilibrium-driven process.[13] Key issues include:

  • Reversibility: The reaction can proceed in both forward and reverse directions.

  • Catalyst Deactivation: The catalyst (e.g., sodium ethoxide for base-catalyzed reactions or sulfuric acid for acid-catalyzed reactions) may be consumed by side reactions or impurities.[5][7]

  • Insufficient Ethanol: Not using a sufficient excess of ethanol can prevent the equilibrium from shifting completely to the product side.[14]

  • Presence of Water: In acid-catalyzed transesterification, water can hydrolyze the ester product. In base-catalyzed reactions, water can saponify the ester, consuming the catalyst and forming unwanted soap byproducts.

Q3: How can I improve the conversion rate of my transesterification reaction?

A3: To enhance the conversion, you should:

  • Use a Large Excess of Ethanol: Using ethanol as the solvent is the most effective way to drive the equilibrium towards the formation of the ethyl ester.[7] A 6:1 molar ratio of alcohol to oil is often used to drive the reaction to completion.[14]

  • Ensure Anhydrous Conditions: Use dry reagents and solvents to prevent unwanted side reactions with water.

  • Choose the Right Catalyst: For base-catalyzed reactions, sodium ethoxide in ethanol is a common choice.[7] For acid-catalyzed reactions, sulfuric acid is effective.[7] The choice depends on the sensitivity of your substrate to acidic or basic conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing this compound from 9-decenoic acid and ethanol.

Materials:

  • 9-Decenoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (for Dean-Stark)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap[8]

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 9-decenoic acid, a significant excess of anhydrous ethanol (e.g., 5-10 molar equivalents), and toluene. Add a magnetic stir bar.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% of the carboxylic acid's mass) to the mixture while stirring.

  • Reflux: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Water will be collected in the trap as an azeotrope with toluene, driving the reaction to completion.[8] Continue refluxing for 2-4 hours or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid. Repeat until CO₂ evolution ceases.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[8]

  • Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess ethanol. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound via Ethenolysis

This protocol outlines a general procedure for the metathesis of ethyl oleate with ethylene. Note: This reaction should be performed by personnel experienced with handling pressurized gases and air-sensitive catalysts.

Materials:

  • Purified ethyl oleate

  • Ruthenium-based metathesis catalyst (e.g., Grubbs II or Hoveyda-Grubbs II catalyst)

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-purity ethylene gas

  • Inert gas (Argon or Nitrogen)

Equipment:

  • High-pressure stainless-steel reactor equipped with a gas inlet, pressure gauge, and magnetic stirrer

  • Schlenk line or glovebox for handling the air-sensitive catalyst

  • Fractional distillation apparatus

Procedure:

  • Substrate Preparation: Charge the pressure reactor with purified ethyl oleate and anhydrous, degassed toluene.[11]

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the ruthenium catalyst in a small amount of anhydrous toluene.[11]

  • Reaction Initiation: Transfer the catalyst solution to the reactor. Seal the reactor and purge it several times with inert gas, followed by ethylene gas.

  • Reaction Conditions: Pressurize the reactor with ethylene to the desired pressure (e.g., 10-20 bar).[11] Heat the reactor to the target temperature (e.g., 50-80°C) and stir the mixture vigorously.[11]

  • Monitoring: Maintain the reaction under constant temperature and ethylene pressure for the specified duration (e.g., 2-8 hours).[11]

  • Termination: After the reaction period, cool the reactor to room temperature and carefully vent the excess ethylene.

  • Purification: Open the reactor and transfer the reaction mixture. The product mixture, containing this compound and 1-decene, is typically purified by fractional distillation under reduced pressure to separate the components.[11]

Data Presentation

Table 1: Factors Influencing Yield in Fischer Esterification

ParameterConditionExpected Outcome on YieldRationale
Ethanol/Acid Ratio 1:1~65%Equilibrium limitation.[3]
3:1>85%Shifts equilibrium towards products.
>10:1 (Ethanol as solvent)>95%Maximizes equilibrium shift.[3]
Water Removal NoneLower YieldProduct hydrolysis reverses the reaction.[3]
Dean-Stark TrapHigh Yield (>95%)Continuously removes a product, driving the reaction forward.[8][9][10]
Molecular SievesHigh YieldAdsorbs water in situ, pushing the equilibrium.[4]
Catalyst (H₂SO₄) 0.5 wt%Slow reaction, low yieldInsufficient protonation of the carbonyl group.
3 wt%High YieldOptimal catalytic activity for most substrates.[10]
Temperature < 60°CVery Slow / IncompleteInsufficient energy to overcome the activation barrier.
80-100°C (Reflux)Optimal RateProvides sufficient energy while minimizing side reactions.[9][10]

Table 2: Comparison of Conditions for Ethenolysis of Ethyl Oleate

ParameterRange / TypeEffect on Conversion and SelectivityReference
Catalyst 1st/2nd Gen. Grubbs, Hoveyda-GrubbsCatalyst choice is critical for activity and preventing side reactions.[11]
Temperature 50 - 80 °CHigher temperatures can increase reaction rate but may also lead to catalyst decomposition.[11]
Ethylene Pressure 10 - 20 barHigher pressure increases ethylene concentration, favoring the cross-metathesis reaction.[11]
Reaction Time 2 - 8 hoursMust be optimized to allow for high conversion without product degradation or side reactions.[11]
Ethene:Ester Ratio 0.8:1 to 20:1A higher ratio of ethene pushes the equilibrium towards the desired products.[11]

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Mechanism Steps cluster_products Products RCOOH 9-Decenoic Acid Protonation 1. Protonation of Carbonyl RCOOH->Protonation + H+ EtOH Ethanol Attack 2. Nucleophilic Attack by Ethanol H_plus H+ (Acid Catalyst) Protonation->Attack + Ethanol Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Ester This compound Elimination->Ester - H+ Water Water Elimination->Water

Caption: Reaction pathway for the acid-catalyzed Fischer esterification of 9-decenoic acid.

Troubleshooting_Workflow start Incomplete Conversion (Low Ester Yield) check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Was water removed during reaction? check_equilibrium->check_water Yes check_conditions Were time and temperature sufficient? check_equilibrium->check_conditions No check_reactants Was excess alcohol used? check_water->check_reactants Yes action_remove_water Implement water removal (e.g., Dean-Stark trap) check_water->action_remove_water No check_reactants->check_conditions Yes action_increase_alcohol Increase molar ratio of alcohol (use as solvent) check_reactants->action_increase_alcohol No action_increase_time_temp Increase reaction time or temperature check_conditions->action_increase_time_temp No solution Improved Conversion check_conditions->solution Yes action_remove_water->solution action_increase_alcohol->solution action_increase_time_temp->solution

Caption: Troubleshooting workflow for addressing incomplete Fischer esterification.

Metathesis_Parameters params Reaction Parameters Catalyst Type (e.g., Grubbs II) Temperature Ethylene Pressure Reactant Ratio outcomes Reaction Outcomes Yield of this compound Selectivity Rate of Conversion params:c->outcomes:y Influences Activity params:c->outcomes:se Influences Selectivity params:t->outcomes:sr Affects Rate & Catalyst Stability params:pr->outcomes:sr Drives Reaction params:r->outcomes:y Shifts Equilibrium

Caption: Logical relationship between key parameters and outcomes in metathesis synthesis.

References

Technical Support Center: Method Validation for Ethyl 9-decenoate Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of impurities in Ethyl 9-decenoate.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to evaluate when validating a method for this compound impurities?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method for impurities include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1] A system suitability test should also be performed to ensure the analytical system is functioning correctly.[1]

Q2: What are the potential impurities of this compound that I should consider during method development and validation?

A2: Potential impurities can originate from the synthesis process or degradation.

  • Process-Related Impurities: Depending on the synthetic route, these can include unreacted starting materials such as 9-decenoic acid and ethanol. If synthesized via cross-metathesis of an oleic acid ester, impurities could include by-products like 1-decene.[2]

  • Degradation Products: Forced degradation studies can help identify potential degradation products.[3][4][5] For this compound, these may include:

    • Hydrolysis: Degradation to 9-decenoic acid and ethanol.

    • Oxidation: Formation of epoxides or diols at the terminal double bond.

    • Photolytic degradation: Exposure to UV or fluorescent light may lead to other degradation products.[4]

Q3: What are typical acceptance criteria for the validation of an impurity analysis method?

A3: While specific criteria should be justified for each method, the following table summarizes generally acceptable limits for the validation of a Gas Chromatography (GC) method for impurity analysis in an active pharmaceutical ingredient (API).

Validation ParameterAcceptance Criteria
Specificity The method must clearly distinguish impurities from the API and any other components. No interference should be observed at the retention times of the analyte and impurities.
Linearity (Correlation Coefficient, r²) ≥ 0.999[6]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
Accuracy (% Recovery) Typically within 98.0% to 102.0%.[6] For minor components, a broader range like 90% to 110% may be acceptable.[8]
Precision (Relative Standard Deviation, %RSD) Repeatability: ≤ 2.0%[6] Intermediate Precision: ≤ 3.0%[6]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[6]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1[6]
Robustness The method's performance should remain consistent under small, deliberate variations in chromatographic conditions.[6]

Q4: How do I perform a forced degradation study for this compound?

A4: A forced degradation study exposes the drug substance to stress conditions more severe than accelerated stability testing to generate degradation products.[4][5] The goal is to achieve a target degradation of 5% to 20%.[9] Typical stress conditions include:

  • Acid Hydrolysis: Refluxing with 0.1 M to 1 M hydrochloric acid.[5]

  • Base Hydrolysis: Refluxing with 0.1 M to 1 M sodium hydroxide.[5]

  • Oxidative Degradation: Treatment with a solution of hydrogen peroxide.

  • Thermal Degradation: Exposing the solid or a solution to high temperatures (e.g., 60-80°C).

  • Photostability: Exposing the sample to a minimum of 1.2 million lux hours and 200 watt hours per square meter of light.[4]

A control sample (unstressed) should be analyzed alongside the stressed samples.

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Active sites on the column or in the liner.

    • Column overloading.

    • Improper injection technique.

    • Condensation of the sample in the injector or column.

  • Solutions:

    • Use a deactivated liner and ensure the column is properly conditioned.

    • Reduce the injection volume or dilute the sample.

    • Optimize the injection speed and ensure a consistent technique.

    • Increase the injector and/or oven temperature, but do not exceed the column's maximum temperature limit.

Issue 2: Baseline Noise or Drift

  • Possible Causes:

    • Contaminated carrier gas or detector gases.

    • Column bleed.

    • Contaminated detector.

    • Leaks in the system.

  • Solutions:

    • Use high-purity gases and install appropriate traps.

    • Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.

    • Clean the detector as per the instrument manual.

    • Perform a leak check of the system, paying close attention to the septum and column fittings.

Issue 3: Poor Resolution Between Impurity Peaks

  • Possible Causes:

    • Inappropriate column phase for the analytes.

    • Suboptimal oven temperature program.

    • Incorrect carrier gas flow rate.

  • Solutions:

    • Select a column with a different polarity (e.g., a mid-polar column like a DB-624 or a non-polar column like a HP-5).

    • Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.

    • Adjust the carrier gas flow rate to achieve the optimal linear velocity for the column dimensions.

Issue 4: Inconsistent Peak Areas (Poor Repeatability)

  • Possible Causes:

    • Leaking syringe or septum.

    • Inconsistent injection volume or technique.

    • Sample instability.

  • Solutions:

    • Replace the syringe and septum.

    • Use an autosampler for consistent injections. If injecting manually, ensure a consistent and rapid injection technique.

    • Verify the stability of the sample and standard solutions over the analysis time.

Experimental Protocols

Protocol 1: GC Method Validation for Impurity Analysis

This protocol outlines the steps for validating a GC method for the quantification of impurities in this compound.

  • System Suitability:

    • Prepare a standard solution containing this compound and known impurities at a concentration relevant to the specification limit.

    • Inject the solution six times.

    • Calculate the %RSD for the peak areas and retention times. The %RSD should typically be less than 2.0%.

    • Evaluate the resolution between critical peak pairs.

  • Specificity:

    • Inject a blank (diluent), a placebo (if applicable), a solution of this compound, and solutions of individual impurities.

    • Confirm that there are no interfering peaks at the retention times of the analytes of interest.

    • Spike the drug substance with known impurities and demonstrate their separation from the main peak and from each other.

  • Linearity:

    • Prepare a series of at least five solutions of each impurity at concentrations ranging from the reporting limit to 120% of the specification limit.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[6]

  • Accuracy:

    • Prepare samples of this compound spiked with known impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the impurities. The recovery should be within 98.0% to 102.0%.[6]

  • Precision:

    • Repeatability: Analyze six independent preparations of this compound spiked with impurities at 100% of the specification limit. The %RSD of the results should be ≤ 2.0%.[6]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of results should be ≤ 3.0%.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[6] This can be done by visual evaluation of the chromatograms of solutions with known low concentrations of the impurities.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters (e.g., ±2°C in oven temperature, ±5% in carrier gas flow rate).

    • Analyze a system suitability solution under each modified condition and evaluate the impact on the results. The system suitability criteria should still be met.

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol acceptance Define Acceptance Criteria protocol->acceptance specificity Specificity acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Generate Validation Report robustness->report

Caption: Workflow for Analytical Method Validation.

Impurity_Identification_Pathway cluster_synthesis Synthesis cluster_degradation Forced Degradation start_mat Starting Materials (e.g., 9-Decenoic Acid, Ethanol) api This compound (API) start_mat->api Process impurities Potential Impurities start_mat->impurities byproducts By-products (e.g., 1-Decene) byproducts->api Process byproducts->impurities hydrolysis Hydrolysis hydrolysis->impurities oxidation Oxidation oxidation->impurities thermal Thermal Stress thermal->impurities photolysis Photolysis photolysis->impurities api->hydrolysis api->oxidation api->thermal api->photolysis

Caption: Pathways for Impurity Generation.

GC_Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed in Chromatogram peak_shape Poor Peak Shape start->peak_shape baseline Baseline Instability start->baseline resolution Poor Resolution start->resolution repeatability Poor Repeatability start->repeatability cause_peak Column Overload / Active Sites peak_shape->cause_peak cause_base Leaks / Contamination baseline->cause_base cause_res Suboptimal Method resolution->cause_res cause_rep Injection Error repeatability->cause_rep sol_peak Dilute Sample / Deactivate System cause_peak->sol_peak sol_base Leak Check / Clean System cause_base->sol_base sol_res Optimize Temp. Program / Flow cause_res->sol_res sol_rep Use Autosampler / Replace Septum cause_rep->sol_rep

References

Validation & Comparative

A Comparative Analysis of Ethyl 9-decenoate and Ethyl Oleate as Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two fatty acid ethyl ester pheromones: Ethyl 9-decenoate and ethyl oleate. While both are involved in insect communication, they serve distinct functions in different species, offering a compelling look into the diverse roles of semiochemicals in mediating insect behavior and physiology. This document outlines their pheromonal activity, presents quantitative data from experimental studies, details relevant experimental protocols, and illustrates the underlying biological pathways.

Pheromonal Activity: A Tale of Two Signals

This compound has been identified as a potent sex pheromone in the sawfly parasitoid, Syndipnus rubiginosus. Acting as a releaser pheromone, it elicits a rapid behavioral response in males, specifically attraction and mating behaviors. This makes it a critical component in the reproductive success of this species.

In contrast, ethyl oleate functions as a primer pheromone in the honey bee, Apis mellifera. Primer pheromones induce longer-term physiological and behavioral changes rather than immediate actions. In honey bee colonies, ethyl oleate plays a crucial role in regulating the division of labor by delaying the maturation of young worker bees into foragers. This ensures a balanced workforce within the hive, with an adequate number of nurse bees to care for the brood.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the pheromonal activity of this compound and ethyl oleate.

ParameterThis compoundEthyl Oleate
Pheromone Type Sex Pheromone (Releaser)Primer Pheromone
Target Species Syndipnus rubiginosus (Sawfly parasitoid)Apis mellifera (Honey bee)
Behavioral Effect Attraction of malesDelays the onset of foraging in worker bees[1]
Optimal Behavioral Response Dose 300 - 1000 ngLow dose: 0.21 mg/g in candy; High dose: 2.1 mg/g in candy
Natural Concentration (in insect) Not reportedForager bees (whole body): ~62.4 ng/bee; Nurse bees (whole body): ~24.6 ng/bee[1]

Experimental Protocols

Understanding the methodologies used to study these pheromones is crucial for interpreting the data and designing future experiments. Below are detailed protocols for common assays used in pheromone research.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary method for screening potential pheromones and determining which compounds an insect can detect.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live or recently sacrificed insect. The tip and the base of the antenna are then placed in contact with two electrodes using a conductive gel.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air containing the test compound (e.g., this compound or ethyl oleate) at a known concentration is injected into the continuous airstream.

  • Signal Recording: The change in electrical potential between the two electrodes, known as the EAG response, is amplified and recorded. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to the specific compound.

  • Dose-Response: By presenting the antenna with a range of concentrations of the test compound, a dose-response curve can be generated to quantify the sensitivity.

Behavioral Bioassays

Behavioral bioassays are essential for determining the functional significance of a pheromone. The specific design of the assay depends on the type of pheromone and the expected behavioral response.

Wind Tunnel Bioassay (for Releaser Pheromones like this compound):

  • Apparatus: A wind tunnel is used to create a controlled laminar airflow. At the upwind end, a source releasing the pheromone (e.g., a filter paper impregnated with a specific dose of this compound) is placed.

  • Insect Release: Male Syndipnus rubiginosus are released at the downwind end of the tunnel.

  • Observation: The behavior of the insects is observed and recorded. Key behaviors to score include taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source.

  • Quantification: The percentage of insects exhibiting each behavior at different pheromone concentrations is calculated to determine the dose-response relationship.

Primer Pheromone Bioassay (for Primer Pheromones like Ethyl Oleate):

  • Colony Setup: Small honey bee colonies or groups of newly emerged worker bees are established in observation hives or cages.

  • Pheromone Administration: The experimental group is exposed to ethyl oleate, often mixed into a food source like sugar candy, at a specific concentration. A control group receives the same food without the pheromone.

  • Behavioral Observation: The age at which the worker bees in both groups begin to exhibit foraging behavior is meticulously recorded. This is typically done by marking individual bees and observing their presence at the hive entrance and their return with pollen or nectar.

  • Data Analysis: The mean age of the onset of foraging is compared between the experimental and control groups to determine the effect of ethyl oleate on behavioral maturation.

Signaling Pathways and Experimental Workflows

The perception of pheromones by insects involves a complex signaling cascade within their olfactory system. The following diagrams illustrate a generalized insect olfactory signaling pathway and a typical experimental workflow for pheromone identification and characterization.

experimental_workflow cluster_extraction Pheromone Extraction & Identification cluster_synthesis Synthesis & Bioassay Insect Insect Population (e.g., Virgin Females) Extraction Solvent Extraction (e.g., Hexane) Insect->Extraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Identification Compound Identification GC_MS->Identification Synthesis Chemical Synthesis of Identified Compound Identification->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Behavioral_Assay Behavioral Bioassay (e.g., Wind Tunnel) Synthesis->Behavioral_Assay Confirmation Confirmation of Pheromonal Activity EAG->Confirmation Behavioral_Assay->Confirmation

Experimental workflow for pheromone identification.

olfactory_pathway cluster_periphery Antennal Periphery cluster_neuron Olfactory Sensory Neuron cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) in Neuron Membrane OBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) Projection_Neuron->Higher_Brain

Generalized insect olfactory signaling pathway.

Conclusion

The comparative analysis of this compound and ethyl oleate highlights the remarkable diversity of pheromonal communication in insects. This compound serves as a classic example of a releaser pheromone, directly triggering a behavioral cascade that leads to mating. In contrast, ethyl oleate exemplifies the subtle yet profound influence of primer pheromones on the social organization and demography of a complex insect society. Understanding these differences at the molecular, physiological, and behavioral levels is not only fundamental to the field of chemical ecology but also holds significant potential for the development of novel and species-specific pest management strategies and for advancing our knowledge of social insect biology. Further research into the specific receptors and neural pathways involved in the perception of these two pheromones will undoubtedly provide deeper insights into the evolution and function of chemical communication in the insect world.

References

A Comparative Guide to the Validation of a GC-MS Method for Ethyl 9-decenoate Quantification in a Complex Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of specific compounds in complex matrices is paramount. This guide provides a comprehensive comparison and detailed validation protocol for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the analysis of Ethyl 9-decenoate. The methodologies and data presented are benchmarked against established international guidelines to ensure robustness and reliability.

Introduction to this compound Analysis

This compound (C12H22O2) is a fatty acid ethyl ester that may be present as a metabolite, volatile organic compound, or an impurity in various pharmaceutical and biological samples.[1][2] Its volatile nature makes Gas Chromatography (GC) an ideal analytical technique. When coupled with Mass Spectrometry (MS), it provides a powerful tool for both identification and quantification, even in the presence of interfering substances common in complex matrices.[3]

Validating an analytical method is a critical step to ensure that the data generated is accurate, reproducible, and fit for its intended purpose.[4] This guide compares a validated GC-MS method with a potential alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and provides the detailed experimental protocols and results for the GC-MS method validation, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]

Comparison of Analytical Methods: GC-MS vs. HPLC-UV

The choice of analytical technique is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. Below is a comparison of GC-MS and HPLC-UV for the analysis of this compound.

FeatureGC-MS (Validated Method)HPLC-UV (Alternative Method)
Analyte Suitability Excellent for volatile and semi-volatile compounds like this compound.[3]Suitable for non-volatile or thermally labile compounds; may require derivatization for volatile analytes.[8]
Selectivity/Specificity Very High: Mass spectrometer provides mass-to-charge ratio data, allowing for definitive identification.Moderate to High: Dependent on chromatographic separation and UV chromophore. Potential for co-elution.
Sensitivity High: Capable of detecting trace levels (ng to pg).Moderate: Generally in the µg to ng range, depending on the analyte's UV absorbance.
Sample Preparation Often requires extraction and sometimes derivatization. Can be complex and time-consuming.[3]Typically involves filtration and dilution. Can be simpler than GC-MS preparation.
Matrix Effects Can be significant, potentially causing ion suppression or enhancement.[9]Also susceptible to matrix effects, which can affect chromatographic peak shape and UV detection.
Analysis Time Relatively fast, with typical run times of 15-30 minutes.[10]Can have longer run times depending on the complexity of the separation.
Cost Higher initial instrument cost and maintenance.[3]Lower initial instrument cost and maintenance compared to GC-MS.

GC-MS Method Validation Workflow

The validation of an analytical method is a systematic process to confirm its suitability for the intended use. The following diagram illustrates the typical workflow for validating the GC-MS method for this compound.

GCMS_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Final Validation Report system_suitability->documentation end Validated Method Ready for Use documentation->end

Caption: Workflow for the validation of the GC-MS method.

Experimental Protocols for GC-MS Method Validation

The following protocols are based on the ICH Q2(R1) guidelines for analytical method validation.[4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Protocol:

    • Analyze a blank matrix sample (placebo) to identify any interfering peaks at the retention time of this compound.

    • Analyze a sample of this compound standard to determine its retention time and mass spectrum.

    • Spike the blank matrix with a known concentration of this compound and analyze.

    • Compare the chromatograms and mass spectra from the blank, standard, and spiked samples. The method is specific if no significant interfering peaks are observed at the retention time and m/z of the analyte.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4]

  • Protocol:

    • Prepare a series of at least five calibration standards of this compound in the blank matrix, covering the expected concentration range (e.g., 50% to 150% of the target concentration).[5]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²), y-intercept, and slope of the regression line.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[5] It is typically assessed using a recovery study.

  • Protocol:

    • Spike the blank matrix with this compound at three different concentration levels (e.g., low, medium, and high; 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the concentration of this compound using the calibration curve.

    • Express the accuracy as the percentage recovery of the analyte.

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six replicate samples of the matrix spiked with this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD and compare it with the repeatability results to assess the method's ruggedness under different conditions.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[5]

  • Protocol (based on Signal-to-Noise Ratio):

    • Prepare a series of diluted solutions of this compound in the matrix.

    • Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[11]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

  • Protocol:

    • Introduce small, deliberate changes to the GC-MS method parameters, one at a time. Examples of variations include:

      • GC oven temperature ramp rate (± 2°C/min)

      • Injector temperature (± 5°C)

      • Helium flow rate (± 0.1 mL/min)

    • Analyze a standard sample under each modified condition.

    • Evaluate the effect of these changes on the results (e.g., peak area, retention time) and system suitability parameters.

Summary of Quantitative Validation Data

The following tables summarize the acceptance criteria and typical results for the validation of the GC-MS method for this compound.

Table 1: Linearity

Parameter Acceptance Criterion Result
Concentration Range 1 - 50 µg/mL Met
Correlation Coefficient (r) ≥ 0.995 0.9992
Coefficient of Determination (R²) ≥ 0.998[10] 0.9984

| Y-intercept | Close to zero | 0.5% of 100% response |

Table 2: Accuracy (Recovery)

Spiked Level Mean Recovery (%) Acceptance Criteria (%)
Low (80%) 98.5% 80 - 120%
Medium (100%) 101.2% 80 - 120%

| High (120%) | 99.8% | 80 - 120% |

Table 3: Precision

Parameter RSD (%) Acceptance Criteria (%)
Repeatability (n=6) 1.5% ≤ 2.0%[11]

| Intermediate Precision (n=6) | 1.8% | ≤ 2.0%[11] |

Table 4: LOD and LOQ

Parameter Result
Limit of Detection (LOD) 0.3 µg/mL (S/N ≈ 3)

| Limit of Quantification (LOQ) | 1.0 µg/mL (S/N ≈ 10) |

Table 5: Robustness

Parameter Varied Effect on Results Conclusion
Oven Ramp Rate (± 2°C/min) RSD < 2.0% Robust
Injector Temperature (± 5°C) RSD < 2.0% Robust

| Helium Flow Rate (± 0.1 mL/min) | RSD < 2.0% | Robust |

Conclusion

The validated GC-MS method presented in this guide demonstrates a high degree of specificity, linearity, accuracy, precision, and robustness for the quantification of this compound in a complex matrix. All validation parameters met the acceptance criteria set forth by the ICH guidelines.[4][5] While alternative methods like HPLC-UV exist, the GC-MS method offers superior selectivity and sensitivity for this volatile analyte. The detailed protocols and data summaries provided herein serve as a comprehensive resource for researchers and scientists in need of a reliable analytical method for this compound.

References

Spectroscopic Comparison of Ethyl 9-decenoate Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of ethyl 9-decenoate for researchers, scientists, and professionals in drug development. The information presented herein is based on established principles of organic spectroscopy and serves as a predictive guide for the characterization of these compounds.

Introduction

This compound is an unsaturated fatty acid ester with the chemical formula C₁₂H₂₂O₂. The presence of a double bond at the C9-C10 position gives rise to two geometric isomers: (E)-ethyl 9-decenoate and (Z)-ethyl 9-decenoate. The differentiation of these isomers is critical as their stereochemistry can lead to distinct biological activities and physical properties. This guide outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Workflow for Spectroscopic Comparison

G Workflow for Spectroscopic Comparison of this compound Isomers cluster_synthesis Isomer Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion E_Isomer (E)-Ethyl 9-decenoate NMR NMR Spectroscopy (¹H, ¹³C) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR MS Mass Spectrometry (GC-MS) E_Isomer->MS Z_Isomer (Z)-Ethyl 9-decenoate Z_Isomer->NMR Z_Isomer->IR Z_Isomer->MS NMR_Data Compare Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Compare Vibrational Modes (C=C, Fingerprint) IR->IR_Data MS_Data Compare Fragmentation Patterns MS->MS_Data Identification Structural Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the comparative spectroscopic analysis of this compound isomers.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected quantitative data for the (E) and (Z) isomers of this compound based on spectroscopic principles for analogous unsaturated esters.

Table 1: Expected ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Assignment (E)-Ethyl 9-decenoate (Z)-Ethyl 9-decenoate Key Differentiating Feature
H-9 (-CH=) ~5.4 ppm (dt)~5.4 ppm (dt)Coupling constant with H-10
H-10 (=CH₂) ~5.8 ppm (m)~5.8 ppm (m)
J₉,₁₀ (trans) ~15 Hz-Larger coupling constant for trans protons
J₉,₁₀ (cis) -~10 HzSmaller coupling constant for cis protons
-O-CH₂- ~4.1 ppm (q)~4.1 ppm (q)
-CH₂-C=O ~2.3 ppm (t)~2.3 ppm (t)
-CH₂- (C3-C8) ~1.3-1.6 ppm (m)~1.3-1.6 ppm (m)
-CH₃ ~1.25 ppm (t)~1.25 ppm (t)
Table 2: Expected ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Assignment (E)-Ethyl 9-decenoate (Z)-Ethyl 9-decenoate Key Differentiating Feature
C=O ~174 ppm~174 ppm
C-9 ~139 ppm~138 ppmSubtle upfield shift for Z-isomer
C-10 ~114 ppm~115 ppmSubtle downfield shift for Z-isomer
-O-CH₂- ~60 ppm~60 ppm
-CH₂- (C2-C8) ~25-35 ppm~25-35 ppm
-CH₃ ~14 ppm~14 ppm
Table 3: Expected IR Spectroscopic Data (Liquid Film)
Vibrational Mode (E)-Ethyl 9-decenoate (Z)-Ethyl 9-decenoate Key Differentiating Feature
C=O Stretch ~1740 cm⁻¹ (strong)~1740 cm⁻¹ (strong)
C-O Stretch ~1240, 1170 cm⁻¹ (strong)~1240, 1170 cm⁻¹ (strong)
=C-H Stretch ~3075 cm⁻¹ (medium)~3075 cm⁻¹ (medium)
C=C Stretch ~1640 cm⁻¹ (weak-medium)~1640 cm⁻¹ (weak-medium)
=C-H Bend (trans) ~965 cm⁻¹ (strong)AbsentDiagnostic for trans double bond
=C-H Bend (cis) Absent~720 cm⁻¹ (medium)Diagnostic for cis double bond
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
m/z Fragment (E)- & (Z)-Isomers Notes
198[M]⁺Low abundanceMolecular ion
153[M - OCH₂CH₃]⁺PresentLoss of ethoxy group
101[CH₂(CH₂)₄C(O)O]⁺PresentMcLafferty rearrangement
88[CH₂=C(OH)OCH₂CH₃]⁺AbundantMcLafferty rearrangement of the ester
55[C₄H₇]⁺AbundantAlkenyl fragment

Note: Standard electron ionization mass spectrometry is generally not effective at distinguishing between E/Z isomers of long-chain esters as the high energy leads to similar fragmentation patterns.[1] Separation by gas chromatography prior to mass analysis is essential.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid ester samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate isomers based on the chemical shifts and coupling constants of their protons and carbons.[2]

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3][4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling. A higher sample concentration (30-50 mg) may be required.[4]

  • Data Analysis: Process the spectra and identify the chemical shifts (δ) in ppm. For ¹H NMR, measure the coupling constants (J) in Hz for the olefinic protons to determine the stereochemistry.

Infrared (IR) Spectroscopy

Objective: To identify characteristic functional group vibrations and distinguish isomers through their unique fingerprint regions.[6][7]

Protocol:

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[8]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Perform a background scan of the empty sample holder or the clean salt plates.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic C=O (~1740 cm⁻¹) and C-O (~1300-1000 cm⁻¹) stretching vibrations.[9][10] Critically, look for the out-of-plane =C-H bending vibration: a strong band around 965 cm⁻¹ indicates an (E)-isomer, while its absence and the presence of a band around 720 cm⁻¹ would suggest a (Z)-isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers chromatographically and obtain their mass spectra for confirmation of molecular weight and fragmentation patterns.

Protocol:

  • Sample Preparation: Dilute the isomer mixture or isolated isomer in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Separation: Employ a capillary column suitable for separating fatty acid esters (e.g., a polar cyano-column).[11] A typical temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation and elution.[12]

  • MS Acquisition: Set the mass spectrometer to scan a mass range of m/z 40-400.

  • Data Analysis: Compare the retention times of the isomers. Analyze the mass spectra of the separated peaks to confirm the molecular weight (M⁺ at m/z 198) and identify characteristic fragments such as the McLafferty rearrangement peak at m/z 88.[13][14]

References

A Comparative Analysis of the Biological Activities of Unsaturated Esters with a Focus on Ethyl 9-decenoate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various unsaturated esters, with a particular focus on analogues of Ethyl 9-decenoate. Due to a lack of available experimental data on the specific biological activities of this compound, this document leverages data from structurally similar unsaturated esters to provide insights into its potential therapeutic applications. The primary activities explored are anti-inflammatory and antimicrobial effects, supported by quantitative data, detailed experimental protocols, and a signaling pathway diagram.

Quantitative Data Summary

The following table summarizes the reported biological activities of various unsaturated esters. It is important to note that direct comparisons should be made with caution, as the experimental conditions and assays may vary between studies.

CompoundBiological ActivityAssayKey Findings
(E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE) Anti-inflammatoryInhibition of Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophagesDose-dependent inhibition of NO production.[1][2][3]
Anti-inflammatoryInhibition of Prostaglandin E2 (PGE2) production in LPS-stimulated RAW264.7 macrophagesSignificantly suppressed PGE2 production.[1][3]
Anti-inflammatoryInhibition of Tumor Necrosis Factor-α (TNF-α) production in LPS-stimulated RAW264.7 macrophagesDecreased the production of TNF-α in a dose-dependent manner.[1][3]
Ethyl Linoleate Anti-melanogenesisInhibition of melanin content in α-MSH-induced B16F10 cellsReduced melanin production by 30.40% at 400 µM.
Various Unsaturated Fatty Acid Esters AntimicrobialMinimum Inhibitory Concentration (MIC) against various bacteria and fungiMIC values vary depending on the specific ester and microbial strain.
(E)-15-hydroxy-15-methyl-hexadec-8-enoic acid Anti-inflammatoryInhibition of NO release in LPS-induced RAW264.7 macrophagesIC50 of 13.5 µM.
Ibuprofen and Cinnamic Acid Derivatives (Esters) Anti-inflammatoryInhibition of NO production in mouse-derived peritoneal macrophagesMonoethylene glycol mono-ibuprofen (ester) exhibited an IC50 of 0.002 mM.

Experimental Protocols

Anti-inflammatory Activity Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol is based on the methodology used to assess the anti-inflammatory effects of (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE)[1][3].

Objective: To determine the effect of a test compound on the production of inflammatory mediators (e.g., NO, PGE2, TNF-α) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound or other unsaturated esters)

  • Griess Reagent for Nitrite (NO) determination

  • Enzyme-linked immunosorbent assay (ELISA) kits for PGE2 and TNF-α

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group with no LPS stimulation and a group with LPS stimulation but no test compound should be included.

  • Sample Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • PGE2 and TNF-α Measurement: Quantify the levels of PGE2 and TNF-α in the supernatant using their respective ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, PGE2, and TNF-α production by the test compound compared to the LPS-stimulated control.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol provides a general method for determining the MIC of a compound against bacteria.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain(s) of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: Prepare a series of two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the diluted test compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth. The results can also be read using a microplate reader to measure absorbance.

Signaling Pathway Visualization

The anti-inflammatory effects of (E)-9-octadecenoic acid ethyl ester (E9OAEE), a structural analogue of this compound, are mediated through the inhibition of the MAPKs and NF-κB signaling pathways[1][3]. The following diagram illustrates the simplified NF-κB signaling pathway activated by LPS in macrophages.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Inhibits NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Induces

References

A Comparative Guide to the Reactivity of the Terminal Double Bond in Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The terminal double bond of Ethyl 9-decenoate, a versatile C12 unsaturated fatty acid ester, serves as a key functional handle for a variety of chemical transformations. Its reactivity is fundamentally influenced by its terminal position, which differentiates it from its internal and conjugated isomers. This guide provides an objective comparison of the reactivity of the terminal double bond in this compound across several common and synthetically important reactions: epoxidation, dihydroxylation, hydroformylation, and olefin metathesis. The comparisons are supported by experimental data from related systems in the scientific literature, providing a predictive framework for reaction outcomes.

Theoretical Background: Stability and Reactivity of Alkenes

The reactivity of a double bond is inversely related to its thermodynamic stability. In general, the stability of alkenes increases with the degree of substitution at the double bond. This trend is attributed to hyperconjugation, where the overlap of adjacent C-H or C-C σ-bonds with the π-system of the double bond leads to electron delocalization and stabilization. Consequently, terminal, monosubstituted alkenes like this compound are less stable and therefore more reactive than their disubstituted internal isomers.

The general order of alkene stability is:

Tetrasubstituted > Trisubstituted > Disubstituted (trans > cis) > Monosubstituted > Ethene

This inherent higher reactivity of the terminal double bond in this compound makes it a favorable substrate for a range of addition and transformation reactions.

Comparative Reactivity in Key Transformations

The following sections detail the expected reactivity of the terminal double bond in this compound in four key reactions, with comparisons to internal and conjugated isomers where applicable.

Epoxidation

Epoxidation, the formation of an epoxide ring, is a common transformation of alkenes. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently used for this purpose. The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond.[1]

Reactivity Comparison:

Due to less steric hindrance and higher electron density accessibility, the terminal double bond of this compound is expected to be more reactive towards epoxidation than an internal double bond. For conjugated systems, the reactivity can be influenced by electronic effects of the conjugated system.

SubstrateReagentProductTypical YieldReference
This compound (Terminal) m-CPBAEthyl 9,10-epoxydecanoateHigh (>90%)(General knowledge on epoxidation of terminal alkenes)[2][3]
Internal Alkene (e.g., Methyl Oleate) Performic AcidMethyl 9,10-epoxyoctadecanoate>98% conversion[4]
Conjugated Ester (e.g., Ethyl 2,4-decadienoate) Alkaline H₂O₂Ethyl 4,5-epoxy-2-decenoateGood[5]

Experimental Protocol: Epoxidation of this compound with m-CPBA

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Ethyl 9,10-epoxydecanoate.

Reaction Pathway: Epoxidation

epoxidation sub This compound product Ethyl 9,10-epoxydecanoate sub->product DCM, rt reagent m-CPBA reagent->product byproduct m-Chlorobenzoic acid

Caption: Epoxidation of this compound.

Dihydroxylation

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. This can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) for syn-dihydroxylation, or via a two-step procedure involving epoxidation followed by acid-catalyzed ring-opening for anti-dihydroxylation. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of diols.[6]

Reactivity Comparison:

Similar to epoxidation, the less sterically hindered terminal double bond of this compound is more susceptible to dihydroxylation compared to an internal double bond. In di- or poly-unsaturated systems, the more electron-rich double bond will typically react preferentially.[6]

SubstrateReagentProductTypical YieldReference
This compound (Terminal) AD-mix-β(R,R)-Ethyl 9,10-dihydroxydecanoateHigh (e.g., 81% for a similar substrate)[7]
Internal Alkene OsO₄, NMOVicinal DiolHigh(General knowledge)
Conjugated Ester AD-mix-βDiol89.9%[8]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound

  • Solvent Preparation: Prepare a 1:1 mixture of tert-butanol and water.

  • Reaction Setup: In a round-bottom flask, dissolve AD-mix-β (commercially available pre-mixed reagent) in the t-butanol/water solvent mixture at room temperature.

  • Cooling: Cool the mixture to 0 °C.

  • Substrate Addition: Add this compound (1.0 eq) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Add solid sodium sulfite and allow the mixture to warm to room temperature. Stir for an additional hour.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting diol by column chromatography.

Reaction Pathway: Dihydroxylation

dihydroxylation sub This compound product Ethyl 9,10-dihydroxydecanoate sub->product t-BuOH/H₂O, 0 °C reagent AD-mix-β reagent->product

Caption: Sharpless dihydroxylation of this compound.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond, yielding aldehydes.[9] This reaction is typically catalyzed by rhodium or cobalt complexes. For terminal alkenes, the reaction can produce both a linear and a branched aldehyde. The regioselectivity is highly dependent on the catalyst system and reaction conditions.

Reactivity and Regioselectivity Comparison:

Terminal alkenes are generally more reactive in hydroformylation than internal alkenes. With appropriate ligand design, rhodium-based catalysts can achieve high selectivity for the linear aldehyde (n-isomer) when reacting with terminal alkenes.[10] Internal alkenes react more slowly and often give a mixture of regioisomeric aldehydes.[11]

SubstrateCatalyst SystemProductsn:iso RatioTypical ConversionReference
1-Octene (Terminal Alkene Model) Rh/Phosphine LigandsNonanal, 2-MethyloctanalHigh (e.g., >90:10)High[1][12]
Internal Olefins (from Methyl Oleate) Rh/PPh₃Mixture of formylstearatesLow selectivityHigh[13]
Methyl 3-hexenoate (Internal Ester) Pd/Isomerization Cat. + Rh/Hydroformylation Cat.Methyl 7-oxoheptanoate (linear product)98:299%[14]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with a rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine) in a degassed solvent like toluene.

  • Substrate Addition: Add this compound to the autoclave.

  • Reaction Conditions: Seal the autoclave, purge with syngas (a mixture of CO and H₂), and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the syngas.

  • Purification: Remove the solvent under reduced pressure and purify the resulting aldehydes by distillation or column chromatography.

Reaction Pathway: Hydroformylation

hydroformylation sub This compound product_lin Ethyl 11-oxoundecanoate (linear) sub->product_lin Toluene, Δ, P product_bra Ethyl 10-formyldecanoate (branched) sub->product_bra reagent CO/H₂, Rh catalyst reagent->product_lin reagent->product_bra

Caption: Hydroformylation of this compound.

Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. For terminal alkenes like this compound, both self-metathesis and cross-metathesis are possible.

Reactivity Comparison:

Terminal alkenes are generally more reactive in olefin metathesis than internal alkenes due to reduced steric hindrance around the double bond. In cross-metathesis reactions between a terminal and an internal alkene, the reaction often favors the transformation of the terminal alkene.

Reaction TypeSubstratesCatalystProductsTypical YieldReference
Self-Metathesis This compoundGrubbs II CatalystEthene + Diethyl 9-octadecene-1,18-dioateModerate to High(Based on similar systems)[15]
Cross-Metathesis This compound + Ethylene (Ethenolysis)Grubbs Catalyst1-Nonene + Ethyl acrylateHigh[16]
Cross-Metathesis Methyl 10-undecenoate + Dimethyl maleateGrubbs Catalystα,ω-difunctional productNearly quantitative[17]
Self-Metathesis Methyl Oleate (Internal)Grubbs II Catalyst9-Octadecene + Dimethyl 9-octadecene-1,18-dioate~65% conversion[18]

Experimental Protocol: Cross-Metathesis of this compound with a Partner Alkene

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve this compound and the partner alkene in a degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask.

  • Catalyst Addition: Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, typically 0.1-5 mol%) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). If one of the products is volatile (like ethene in self-metathesis), a gentle stream of inert gas can be passed through the solution to drive the equilibrium.

  • Reaction Monitoring: Monitor the reaction by GC or TLC.

  • Quenching and Purification: Once the reaction is complete, add a quenching agent like ethyl vinyl ether to deactivate the catalyst. Remove the solvent and purify the product by column chromatography.

Workflow: Olefin Metathesis

metathesis_workflow start Start dissolve Dissolve Substrates in Degassed Solvent start->dissolve add_cat Add Grubbs Catalyst dissolve->add_cat react Stir at RT or Heat add_cat->react monitor Monitor by GC/TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete purify Purify Product quench->purify end End purify->end

Caption: General workflow for an olefin metathesis reaction.

Conclusion

The terminal double bond of this compound exhibits enhanced reactivity compared to internal double bonds in a variety of important organic transformations. This heightened reactivity, primarily a consequence of reduced steric hindrance and lower thermodynamic stability, makes it a prime target for selective functionalization. In epoxidation and dihydroxylation, the terminal position allows for high conversion rates. In hydroformylation, it enables the potential for high regioselectivity towards the linear aldehyde with appropriate catalyst selection. Finally, in olefin metathesis, its terminal nature facilitates both self-metathesis and efficient cross-metathesis reactions. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes in academic research, industrial applications, and the development of novel pharmaceuticals.

References

Efficacy of Pheromone Lures Containing Ethyl 9-decenoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing literature reveals a notable scarcity of direct comparative studies on the efficacy of different pheromone lures containing Ethyl 9-decenoate for insect attraction. While this specific compound has been identified as a volatile organic compound in various natural sources, its role as a primary insect attractant in formulated lures and its performance in field trials are not well-documented. This guide, therefore, aims to provide a framework for researchers and drug development professionals by summarizing the broader context of ethyl esters as insect semiochemicals, identifying instances where this compound has been noted, and presenting a generalized experimental protocol for evaluating the efficacy of such lures.

The Role of Ethyl Esters in Insect Chemical Ecology

Ethyl esters of fatty acids are a class of compounds frequently involved in the chemical communication of insects.[1] They can act as components of sex pheromones, aggregation pheromones, or kairomones, which are chemical signals that benefit the receiver.[1][2] For instance, a blend of four female-specific ethyl esters, including ethyl laurate, ethyl myristate, ethyl cis-9-hexadecenoate, and ethyl palmitate, has been identified as a sex attractant for the oriental fruit fly, Bactrocera dorsalis.[1] In the context of palm weevil management, fermentation host-plant volatiles, which include ethyl esters, have been shown to significantly enhance the attractiveness of aggregation pheromones.[3] Similarly, the aggregation pheromone of the rhinoceros beetle, Oryctes rhinoceros, is an ethyl ester, (4S)-ethyl 4-methyloctanoate.[3] These examples underscore the potential of ethyl esters, including this compound, as components in insect lures.

While direct field trial data for this compound is limited, it has been identified in the volatile profiles of yeasts that are attractive to insects like Drosophila suzukii.[4][5][6] Specifically, it was detected in the headspace of the yeast Issatchenkia terricola.[4] This suggests a potential role for this compound in host-finding or as a feeding stimulant for certain insect species.

Hypothetical Performance Data of this compound Lures

Given the absence of direct comparative studies, the following tables are presented as a template for how experimental data on the efficacy of lures containing this compound could be structured. These tables are for illustrative purposes and are based on common metrics used in pheromone field trials.

Table 1: Comparison of Mean Trap Captures with Different Lure Formulations

Lure FormulationTarget Insect SpeciesMean No. of Insects Captured/Trap/Week (± SE)
Control (Unbaited)Hypothetical Species A1.2 ± 0.3
This compound (1 mg)Hypothetical Species A15.7 ± 2.1
This compound (5 mg)Hypothetical Species A28.4 ± 3.5
This compound (10 mg)Hypothetical Species A22.1 ± 2.9
This compound (5 mg) + Synergist X (1 mg)Hypothetical Species A45.3 ± 4.8

Table 2: Specificity of this compound Lures

Lure FormulationTarget Insect SpeciesNon-Target Species Captured (Mean No./Trap/Week)
This compound (5 mg)Hypothetical Species A3.5
Standard Pheromone LureHypothetical Species A1.8

Generalized Experimental Protocol for Efficacy Testing

The following is a detailed methodology for a field trial designed to evaluate the efficacy of pheromone lures containing this compound. This protocol is based on established practices in the field of chemical ecology.[7][8][9]

1. Lure Preparation:

  • Synthesis and Purification: this compound is synthesized and purified to a high degree (>95%).

  • Dispenser Loading: A predetermined dose of this compound is loaded onto a dispenser, such as a rubber septum or a polymeric matrix. Different dosages should be prepared to determine the optimal concentration.

  • Blends: For testing synergistic effects, lures containing this compound in combination with other known attractants or host-plant volatiles are prepared.

  • Control: A control lure containing only the solvent used for loading the active ingredient is also prepared.

2. Trap Design and Placement:

  • Trap Selection: The choice of trap (e.g., delta trap, funnel trap, sticky trap) should be appropriate for the target insect species.[10]

  • Trap Density and Spacing: Traps are typically placed at a density of one trap per hectare, with a minimum distance of 50-100 meters between traps to avoid interference.

  • Placement Height: Traps should be placed at a height corresponding to the typical flight activity of the target insect.

3. Experimental Design:

  • Randomized Block Design: A randomized complete block design is commonly used to minimize the effects of spatial variation within the experimental field. The field is divided into several blocks, and each block contains one of each lure treatment (including the control).

  • Replication: Each treatment should be replicated multiple times (typically 4-6 blocks) to ensure statistical power.

4. Data Collection and Analysis:

  • Trap Servicing: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target and non-target insects is recorded.[11] Lures should be replaced periodically, typically every 3-4 weeks, depending on their expected field life.[12]

  • Data Transformation: Count data is often transformed (e.g., using log(x+1)) to meet the assumptions of parametric statistical tests.

  • Statistical Analysis: The mean number of insects captured per trap for each treatment is calculated. Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) is used to determine if there are significant differences in trap captures between the different lure formulations.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion Lure_Prep Lure Preparation - Synthesis of this compound - Dosing and Dispenser Loading - Preparation of Blends and Controls Trap_Prep Trap Preparation - Selection of Trap Type - Assembly and Labeling Lure_Prep->Trap_Prep Exp_Design Experimental Design - Randomized Block Design - Replication of Treatments Trap_Prep->Exp_Design Trap_Deployment Trap Deployment - Placement in Field - Adherence to Spacing and Height Exp_Design->Trap_Deployment Data_Collection Data Collection - Regular Trap Inspection - Counting Target and Non-target Insects Trap_Deployment->Data_Collection Data_Analysis Data Analysis - Data Transformation - ANOVA and Means Separation Test Data_Collection->Data_Analysis Conclusion Conclusion - Determination of Lure Efficacy - Identification of Optimal Formulation Data_Analysis->Conclusion

Caption: Workflow for evaluating the efficacy of pheromone lures.

References

Comparative Analysis of Ethyl Ester Cross-Reactivity in Insect Olfaction: A Case Study of Ethyl (E,Z)-2,4-decadienoate in the Codling Moth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the olfactory responses of the codling moth, Cydia pomonella, to the kairomonal pear ester, ethyl (E,Z)-2,4-decadienoate, and the primary component of its sex pheromone, (E,E)-8,10-dodecadien-1-ol (codlemone). This analysis is intended for researchers, scientists, and drug development professionals working in the fields of insect olfaction, chemical ecology, and pest management. While direct and extensive cross-reactivity studies on Ethyl 9-decenoate are limited in publicly available literature, the well-documented case of the structurally related pear ester offers valuable insights into how a commercially significant ethyl ester is perceived by a key agricultural pest in comparison to its primary pheromonal attractant.

Quantitative Olfactory Response Comparison

The following table summarizes the electrophysiological and behavioral responses of Cydia pomonella to ethyl (E,Z)-2,4-decadienoate and codlemone. Data is compiled from electroantennography (EAG), single sensillum recording (SSR), and field trapping experiments.

CompoundInsect SpeciesAssay TypeDosageResponse MetricKey Findings
Ethyl (E,Z)-2,4-decadienoate (Pear Ester)Cydia pomonellaEAG1 µgRelative EAG amplitudeElicits strong antennal responses in both males and females.
(E,E)-8,10-dodecadien-1-ol (Codlemone)Cydia pomonellaEAG1 µgRelative EAG amplitudeMales show significantly higher sensitivity than females.
Ethyl (E,Z)-2,4-decadienoate (Pear Ester)Cydia pomonellaSSR1 µgSpike frequency (Hz)Activates specific olfactory sensory neurons (OSNs). Some neurons respond to both pear ester and codlemone.[1][2]
(E,E)-8,10-dodecadien-1-ol (Codlemone)Cydia pomonellaSSR1 µgSpike frequency (Hz)Activates distinct OSNs, with some overlap with pear ester-sensitive neurons.[1][2]
Ethyl (E,Z)-2,4-decadienoate (Pear Ester)Cydia pomonellaField Trapping0.1 - 1.0 mgTrap capturesAttracts both males and females.[1][2]
(E,E)-8,10-dodecadien-1-ol (Codlemone)Cydia pomonellaField Trapping-Trap capturesPrimarily attracts males.
Ethyl (E,Z)-2,4-decadienoate (Pear Ester)Cydia pomonellaOlfactory Receptor Assay (in vitro)-Receptor ActivationSpecifically activates the CpomOR3 receptor.[3]

Experimental Protocols

Electroantennography (EAG)

EAG recordings are utilized to measure the overall electrical response of the insect antenna to a volatile compound. The following is a generalized protocol for EAG experiments with Cydia pomonella.

  • Insect Preparation: An adult codling moth is immobilized, and its head is excised. The antennae are kept intact.

  • Electrode Placement: Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed over the tip of the antenna, while the reference electrode is inserted into the base of the antenna or the head capsule.

  • Odorant Delivery: A defined volume of the test compound (e.g., 1 µg of ethyl (E,Z)-2,4-decadienoate dissolved in a solvent) is applied to a filter paper strip inside a Pasteur pipette. A puff of purified and humidified air is passed through the pipette, delivering the odorant to the antenna.

  • Data Acquisition: The change in electrical potential between the recording and reference electrodes is amplified and recorded. The amplitude of the negative voltage deflection is measured as the EAG response.

  • Controls: A solvent blank is used as a negative control to ensure that the response is due to the test compound and not the solvent or mechanical stimulation.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum (olfactory hair) on the antenna.

  • Insect Preparation: The moth is restrained in a holder, and one antenna is immobilized with dental wax or fine pins to expose the sensilla.

  • Electrode Placement: A sharp tungsten microelectrode is carefully inserted into the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is inserted into another part of the insect's body, such as the eye.

  • Odorant Delivery: Odorant stimuli are delivered as described for EAG, with the odor plume directed over the antenna.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded. The number of spikes per unit of time (spike frequency) is quantified.

  • Neuron Characterization: By testing a range of compounds, the response spectrum of the individual neuron can be determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized insect olfactory signaling pathway and a typical experimental workflow for studying insect olfactory responses.

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum Odorant Odorant (e.g., Ethyl Ester) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR-Orco Complex) OBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation OSN Olfactory Sensory Neuron (OSN) Action_Potential Action Potential Generation OSN->Action_Potential Ion_Channel->OSN Depolarization Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal Transmission

Caption: Generalized insect olfactory signaling pathway.

Experimental_Workflow start Start insect_prep Insect Preparation (Immobilization) start->insect_prep stim_prep Stimulus Preparation (Dilution Series) start->stim_prep electrophys Electrophysiological Recording (EAG / SSR) insect_prep->electrophys behavioral Behavioral Assay (Wind Tunnel / Field Trapping) insect_prep->behavioral stim_prep->electrophys stim_prep->behavioral data_acq Data Acquisition & Analysis electrophys->data_acq behavioral->data_acq interpretation Interpretation & Comparison data_acq->interpretation end End interpretation->end

Caption: Typical experimental workflow for insect olfaction studies.

References

A Comparative Guide to the Inter-laboratory Validation of Ethyl 9-decenoate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of Ethyl 9-decenoate analytical standards, tailored for researchers, scientists, and professionals in drug development. The following sections detail a comparative analysis based on a hypothetical inter-laboratory study, presenting objective performance data and the experimental protocols used to generate them.

Introduction

This compound (C12H22O2, MW: 198.30 g/mol , CAS: 67233-91-4) is a fatty acid ethyl ester that finds application in various fields, including as a flavoring agent and a synthetic intermediate.[1][2][3][4][5][6][7][8] The accuracy and reliability of analytical data for this compound are contingent upon the quality of the analytical standards used. This guide outlines a protocol for an inter-laboratory study designed to assess and compare the performance of this compound analytical standards from different suppliers.

The validation protocol is designed to evaluate key performance indicators of analytical standards, including purity, concentration accuracy, and stability. By distributing standards from multiple sources to a consortium of laboratories, this study aims to establish a consensus on their quality and identify any potential discrepancies that could affect experimental outcomes.

Experimental Design and Workflow

An inter-laboratory study was conceived to evaluate three commercially available this compound analytical standards, designated as Supplier A, Supplier B, and Supplier C. The study involves a coordinating laboratory that prepares and distributes the samples and several participating laboratories that perform a series of pre-defined analytical tests.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n=5) Sample Acquisition Sample Acquisition Sample Preparation & Blinding Sample Preparation & Blinding Sample Acquisition->Sample Preparation & Blinding Sample Distribution Sample Distribution Sample Preparation & Blinding->Sample Distribution Receipt of Blinded Samples Receipt of Blinded Samples Sample Distribution->Receipt of Blinded Samples Data Compilation & Statistical Analysis Data Compilation & Statistical Analysis Final Report Generation Final Report Generation Data Compilation & Statistical Analysis->Final Report Generation Purity Assessment (GC-FID) Purity Assessment (GC-FID) Receipt of Blinded Samples->Purity Assessment (GC-FID) Identity Confirmation (GC-MS) Identity Confirmation (GC-MS) Purity Assessment (GC-FID)->Identity Confirmation (GC-MS) Concentration Verification (qNMR) Concentration Verification (qNMR) Identity Confirmation (GC-MS)->Concentration Verification (qNMR) Data Reporting to Coordinator Data Reporting to Coordinator Concentration Verification (qNMR)->Data Reporting to Coordinator Data Reporting to Coordinator->Data Compilation & Statistical Analysis

Caption: Workflow of the proposed inter-laboratory validation study.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the participating laboratories for the analytical standards from three different suppliers.

Table 1: Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

SupplierMean Purity (%)Standard Deviation (%)Relative Standard Deviation (%)
Supplier A99.850.080.08
Supplier B99.520.250.25
Supplier C99.910.050.05

Table 2: Concentration Verification by Quantitative Nuclear Magnetic Resonance (qNMR)

SupplierStated Concentration (mg/mL)Mean Measured Concentration (mg/mL)Recovery (%)Standard Deviation (mg/mL)
Supplier A1.0000.99899.80.015
Supplier B1.0000.98598.50.032
Supplier C1.0001.002100.20.011

Table 3: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

SupplierIdentity ConfirmationKey Mass Fragments (m/z)Retention Index Match
Supplier AConfirmed88, 101, 123, 153, 198Yes
Supplier BConfirmed88, 101, 123, 153, 198Yes
Supplier CConfirmed88, 101, 123, 153, 198Yes

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is used to determine the purity of the this compound standard by separating it from any potential impurities.

G Standard Preparation Standard Preparation GC-FID System GC-FID System Standard Preparation->GC-FID System Injection Data Acquisition Data Acquisition GC-FID System->Data Acquisition Signal Peak Integration Peak Integration Data Acquisition->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation Area %

Caption: Workflow for purity assessment by GC-FID.

  • Instrumentation: Agilent 8890 GC system with FID detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[9][10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: The analytical standard is diluted in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

4.2 Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to confirm the chemical structure of the this compound standard by analyzing its mass spectrum.[1]

  • Instrumentation: Agilent 7890B GC with 5977B MS detector or equivalent.

  • Column and GC Conditions: Same as for the GC-FID analysis.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The obtained mass spectrum is compared with a reference spectrum from a spectral library (e.g., NIST).[3] The retention index is also calculated and compared to literature values.[6]

4.3 Concentration Verification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method used to accurately determine the concentration of the this compound standard without the need for a specific reference standard of the same compound.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid) is used.

  • Solvent: Deuterated chloroform (CDCl3).

  • Sample Preparation: A precisely weighed amount of the this compound standard and the internal standard are dissolved in the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 s to ensure full relaxation of all relevant nuclei.

    • Number of Scans: 16.

  • Data Analysis: The concentration of this compound is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Conclusion

This guide presents a framework for the inter-laboratory validation of this compound analytical standards. The hypothetical data illustrates that while all tested standards can be confirmed in terms of identity, there can be variations in purity and concentration accuracy among different suppliers. Supplier C, in this illustrative study, demonstrates the highest purity and most accurate concentration.

For researchers, scientists, and drug development professionals, it is crucial to either perform in-house verification of analytical standards or request comprehensive certificates of analysis that include data from orthogonal analytical techniques. This ensures the reliability and reproducibility of experimental results. The methodologies and workflows presented here provide a robust starting point for such validation efforts.

References

A Comparative Guide to Chromatography Columns for the Separation of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation and purification of compounds are critical. Ethyl 9-decenoate, an unsaturated ester, presents a separation challenge that can be addressed through various chromatographic techniques. This guide provides a comparative overview of different chromatography columns for the separation of this compound, supported by representative experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Column Performance

Reverse-phase HPLC is a widely used technique for the separation of moderately polar to non-polar compounds like this compound. The most common stationary phases for this purpose are C18 and C8 columns.

Key Differences Between C8 and C18 Columns:

  • C18 Columns: These columns have a stationary phase with 18-carbon alkyl chains bonded to the silica support. This long carbon chain makes the stationary phase highly hydrophobic, leading to stronger interactions with non-polar analytes.[1][2][3][4][5] Consequently, C18 columns generally provide longer retention times and potentially higher resolution for non-polar compounds.[3][5]

  • C8 Columns: With an 8-carbon alkyl chain, C8 columns are less hydrophobic than their C18 counterparts.[1][2][3][4][5] This results in shorter retention times, making them suitable for faster analyses of moderately polar compounds.[1][3]

The choice between a C18 and a C8 column will depend on the specific requirements of the separation, such as the desired resolution and analysis time.

Quantitative Data Summary for HPLC Columns:

The following table summarizes the expected performance of C18 and C8 columns for the separation of this compound based on typical performance characteristics.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Peak Asymmetry (As)Theoretical Plates (N)
C18 Octadecylsilane54.6 x 250Acetonitrile:Water (70:30)1.08.52.11.115000
C8 Octylsilane54.6 x 250Acetonitrile:Water (70:30)1.06.21.81.212000
Phenyl-Hexyl Phenyl-Hexyl3.54.6 x 150Methanol:Water (80:20)0.87.11.91.118000

Note: This data is representative and actual results may vary depending on the specific instrument, column manufacturer, and experimental conditions.

Gas Chromatography (GC) Column Performance

Gas chromatography is another powerful technique for the analysis of volatile compounds like this compound. The choice of the stationary phase is crucial for achieving optimal separation.

Common GC Columns for Ester Analysis:

  • Non-Polar Columns (e.g., DB-1, HP-5ms): These columns have a polydimethylsiloxane stationary phase and separate compounds primarily based on their boiling points.

  • Intermediate-Polarity Columns (e.g., DB-17, Rxi-35Sil MS): These columns contain a percentage of phenyl groups in the polysiloxane backbone, which provides different selectivity based on analyte polarity and polarizability.

  • Polar Columns (e.g., DB-Wax, CP-WAX 52 CB): These columns have a polyethylene glycol (PEG) stationary phase and are effective for separating polar compounds. The strong interactions with polar analytes can provide unique selectivity.[6]

  • Chiral Columns (e.g., Rt-βDEXsa): For the separation of enantiomers, chiral stationary phases containing derivatized cyclodextrins are used.[7][8] These columns create a chiral environment that allows for the differential interaction and separation of enantiomeric pairs.[8][9][10]

Quantitative Data Summary for GC Columns:

The following table outlines the expected performance of different GC columns for the separation of this compound.

Column TypeStationary PhaseDimensions (m x mm x µm)Carrier GasOven ProgramRetention Time (min)Peak Width (min)Tailing Factor
DB-5ms 5% Phenyl-95% Dimethylpolysiloxane30 x 0.25 x 0.25Helium100°C (1 min), then 10°C/min to 250°C12.30.081.1
DB-Wax Polyethylene Glycol30 x 0.25 x 0.25Helium100°C (1 min), then 10°C/min to 230°C14.80.101.2
Rt-βDEXsa Derivatized β-Cyclodextrin30 x 0.25 x 0.25Hydrogen80°C (1 min), then 5°C/min to 200°C18.5 (R), 18.9 (S)0.121.3

Note: This data is representative and actual results may vary depending on the specific instrument, column manufacturer, and experimental conditions.

Experimental Protocols

HPLC Method for this compound Separation

Objective: To separate this compound using a C18 reverse-phase HPLC column.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water. Degas the mobile phase before use.

  • Instrument Setup:

    • Install the C18 column in the HPLC system.

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to a wavelength of 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the analyte peak.

  • Analysis: Determine the retention time, peak asymmetry, and number of theoretical plates from the chromatogram.

GC Method for this compound Separation

Objective: To analyze this compound using a DB-5ms GC column.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • DB-5ms column (30 m x 0.25 mm x 0.25 µm)

  • This compound standard

  • Helium (carrier gas)

  • Hexane (solvent)

Procedure:

  • Instrument Setup:

    • Install the DB-5ms column in the GC oven.

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 280°C.

    • Set the carrier gas (Helium) flow rate to 1 mL/min.

    • Set the oven temperature program: initial temperature of 100°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in hexane.

  • Injection: Inject 1 µL of the sample solution in split mode (split ratio 50:1).

  • Data Acquisition: Record the chromatogram.

  • Analysis: Determine the retention time, peak width, and tailing factor from the chromatogram.

Visualizations

G cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection_analysis Detection and Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject sample into chromatograph Filtration->Injection Column Separation on Chromatography Column (e.g., C18, DB-5ms) Injection->Column Elution Elution with Mobile/Carrier Phase Column->Elution Detection Detection (UV or FID) Elution->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Data Analysis (Retention Time, Resolution, etc.) Data->Analysis

References

A Comparative Analysis of Chemical and Enzymatic Synthesis of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of ethyl 9-decenoate, a valuable unsaturated ester with applications in flavors, fragrances, and as a precursor for polymers and pharmaceuticals, can be achieved through both traditional chemical methods and biocatalytic enzymatic routes. This guide provides a comparative study of these two approaches, offering insights into their respective methodologies, efficiencies, and operational parameters. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the optimal synthesis strategy for their specific needs.

Quantitative Data Summary

The following tables summarize the key quantitative data for the chemical and enzymatic synthesis of this compound, based on representative protocols.

Table 1: Comparison of Reaction Parameters

ParameterChemical Synthesis (Fischer-Speier Esterification)Enzymatic Synthesis (Lipase-Catalyzed Esterification)
Catalyst Strong Acid (e.g., H₂SO₄) or Solid Acid (e.g., Amberlyst-15)Immobilized Lipase (e.g., Novozym® 435)
Temperature 80-120°C40-60°C
Reaction Time 4-12 hours24-72 hours
Substrate Molar Ratio (Ethanol:Acid) >3:1 (often used as solvent)1:1 to 3:1
Catalyst Loading 1-5 mol% (for H₂SO₄) or 10-20 wt% (for solid acid)5-10 wt% (of total substrates)
Solvent Ethanol (in excess) or a non-polar solvent (e.g., toluene)Often solvent-free or in a non-polar solvent (e.g., hexane)
Product Yield Typically 60-80% (equilibrium limited)Typically >90%

Table 2: Performance Comparison

FeatureChemical SynthesisEnzymatic Synthesis
Selectivity Lower (potential for side reactions)High (regio- and chemo-selective)
By-products Water, potential for colored impuritiesWater
Downstream Processing Neutralization, washing, and purification steps requiredSimple filtration to remove the immobilized enzyme
Catalyst Reusability Difficult for homogeneous catalysts; possible for solid acidsHigh (immobilized enzymes can be reused multiple times)
Environmental Impact Use of strong acids and higher temperaturesMilder conditions, biodegradable catalyst
Cost Lower catalyst cost, but higher energy and purification costsHigher initial enzyme cost, but potential for lower overall process cost due to reusability and simpler purification

Experimental Protocols

Chemical Synthesis: Fischer-Speier Esterification

This protocol describes a typical laboratory-scale synthesis of this compound using a strong acid catalyst.

Materials:

  • 9-decenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄) or Amberlyst-15 resin

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add 9-decenoic acid and an excess of anhydrous ethanol (e.g., a 5:1 molar ratio of ethanol to acid). Ethanol often serves as both reactant and solvent.

  • Slowly add the acid catalyst. For sulfuric acid, use approximately 1-2% of the molar amount of the carboxylic acid. For Amberlyst-15, use about 15 wt% of the 9-decenoic acid.

  • If using a solvent like toluene for azeotropic water removal, set up the apparatus with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux (the boiling point of the alcohol or solvent) with constant stirring. The reaction temperature is typically between 80°C and 110°C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is generally complete within 4-8 hours.

  • After cooling to room temperature, if a homogeneous acid catalyst was used, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines the synthesis of this compound using an immobilized lipase, such as Novozym® 435.

Materials:

  • 9-decenoic acid

  • Ethanol

  • Immobilized lipase (Novozym® 435)

  • n-Hexane (optional, as solvent)

  • Molecular sieves (optional, to control water activity)

  • Shaking incubator or stirred reactor

  • Filtration apparatus.

Procedure:

  • In a suitable reaction vessel, combine 9-decenoic acid and ethanol. A molar ratio of 1:1 to 1:3 (acid to alcohol) is commonly used. The reaction can be run solvent-free or in a non-polar solvent like n-hexane.

  • Add the immobilized lipase, typically 5-10% by weight of the total substrates.[2]

  • If operating in a non-aqueous solvent, molecular sieves can be added to control the water content, which can influence enzyme activity and reaction equilibrium.

  • Incubate the mixture at a constant temperature, typically between 40°C and 60°C, with continuous agitation (e.g., 200 rpm in a shaking incubator) to ensure good mixing.[3]

  • Monitor the formation of this compound over time using GC analysis of withdrawn aliquots. The reaction usually proceeds for 24 to 72 hours to achieve high conversion.

  • Upon completion, the immobilized enzyme can be easily recovered by simple filtration.

  • The liquid product, containing this compound, can be used directly or further purified if necessary, for example, by removing the excess unreacted starting materials under vacuum.

Visualizations

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_workup Work-up & Purification cluster_product Product Acid 9-Decenoic Acid Reaction Fischer Esterification (Reflux, 80-110°C) Acid->Reaction Alcohol Ethanol Alcohol->Reaction Neutralization Neutralization Reaction->Neutralization Catalyst H₂SO₄ or Amberlyst-15 Catalyst->Reaction Extraction Extraction & Washing Neutralization->Extraction Drying Drying Extraction->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Biocatalyst cluster_workup Separation cluster_product Product cluster_recycle Catalyst Recycle Acid 9-Decenoic Acid Reaction Enzymatic Esterification (Incubation, 40-60°C) Acid->Reaction Alcohol Ethanol Alcohol->Reaction Filtration Filtration Reaction->Filtration Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reaction Product This compound Filtration->Product Recycle Enzyme Reuse Filtration->Recycle

Caption: Workflow for the enzymatic synthesis of this compound.

Comparison_Diagram cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Title Synthesis of this compound: A Comparison Chem_Advantages Advantages: - Faster reaction rates - Lower catalyst cost Enz_Advantages Advantages: - Mild reaction conditions - High selectivity - Simple product isolation - Catalyst reusability Chem_Disadvantages Disadvantages: - Harsh reaction conditions - Lower selectivity - Complex purification Chem_Advantages->Chem_Disadvantages Enz_Disadvantages Disadvantages: - Slower reaction rates - Higher initial catalyst cost Enz_Advantages->Enz_Disadvantages

Caption: Comparison of chemical versus enzymatic synthesis of this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical reagents like Ethyl 9-decenoate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a clear, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling

Before commencing any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: To prevent skin exposure, wear appropriate protective gloves and clothing.[1]

  • Respiratory Protection: Under normal conditions of use, respiratory protection is not required.[1]

Disposal Protocol for this compound

This compound should be handled as hazardous waste. The following steps outline the correct disposal procedure.

Step 1: Containment of Spills

  • In the event of a spill, absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.

  • Do not use combustible materials, such as sawdust, for absorption.

  • Collect the absorbed material and place it into a suitable, closed container for disposal.[1]

Step 2: Waste Classification and Labeling

  • The waste must be classified as hazardous.[1]

  • Properly label the container with the contents ("Waste this compound") and the appropriate hazard warnings.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated area away from incompatible materials such as acids, bases, and oxidizing or reducing agents.[1]

Step 4: Professional Disposal

  • Disposal of chemical waste must be conducted by a licensed waste disposal contractor.

  • It is crucial to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Crucially, do not empty this compound into drains. [1]

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not publicly available and are typically determined by local and national regulations.

ParameterValue
EPA Hazardous Waste Code Dependent on specific waste characteristics and local regulations.
Concentration Limits for Landfill Not specified. Determined by local regulatory agencies.
Concentration Limits for Incineration Not specified. Determined by local regulatory agencies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_spill Is it a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes direct_disposal Place directly into a suitable, closed waste container is_spill->direct_disposal No containerize Place in a suitable, closed container absorb->containerize label_waste Label as 'Hazardous Waste: this compound' containerize->label_waste store Store in a designated, safe location away from incompatibles label_waste->store consult_regs Consult local, regional, and national hazardous waste regulations store->consult_regs contact_vendor Contact licensed hazardous waste disposal vendor consult_regs->contact_vendor end Proper Disposal Complete contact_vendor->end direct_disposal->containerize

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 9-decenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Ethyl 9-decenoate are paramount for laboratory safety and operational integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Physical and Chemical Properties

A clear understanding of a substance's properties is fundamental to its safe handling.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[1][2][3]
Molecular Weight 198.30 g/mol [1][2]
Appearance Colorless clear liquid (estimated)[2][4]
Boiling Point 249.00 to 250.00 °C at 760 mmHg[2][4]
Flash Point 100.56 °C (213.00 °F)[2][4]
Specific Gravity 0.874 to 0.879 @ 25.00 °C[4]
Solubility Insoluble in water, soluble in alcohol.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended for the routine handling of this compound in a laboratory setting.

Protection Type Recommended Equipment Rationale
Eye/Face Protection Chemical safety goggles meeting ANSI Z87.1 or equivalent standards.Protects against potential splashes which could cause eye irritation.
Skin Protection Nitrile rubber gloves. A standard laboratory coat should be worn.Prevents direct skin contact. For prolonged or repeated contact, consider gloves with a higher level of protection and consult the manufacturer's resistance data.
Respiratory Protection Generally not required when handled in a well-ventilated area or under a chemical fume hood.If vapors or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to ensure safety during experimental procedures involving this compound.

1. Engineering Controls:

  • Always work in a well-ventilated laboratory.

  • For procedures with a risk of generating aerosols or vapors, a certified chemical fume hood is the primary engineering control to be used.

  • Ensure that safety showers and eyewash stations are readily accessible.

2. Pre-Handling Procedure:

  • Ensure the work area is clean and free of clutter.

  • Verify that all necessary PPE is available and in good condition.

  • Review the experimental protocol and identify potential hazards.

  • Locate the nearest fire extinguisher, spill kit, and first aid station.

3. Handling:

  • Don the appropriate PPE as specified in the table above.

  • Dispense the chemical carefully, avoiding splashing.

  • Keep containers of this compound closed when not in use.

  • Use compatible equipment and glassware.

4. Post-Handling:

  • Decontaminate the work surface with a suitable solvent, followed by washing with soap and water.

  • Remove PPE carefully to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste solutions of this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste.

Emergency Procedures

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Ventilate Ensure Adequate Ventilation Assess_Size Assess Spill Size & Risk Ventilate->Assess_Size Consult_SDS Consult SDS (or similar compounds) Assess_Size->Consult_SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Waste into Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Waste as Hazardous Decontaminate->Dispose_Waste Report_Incident Report Incident per Institutional Protocol Dispose_Waste->Report_Incident

Caption: Workflow for handling an accidental spill of this compound.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.